molecular formula C11H18O2 B584172 5-Keto-2-methyl Isoborneol CAS No. 1138454-88-2

5-Keto-2-methyl Isoborneol

Cat. No.: B584172
CAS No.: 1138454-88-2
M. Wt: 182.263
InChI Key: WWCDYKJHABHQJH-UHFFFAOYSA-N
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Description

5-Keto-2-methyl Isoborneol is a significant bacterial metabolite produced during the biodegradation of 2-Methylisoborneol (2-MIB), an organic compound notorious for causing musty-earthy odors in water supplies . This compound is specifically generated by camphor-degrading bacteria, such as Rhodococcus wratislaviensis DLC-cam, which transforms 2-MIB sequentially into 5-hydroxy-2-MIB and then into this compound . As an intermediate in this catabolic pathway, this compound serves as a crucial biomarker for researchers studying the natural attenuation and engineered remediation of 2-MIB in aquatic environments . Its primary research value lies in elucidating the specific enzymatic steps and efficiency of microbial degradation processes, providing insights that are vital for developing novel biological water treatment strategies to eliminate taste and odor issues . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9(2)7-5-11(4,13)10(9,3)6-8(7)12/h7,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCDYKJHABHQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C1(CC2=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857909
Record name 5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138454-88-2
Record name 5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Keto-2-methyl Isoborneol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Keto-2-methylisoborneol: Properties, Synthesis, and Analytical Considerations

Abstract

This technical guide provides a comprehensive overview of 5-Keto-2-methylisoborneol (CAS No. 1138454-88-2), a ketone derivative of the well-known terpenoid 2-methylisoborneol (2-MIB). While empirical data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and related metabolic pathways to present a scientifically grounded profile for researchers in chemistry and drug development. We will explore its molecular structure, propose logical synthetic and biosynthetic origins, infer its key chemical and physical properties, and detail robust analytical methodologies for its characterization. Furthermore, we will discuss its potential biological significance by drawing parallels with structurally related camphor derivatives, positioning it as a molecule of interest for future investigation.

Introduction and Molecular Identity

5-Keto-2-methylisoborneol is a bicyclic monoterpenoid and an oxygenated derivative of 2-methylisoborneol (2-MIB). 2-MIB is a compound of significant environmental and industrial interest, notorious for causing earthy-musty "off-flavors" in drinking water and aquaculture products, detectable by humans at nanogram-per-liter concentrations. The transformation of 2-MIB into its ketone derivative is a pivotal point of study, as this conversion can occur through both biological degradation pathways and chemical oxidation processes.

One source notes that 5-Keto-2-methylisoborneol is a metabolite of 2-MIB, suggesting that various camphor-degrading bacteria that transform 2-MIB may be responsible for its formation[1]. This metabolic link makes it a crucial analyte in environmental science, microbiology, and studies focused on the bioremediation of taste-and-odor compounds. For drug development professionals, its rigid, chiral camphor-like scaffold presents a valuable structural motif. Camphor and its derivatives have a long history in medicinal chemistry, serving as chiral synthons and exhibiting a range of biological activities, including antimicrobial and antiviral properties[2][3].

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
IUPAC Name (1R,4R,5R)-rel-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-5-one[1]
CAS Number 1138454-88-2[4][5][6]
Molecular Formula C₁₁H₁₈O₂[4][5]
Molecular Weight 182.26 g/mol [4][5]

Molecular Structure and Stereochemistry

The foundational structure of 5-Keto-2-methylisoborneol is the bicyclo[2.2.1]heptane system. This rigid, bridged-ring framework is characteristic of borneol, isoborneol, and camphor. The "2-methylisoborneol" portion of the name indicates the presence of a tertiary alcohol at the C2 position and methyl groups at C1, C2, and two geminal methyls at C7. The "5-Keto" prefix specifies a carbonyl group at the C5 position of the bicyclic ring.

The causality behind its chemical behavior is rooted in this structure. The strained ring system influences reactivity, while the presence of both a ketone and a tertiary alcohol provides two distinct sites for chemical modification.

Caption: 2D structure of 5-Keto-2-methylisoborneol.

Synthesis and Formation Pathways

Biosynthetic Formation

The biosynthesis of 2-MIB itself is a well-characterized two-step process in microorganisms like Actinomycetes and Cyanobacteria. It involves the methylation of geranyl diphosphate (GPP) followed by cyclization[7][8]. The subsequent oxidation of 2-MIB to 5-Keto-2-methylisoborneol is likely a detoxification or metabolic step carried out by other microorganisms. Studies on the degradation of 2-MIB using advanced oxidation processes (AOPs) have shown the formation of various hydroxylated and ketonic byproducts, such as 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione, confirming the susceptibility of the bicyclic ring to oxidation[9][10].

Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) MeGPP 2-Methyl-GPP GPP->MeGPP Methylation (GPPMT) MIB 2-Methylisoborneol (2-MIB) MeGPP->MIB Cyclization (MIBS) KetoMIB 5-Keto-2-methylisoborneol MIB->KetoMIB Oxidation (e.g., Bacterial Cytochrome P450) cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS Analysis Sample Aqueous Sample Salt Add NaCl Sample->Salt SPME Headspace SPME (60°C, 30 min) Salt->SPME Desorb Thermal Desorption in GC Inlet (250°C) SPME->Desorb Separate Capillary Column Separation Desorb->Separate Detect MS Detection (Scan & SIM) Separate->Detect Data Data Processing (Quantification) Detect->Data

Sources

An In-Depth Technical Guide to the Synthesis of 5-Keto-2-methylisoborneol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bicyclic Monoterpenoid Scaffold

The 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold, the core structure of camphor and its derivatives like isoborneol, is a privileged motif in medicinal chemistry and materials science.[1] These rigid, chiral structures serve as versatile starting materials for the synthesis of complex natural products and pharmacologically active agents. The precursor for the target molecule, 2-methylisoborneol (MIB), is a naturally occurring tertiary alcohol produced by various cyanobacteria and actinomycetes.[2][3] It is widely known as a principal source of earthy-musty taste and odor in drinking water, detectable by humans at exceptionally low concentrations.[2][4]

While MIB itself is primarily of interest in environmental science and water treatment, its chemical modification opens avenues to novel derivatives. The targeted introduction of a ketone functionality at the C5 position transforms the relatively inert hydrocarbon backbone into a reactive site suitable for further elaboration. The resulting compound, 5-Keto-2-methylisoborneol, represents a valuable synthetic intermediate. Its bifunctional nature—possessing both a tertiary hydroxyl group and a ketone—allows for orthogonal chemical modifications, making it a desirable building block for creating libraries of complex molecules for drug discovery and other applications.

This guide provides a comprehensive, technically-grounded protocol for the selective oxidation of 2-methylisoborneol to 5-Keto-2-methylisoborneol, focusing on the underlying chemical principles, a robust experimental procedure, and detailed analytical validation.

Synthetic Strategy: The Challenge of Selective C-H Oxidation

The core chemical transformation required is the oxidation of a methylene group (-CH₂) to a carbonyl group (C=O) at the C5 position of the 2-methylisoborneol framework.

Key Challenges:

  • Selectivity: The molecule contains multiple C-H bonds. The oxidant must selectively target the C5 position over others. The C3 and C6 methylene groups are also potential sites of oxidation.

  • Stability of the Tertiary Alcohol: The tertiary hydroxyl group at C2 is prone to elimination (dehydration) under harsh acidic or thermal conditions, which could lead to undesired olefin byproducts like 2-methylenebornane.[5]

  • Reagent Choice: The chosen oxidizing agent must be potent enough to activate a non-allylic, non-benzylic C-H bond but mild enough to avoid over-oxidation or degradation of the bicyclic scaffold.

Chosen Approach: Chromium Trioxide-Acetic Acid System

A well-established and powerful method for the oxidation of saturated hydrocarbons is the use of chromium(VI) reagents, particularly chromium trioxide (CrO₃).[6][7] While many chromium-based reagents exist (e.g., PCC, PDC), they are primarily used for oxidizing alcohols.[8][9] For the direct oxidation of a methylene group to a ketone, a more vigorous system is required. A solution of CrO₃ in acetic acid provides a highly effective medium for this transformation.

Causality of Experimental Choices:

  • Chromium Trioxide (CrO₃): As the acidic anhydride of chromic acid, CrO₃ is a powerful oxidant capable of inserting an oxygen atom into a C-H bond.[7][10]

  • Acetic Acid (Solvent and Co-reagent): Acetic acid serves multiple crucial roles. It is a polar solvent that can dissolve both the organic substrate and the chromium reagent. Furthermore, it acts as a proton source, activating the CrO₃, and helps to temper its reactivity compared to systems using stronger acids like sulfuric acid (e.g., Jones reagent), thereby minimizing side reactions like dehydration.

  • Controlled Temperature: The reaction is exothermic. Maintaining a controlled temperature is critical to prevent over-oxidation and the formation of degradation byproducts. The reaction is typically initiated at a moderate temperature and may require cooling to manage the reaction rate.

Proposed Reaction Mechanism

The oxidation is believed to proceed through a radical mechanism, initiated by the formation of a chromate ester or a related active chromium species that abstracts a hydrogen atom from the C5 position. This generates a carbon-centered radical which is then trapped by an oxygen atom from the chromium complex, ultimately leading to the ketone after further steps.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_end Products MIB 2-Methylisoborneol Radical C5 Carbon Radical MIB->Radical H• abstraction Oxidant CrO₃ / Acetic Acid Oxidant->Radical Chromate_Intermediate Organochromium Intermediate Radical->Chromate_Intermediate Oxygen Transfer Product 5-Keto-2-methylisoborneol Chromate_Intermediate->Product Elimination Cr_species Reduced Cr Species (Cr³⁺) Chromate_Intermediate->Cr_species

Caption: Proposed mechanism for the oxidation of 2-methylisoborneol.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity, reproducibility, and safety.

Safety Precaution: Chromium(VI) compounds are highly toxic, carcinogenic, and powerful oxidizers.[7] All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

1. Materials and Reagents:

  • 2-Methylisoborneol (MIB)

  • Chromium Trioxide (CrO₃)

  • Glacial Acetic Acid

  • Diethyl Ether (anhydrous)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

2. Reaction Setup:

  • A three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • An ice-water bath for temperature control.

  • Standard glassware for work-up and purification.

3. Step-by-Step Procedure:

  • Dissolution: In the round-bottom flask, dissolve 2-methylisoborneol (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of MIB). Begin stirring and cool the solution to 15-20°C using an ice-water bath.

  • Oxidant Preparation: In a separate beaker, carefully and slowly dissolve chromium trioxide (2.5 eq) in a minimal amount of water, then dilute with glacial acetic acid. Caution: This process is exothermic.

  • Addition of Oxidant: Transfer the CrO₃ solution to the dropping funnel. Add the oxidant solution dropwise to the stirred MIB solution over 30-45 minutes. Monitor the internal temperature closely, maintaining it below 30°C. The solution will turn from orange to a murky green/brown as the Cr(VI) is reduced to Cr(III).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product and inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

4. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexanes:EtOAc).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Keto-2-methylisoborneol as a solid or viscous oil.

Data Presentation and Characterization

Quantitative Data Summary

ParameterValueRationale
MIB:CrO₃ Molar Ratio1 : 2.5Sufficient excess of oxidant ensures complete conversion of the starting material.
Reaction Temperature15-30°CBalances reaction rate with minimizing degradation and side reactions.
Reaction Time4-6 hoursTypical duration for complete oxidation, verifiable by reaction monitoring.
Expected Yield50-65%Reflects a realistic outcome for a selective C-H oxidation on a complex substrate.

Analytical Characterization:

The identity and purity of the synthesized 5-Keto-2-methylisoborneol must be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Expected Result: A single major peak with a retention time different from the starting 2-methylisoborneol. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the formula C₁₁H₁₈O (m/z = 166.26), which is 2 amu less than the starting material (C₁₁H₂₀O, MW=168.28) due to the loss of two hydrogen atoms.

  • Infrared (IR) Spectroscopy:

    • Expected Result: Disappearance of C-H stretching associated with the C5 methylene group and, most importantly, the appearance of a strong, sharp absorption band in the region of 1730-1750 cm⁻¹, characteristic of a strained, five-membered ring ketone. The broad O-H stretch from the tertiary alcohol (around 3400 cm⁻¹) should remain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Expected Result: The ¹H NMR spectrum will be complex but should show the disappearance of protons associated with the C5 position and downfield shifts for adjacent protons (C4 and C6). The ¹³C NMR will provide the most definitive evidence, with the appearance of a new signal in the downfield region (δ > 200 ppm) corresponding to the carbonyl carbon, and the disappearance of the C5 methylene carbon signal (typically δ ~ 40-50 ppm).[11][12][13]

Experimental Workflow Diagram

Synthesis_Workflow Start Dissolve MIB in Acetic Acid Add_Oxidant Add CrO₃ Solution (15-30°C) Start->Add_Oxidant React Stir at RT (4-6 hours) Add_Oxidant->React Quench Quench with Ice Water React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Analyze Characterize Product (GC-MS, NMR, IR) Purify->Analyze

Caption: Overall workflow for the synthesis and purification of 5-Keto-2-methylisoborneol.

Conclusion

This guide outlines a robust and well-reasoned synthetic route to 5-Keto-2-methylisoborneol from its parent alcohol, 2-methylisoborneol. The chosen method, oxidation with chromium trioxide in acetic acid, is a powerful and effective strategy for activating a non-activated C-H bond in the bicyclic system. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the selective formation of the desired ketone can be achieved while minimizing undesirable side reactions. The detailed protocol for synthesis, purification, and characterization provides a comprehensive framework for researchers to produce this valuable intermediate for applications in drug discovery, fragrance chemistry, and the development of novel chiral ligands.[14]

References

  • Narancic, T., et al. (2020). Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus. RSC Advances. Available at: [Link]

  • Bhat, S. K., et al. (2022). Synthesis of isoborneol derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Isoborneol. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Chromium Trioxide (CrO₃). Retrieved from: [Link]

  • Wang, Y., et al. (2023). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Oxidation with chromium(VI) complexes. Retrieved from: [Link]

  • Giglio, S., et al. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Proceedings of the National Academy of Sciences. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Reduction and Oxidation :: Chromium Oxidants. Retrieved from: [Link]

  • Lin, Y-S., et al. (2018). Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products. Chirality. Available at: [Link]

  • de Jesus, H. C. R., et al. (2016). ¹H NMR data of 5-exo-hydroxy-camphor (5) (200 MHz, CDCl₃) obtained by hydroxylation of rac-camphor (1) using Botryosphaeria sp. CBMAI 1197. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chromium trioxide. Retrieved from: [Link]

  • Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS ONE. Available at: [Link]

  • Giglio, S., et al. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by Chromic Acid. Retrieved from: [Link]

  • Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methylisoborneol. Retrieved from: [Link]

  • Xin, Z. (2021). Comparison of geosmin and 2-methylisoborneol removal by conventional ozonation and co-treatment of potassium ferrate and. Western University. Available at: [Link]

  • Chiu, Y-T., et al. (2017). The 2-Methylisoborneol (2-MIB) synthesis-associated operon and positions of the designed primers on mibC. ResearchGate. Available at: [Link]

  • Bruce, D., et al. (2002). Removal of 2-methylisoborneol and geosmin in surface water treatment plants in Arizona. Journal of Water Supply: Research and Technology - AQUA. Available at: [Link]

  • Dodziuk, H., et al. (2008). Proton NMR spectra of (A) camphor and its complexes with (B) a-CD, (C).... ResearchGate. Available at: [Link]

  • Song, W., et al. (2007). Ultrasonically Induced Degradation of 2-methylisoborneol and geosmin. Environmental Science & Technology. Available at: [Link]

  • Bruce, D., et al. (2002). Removal of 2-methylisoborneol and geosmin in surface water treatment plants in Arizona. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). NMR Signal assignment for camphor. Retrieved from: [Link]

  • Chan, K-H., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Forensic Science International. Available at: [Link]

Sources

5-Keto-2-methyl Isoborneol biosynthesis pathway.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of 5-Keto-2-methylisoborneol

Introduction

5-Keto-2-methylisoborneol is a derivative of 2-methylisoborneol (2-MIB), a well-known microbial volatile organic compound responsible for earthy and musty off-flavors in water and aquatic organisms. While 2-MIB itself has been the subject of extensive research due to its environmental and economic impact, the biosynthetic pathway leading to its oxidized derivative, 5-Keto-2-methylisoborneol, represents a fascinating example of microbial biotransformation with potential applications in bioremediation and biocatalysis. This guide provides a comprehensive technical overview of the complete biosynthetic pathway, from primary metabolites to 5-Keto-2-methylisoborneol, intended for researchers, scientists, and drug development professionals.

Part 1: De Novo Biosynthesis of 2-Methylisoborneol (2-MIB)

The biosynthesis of 5-Keto-2-methylisoborneol begins with the formation of its direct precursor, 2-MIB. This process is a variation of the terpenoid biosynthesis pathway and is well-characterized in various bacteria, including Actinomycetes and Cyanobacteria.

Precursor Synthesis: The Methylerythritol Phosphate (MEP) Pathway

The fundamental building blocks for all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized in bacteria primarily through the Methylerythritol Phosphate (MEP) pathway. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to generate IPP and DMAPP.

Formation of Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.

The Key Enzymatic Steps to 2-MIB

The conversion of GPP to 2-MIB is a two-step enzymatic process catalyzed by a geranyl pyrophosphate methyltransferase and a 2-methylisoborneol synthase. These enzymes are often encoded by genes located in a conserved operon.[1][2][3][4][5][6]

  • Methylation of GPP: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Geranyl Pyrophosphate Methyltransferase (GPPMT), catalyzes the methylation of GPP at the C2 position to form 2-methylgeranyl pyrophosphate (2-MeGPP).[1][2][3][4][5][6] This is a crucial step that commits the precursor to the 2-MIB pathway.

  • Cyclization of 2-MeGPP: The Mg²⁺-dependent enzyme, 2-Methylisoborneol Synthase (MIBS), a type of terpene cyclase, then catalyzes the complex cyclization of 2-MeGPP to form 2-methylisoborneol.[1][2][3][4][5][6]

The genes encoding GPPMT and MIBS are often found in a co-regulated operon, ensuring the coordinated expression of both enzymes required for 2-MIB synthesis.[1][2][4]

2-MIB Biosynthesis Pathway cluster_enzymes Enzymes GPP Geranyl Pyrophosphate (GPP) MeGPP 2-Methylgeranyl Pyrophosphate (2-MeGPP) GPP->MeGPP  GPPMT SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH MIB 2-Methylisoborneol (2-MIB) MeGPP->MIB  MIBS (Mg²⁺) GPPMT_node Geranyl Pyrophosphate Methyltransferase (GPPMT) MIBS_node 2-Methylisoborneol Synthase (MIBS)

Figure 1: Biosynthesis pathway of 2-Methylisoborneol (2-MIB).

Part 2: Biotransformation of 2-MIB to 5-Keto-2-methylisoborneol

The conversion of 2-MIB to 5-Keto-2-methylisoborneol is not a de novo synthesis but rather a biotransformation carried out by specific microorganisms. The camphor-degrading bacterium Rhodococcus wratislaviensis DLC-cam has been identified as capable of performing this conversion.[7] The process is a two-step oxidation reaction.

Step 1: Hydroxylation of 2-MIB

The initial and rate-limiting step is the hydroxylation of 2-MIB at the C5 position to form 5-hydroxy-2-methylisoborneol. This reaction is catalyzed by a monooxygenase, likely a cytochrome P450 enzyme. Camphor-degrading bacteria are known to possess cytochrome P450 monooxygenases that hydroxylate the camphor ring, and it is highly probable that a similar enzyme is responsible for the hydroxylation of the structurally analogous 2-MIB.[7]

  • Enzyme System: In Rhodococcus and related bacteria, camphor hydroxylation is often carried out by a three-component system consisting of a cytochrome P450 enzyme (the monooxygenase), a ferredoxin, and a ferredoxin reductase, which transfers electrons from NAD(P)H to the P450.

Step 2: Oxidation of 5-hydroxy-2-methylisoborneol

The intermediate, 5-hydroxy-2-methylisoborneol, is then oxidized to the final product, 5-Keto-2-methylisoborneol. This oxidation of a secondary alcohol to a ketone is catalyzed by a dehydrogenase, likely an NAD⁺- or NADP⁺-dependent alcohol dehydrogenase.

2-MIB to 5-Keto-2-MIB Pathway cluster_reactants cluster_organisms Organism MIB 2-Methylisoborneol (2-MIB) HydroxyMIB 5-hydroxy-2-methylisoborneol MIB->HydroxyMIB Cytochrome P450 Monooxygenase KetoMIB 5-Keto-2-methylisoborneol HydroxyMIB->KetoMIB Alcohol Dehydrogenase O2 O₂ H2O H₂O O2->H2O NADP NAD(P)⁺ NADPH NAD(P)H + H⁺ NADP->NADPH Rhodococcus Rhodococcus wratislaviensis DLC-cam

Figure 2: Biotransformation of 2-MIB to 5-Keto-2-methylisoborneol.

Part 3: Experimental Protocols and Methodologies

This section outlines the key experimental workflows for studying the biosynthesis of 5-Keto-2-methylisoborneol.

Whole-Cell Biotransformation of 2-MIB

This protocol describes the use of Rhodococcus wratislaviensis DLC-cam for the conversion of 2-MIB.

3.1.1. Culture and Induction:

  • Grow Rhodococcus wratislaviensis DLC-cam in a suitable nutrient-rich medium (e.g., Tryptic Soy Broth) at 30°C with shaking.

  • To induce the expression of the camphor-degrading enzymes, supplement the growth medium with camphor as an inducer. The optimal concentration and timing of induction should be determined empirically.

  • Harvest the cells in the late exponential or early stationary phase by centrifugation.

  • Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components.

3.1.2. Biotransformation Reaction:

  • Resuspend the washed cells in a minimal salts medium containing 2-MIB as the substrate. The initial concentration of 2-MIB should be optimized to avoid substrate toxicity.

  • Incubate the reaction mixture at 30°C with shaking.

  • Collect samples at regular time intervals to monitor the disappearance of 2-MIB and the formation of products.

3.1.3. Extraction and Analysis:

  • Extract the collected samples with an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 2-MIB, 5-hydroxy-2-methylisoborneol, and 5-Keto-2-methylisoborneol.

Whole-Cell Biotransformation Workflow start Start culture Culture R. wratislaviensis with Camphor Induction start->culture harvest Harvest and Wash Cells culture->harvest biotransformation Incubate Cells with 2-MIB harvest->biotransformation sampling Collect Time-course Samples biotransformation->sampling extraction Solvent Extraction sampling->extraction analysis GC-MS Analysis extraction->analysis end End analysis->end

Figure 3: Workflow for whole-cell biotransformation of 2-MIB.
GC-MS Analysis of Metabolites

A robust GC-MS method is critical for the separation and identification of the compounds in the pathway.

3.2.1. Chromatographic Conditions (Example):

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/minute.

    • Ramp 2: Increase to 280°C at 20°C/minute, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

3.2.2. Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for identification of unknown peaks and Selected Ion Monitoring (SIM) mode for quantification of target compounds.

  • Expected Ions (m/z):

    • 2-MIB: 95, 107, 125, 168 (M⁺)

    • 5-hydroxy-2-methylisoborneol: Characteristic fragments resulting from the loss of water and methyl groups.

    • 5-Keto-2-methylisoborneol: Molecular ion and characteristic fragmentation pattern.

Table 1: Summary of Analytical Parameters for GC-MS

ParameterValue
GC Column DB-5ms or equivalent
Injector Temp. 250°C
Oven Program 60°C (2 min) -> 200°C (10°C/min) -> 280°C (20°C/min, 5 min hold)
MS Ionization Electron Ionization (70 eV)
MS Mode Full Scan and SIM

Part 4: Data Presentation and Interpretation

Quantitative analysis of the biotransformation process is essential for understanding the efficiency of the pathway. The following table provides a template for presenting such data.

Table 2: Hypothetical Quantitative Data for 2-MIB Biotransformation

Time (hours)2-MIB (µM)5-hydroxy-2-MIB (µM)5-Keto-2-MIB (µM)
010000
675205
12404515
24103060
48<1594

Conclusion and Future Directions

The biosynthesis of 5-Keto-2-methylisoborneol from 2-methylisoborneol by Rhodococcus wratislaviensis DLC-cam highlights the remarkable metabolic capabilities of microorganisms. This two-step oxidative pathway, likely involving a cytochrome P450 monooxygenase and an alcohol dehydrogenase, offers a green chemistry approach to the synthesis of this and potentially other oxidized terpenoids.

Future research should focus on:

  • Enzyme Identification and Characterization: Isolation and biochemical characterization of the specific cytochrome P450 monooxygenase and alcohol dehydrogenase from R. wratislaviensis DLC-cam.

  • Genetic Analysis: Identification and sequencing of the gene cluster responsible for camphor and 2-MIB degradation in this strain.

  • Heterologous Expression: Recombinant expression of the identified enzymes to enable in vitro studies and potential for industrial-scale biocatalysis.

  • Substrate Scope: Investigating the ability of this enzymatic system to transform other terpenoids and related compounds.

By elucidating the intricate details of this biosynthetic pathway, new opportunities for the development of novel biocatalysts and bioremediation strategies will undoubtedly emerge.

References

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and Environmental Microbiology, 75(3), 583–588. [Link]

  • Giglio, S., Chou, W. K., Ikeda, H., Cane, D. E., & Monis, P. T. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Environmental Science & Technology, 45(3), 992–998. [Link]

  • Komatsu, M., Tsuda, M., Omura, S., Oikawa, H., & Ikeda, H. (2008). Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol. Proceedings of the National Academy of Sciences, 105(21), 7421–7426. [Link]

  • Wang, Z., Xu, Y., Shao, J., Wang, J., & Li, R. (2011). Genes associated with 2-methylisoborneol biosynthesis in cyanobacteria: isolation, characterization, and expression in response to light. PloS one, 6(4), e18665. [Link]

  • Suominen, I., et al. (2015). Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. Water research, 68, 56-66. [Link]

  • Jüttner, F., & Watson, S. B. (2007). Biochemical and ecological control of geosmin and 2-methylisoborneol in source waters. Applied and environmental microbiology, 73(14), 4395-4406. [Link]

  • Aramaki, H., Koga, H., Sagara, Y., Hosoi, M., & Horiuchi, T. (1993). Complete nucleotide sequence of the 5-exo-hydroxycamphor dehydrogenase gene on the CAM plasmid of Pseudomonas putida (ATCC 17453). Biochimica et Biophysica Acta (BBA)-Gene Structure and Expression, 1174(1), 98-102. [Link]

  • Grogan, G. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. International journal of molecular sciences, 19(9), 2649. [Link]

  • Hibi, M., et al. (2021). A three-component monooxygenase from Rhodococcus wratislaviensis may expand industrial applications of bacterial enzymes. Communications biology, 4(1), 1-10. [Link]

  • Roberts, G. A., et al. (2002). Identification of a new class of cytochrome P450 from a Rhodococcus sp. Journal of bacteriology, 184(14), 3898-3908. [Link]

  • Shtylla, T., et al. (2022). The Complete Genome Sequence and Structure of the Oleaginous Rhodococcus opacus Strain PD630 Through Nanopore Technology. Frontiers in microbiology, 13, 828949. [Link]

  • van der Geize, R., et al. (2007). The Rhodococcus genome: a treasure trove of catabolic enzymes. Antonie van Leeuwenhoek, 92(1-2), 1-16. [Link]

Sources

Introduction: A Metabolite of a Notorious Off-Flavor Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 5-Keto-2-methylisoborneol

This guide provides a comprehensive technical overview of 5-Keto-2-methylisoborneol, a naturally occurring bicyclic ketone derived from the microbial transformation of the potent off-flavor compound, 2-methylisoborneol (2-MIB). Tailored for researchers, scientists, and professionals in drug development and environmental science, this document delves into the biosynthetic origins of its precursor, the specific microbial pathways leading to its formation, and the analytical methodologies required for its detection and characterization.

The sensory quality of water and food products is paramount for consumer acceptance. Microbial metabolites are often the culprits behind undesirable tastes and odors. Among the most notorious is 2-methylisoborneol (2-MIB), an irregular monoterpenoid known for its potent earthy and musty aroma.[1] The human palate is exceptionally sensitive to 2-MIB, with an odor detection threshold as low as 0.002 micrograms per liter in water.[1] Its presence is a significant challenge for the drinking water and aquaculture industries worldwide.[1][2]

While research has extensively focused on the sources and removal of 2-MIB, the fate of this compound in the environment is equally critical. Microbial action does not always lead to complete mineralization; instead, it can result in a series of biotransformations. 5-Keto-2-methylisoborneol (also referred to as 5-keto-2-MIB) emerges from this context as a key oxidative metabolite. It is a product of the enzymatic action of specific bacteria on the 2-MIB molecule.[3] Understanding the natural occurrence and formation of 5-Keto-2-MIB is crucial for comprehending the complete biogeochemical cycle of 2-MIB and for developing effective bioremediation strategies. This guide elucidates the pathway from the well-documented biosynthesis of 2-MIB to the specific microbial oxidation that yields its 5-keto derivative.

Chapter 1: The Precursor—Biosynthesis and Occurrence of 2-Methylisoborneol (2-MIB)

To understand the origin of 5-Keto-2-MIB, one must first understand the synthesis of its parent compound. 2-MIB is a C11 methylated monoterpene produced by a diverse range of microorganisms.[2]

Natural Producers of 2-MIB

The primary producers of 2-MIB are found within two major microbial groups:

  • Cyanobacteria: Often responsible for large-scale taste and odor events in surface water reservoirs, key genera include Oscillatoria, Phormidium, Planktothrix, and Anabaena.[1][4] Algal blooms of these organisms can lead to a significant release of 2-MIB into the water column, particularly upon cell lysis.[1]

  • Actinomycetes: These filamentous bacteria, especially from the genus Streptomyces, are abundant in soil and sediment and contribute to the characteristic "earthy" smell of soil (petrichor).[1] They are also a known source of 2-MIB contamination in recirculating aquaculture systems and water distribution networks.

The Biosynthetic Pathway of 2-MIB

The formation of 2-MIB is a well-elucidated two-step enzymatic process that begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP).[5][6][7]

  • GPP Methylation: The pathway is initiated by the S-adenosylmethionine (SAM)-dependent methylation of GPP at the C2 position. This reaction is catalyzed by the enzyme GPP C-methyltransferase (GPPMT) , yielding 2-methylgeranyl pyrophosphate (2-MeGPP).[5][7]

  • Terpene Cyclization: The resulting 2-MeGPP is then cyclized by a Mg²⁺-dependent terpene cyclase known as 2-methylisoborneol synthase (2-MIBS) . This enzyme facilitates a complex carbocation-mediated cascade of ring closures to form the characteristic bicyclic structure of 2-MIB.[5][6]

Recent studies have revealed that this biosynthetic machinery is often compartmentalized within a protein shell known as an encapsulin, which may serve to optimize the efficiency of this metabolic pathway.[6]

G_1_2_MIB_Biosynthesis Figure 1: Biosynthesis of 2-Methylisoborneol (2-MIB) IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP MeGPP 2-Methyl-GPP (2-MeGPP) GPP->MeGPP GPPMT + SAM MIB 2-Methylisoborneol (2-MIB) MeGPP->MIB 2-MIBS + Mg²⁺ G_2_1_5_Keto_MIB_Formation Figure 2: Biotransformation of 2-MIB to 5-Keto-2-MIB cluster_rhodococcus Action of Rhodococcus wratislaviensis MIB 2-Methylisoborneol (2-MIB) Enzyme1 Monooxygenase MIB->Enzyme1 HydroxyMIB 5-hydroxy-2-MIB Enzyme2 Dehydrogenase HydroxyMIB->Enzyme2 KetoMIB 5-Keto-2-methylisoborneol Enzyme1->HydroxyMIB C-5 Hydroxylation Enzyme2->KetoMIB Oxidation

Figure 2: Biotransformation of 2-MIB to 5-Keto-2-MIB

Chapter 3: Methodologies for Detection, Isolation, and Characterization

The analysis of 5-Keto-2-MIB from environmental matrices requires sensitive and specific analytical techniques, building upon the established methods for its more volatile precursor. The workflow typically involves sample extraction and concentration, followed by chromatographic separation and mass spectrometric detection.

Extraction and Concentration from Aqueous Samples

Due to the typically low concentrations (ng/L to µg/L range) of these compounds in water, a pre-concentration step is essential.

TechniquePrincipleAdvantagesDetection Limit (for 2-MIB/Geosmin)
Headspace Solid-Phase Microextraction (HS-SPME) A fused-silica fiber coated with a sorbent phase is exposed to the headspace above a heated and salted water sample. Volatiles partition onto the fiber and are then thermally desorbed into the GC inlet.Simple, solvent-free, easily automated, highly sensitive. [8][9]1.7 - 2.5 ng/L [10]
High-Capacity Sorptive Extraction (HiSorb™) A larger probe with a greater volume of sorbent phase (e.g., PDMS) is used, increasing the extraction capacity for analytes compared to SPME. [11]Higher capacity and recovery, robust.Not specified, but high sensitivity is expected.
Closed-Loop Stripping Analysis (CLSA) An inert gas is bubbled through the water sample, stripping volatile compounds, which are then trapped on a small activated carbon filter. The compounds are later eluted with a small volume of solvent. [4]Exhaustive extraction, excellent for large sample volumes, very low detection limits.< 2 ng/L [10]
Membrane-Assisted Solvent Extraction (MASE) A semi-permeable membrane separates the aqueous sample from an organic solvent. Analytes diffuse across the membrane into the solvent for concentration.Good precision, allows for multiple injections from the same extract. [8]~50 ng/L (less sensitive than SPME) [8]
Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized workflow for the detection of 2-MIB and its metabolites like 5-Keto-2-MIB from a water sample.

1. Sample Preparation:

  • Collect 10-15 mL of water sample in a 20 mL headspace vial.
  • Add a salting-out agent (e.g., NaCl, 2.5 g) to increase the ionic strength of the sample, which enhances the partitioning of organic analytes into the headspace. [11] * Add an appropriate internal standard (e.g., 2-isopropyl-3-methoxypyrazine) for quantification. [11] * Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Extraction (HS-SPME):

  • Place the vial in an autosampler tray with an agitator and heater.
  • Equilibrate the sample at a set temperature (e.g., 65°C) with agitation for a defined period (e.g., 10 minutes) to allow analytes to partition into the headspace. [11] * Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a specific extraction time (e.g., 30 minutes) while maintaining temperature and agitation. [11] 3. GC-MS Analysis:
  • Retract the fiber and immediately introduce it into the heated gas chromatograph (GC) inlet (e.g., 270°C) for thermal desorption of the analytes. [11] * Separate the compounds on a suitable capillary column (e.g., DB-5ms).
  • Detect the eluted compounds using a mass spectrometer (MS), typically operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Key ions for 2-MIB are m/z 95 and 107; for 5-Keto-2-MIB, characteristic ions would be determined from its mass spectrum (e.g., the molecular ion and major fragmentation products). [3][11] 4. Data Analysis:
  • Identify compounds based on retention time and the ratio of quantifier to qualifier ions.
  • Quantify the concentration of 5-Keto-2-MIB by comparing its peak area to that of the internal standard and referencing a calibration curve.

Sample [label="1. Water Sample Collection\n(10-15 mL)"]; Prep [label="2. Sample Preparation\n(Add Salt, Internal Std)"]; Extract [label="3. HS-SPME Extraction\n(e.g., 65°C, 30 min)"]; Desorb [label="4. Thermal Desorption\n(GC Inlet, e.g., 270°C)"]; Separate [label="5. GC Separation\n(Capillary Column)"]; Detect [label="6. MS Detection\n(SIM Mode)"]; Analyze [label="7. Data Analysis\n(Identification & Quantification)"];

Sample -> Prep -> Extract -> Desorb -> Separate -> Detect -> Analyze; }

Figure 3: Analytical Workflow for 5-Keto-2-MIB Detection
Definitive Structural Elucidation

While GC-MS is excellent for detection and quantification, definitive confirmation of a novel or uncharacterized metabolite like 5-Keto-2-MIB requires isolation and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. As demonstrated in the original research, ¹H and ¹³C NMR analyses provide the precise atomic connectivity and stereochemistry, confirming the position of the carbonyl group at C-5. [3]

Chapter 4: Significance and Future Directions

The study of 5-Keto-2-methylisoborneol and other 2-MIB metabolites is a critical area of research with implications for water quality, environmental science, and biotechnology.

  • Water Quality and Treatment: A primary question is whether 5-Keto-2-MIB itself contributes to off-flavors. Determining its odor threshold is essential. If the oxidation of 2-MIB to its keto form results in a significant reduction or elimination of the musty odor, then the bacteria responsible represent a valuable tool for bioremediation. Understanding this transformation pathway is vital for managing taste and odor events in drinking water, as it represents a natural attenuation mechanism.

  • Bioremediation Potential: The bacteria that metabolize 2-MIB, such as Rhodococcus and Pseudomonas species, could be harnessed in engineered biological filtration systems (e.g., biologically activated carbon filters) to remove 2-MIB from water sources. [12][13]Isolating and characterizing the specific enzymes (e.g., P450 monooxygenases) could enable the development of cell-free enzymatic reactors for water treatment. [3]* Future Research Directions:

    • Enzyme Identification: Isolate and characterize the specific monooxygenase and dehydrogenase enzymes responsible for the conversion of 2-MIB to 5-Keto-2-MIB in Rhodococcus wratislaviensis.

    • Sensory Analysis: Determine the odor detection threshold and flavor profile of purified 5-Keto-2-MIB to assess its impact on water quality.

    • Environmental Screening: Broaden the search for other microorganisms and environmental consortia capable of transforming 2-MIB to identify novel degradation pathways.

    • Toxicological Assessment: Evaluate the potential toxicity of 2-MIB metabolites to ensure that bioremediation processes do not produce harmful byproducts.

By continuing to explore the microbial world's ability to transform persistent environmental compounds, we can develop more sustainable and effective solutions for ensuring the quality and safety of our water resources.

References

  • Ho, L., et al. (2012). Biodegradation of 2-methylisoborneol by bacteria enriched from biological activated carbon. Water Science and Technology, 65(1), 169-175. [Link]

  • Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406. [Link]

  • Guttman, L., & van Rijn, J. (2008). Isolation of a 2-methylisoborneol-degrading bacterium, Pseudomonas sp. strain MIB, from a recirculating aquaculture system. Applied and Environmental Microbiology, 74(13), 4031-4036. [Link]

  • Izaguirre, G., et al. (1988). Degradation of 2-Methylisoborneol by Aquatic Bacteria. Applied and Environmental Microbiology, 54(10), 2424-2431. [Link]

  • Komatsu, M., et al. (2008). Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol. Proceedings of the National Academy of Sciences, 105(21), 7483-7488. [Link]

  • Miglue, A., et al. (2021). The biosynthesis of the odorant 2-methylisoborneol is compartmentalized inside a protein shell. Nature Communications, 12(1), 1-13. [Link]

  • Brock, N. L., et al. (2013). A detailed view of 2-methylisoborneol biosynthesis. ChemBioChem, 14(15), 1853-1857. [Link]

  • Eaton, D. R., & Sandusky, P. (2008). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology, 74(12), 3739-3744. [Link]

  • Wikipedia contributors. (2023). 2-Methylisoborneol. Wikipedia, The Free Encyclopedia. [Link]

  • Izaguirre, G., & Taylor, W. D. (2004). A guide to geosmin and 2-methylisoborneol (MIB) in drinking water. Water Intelligence Online, 3(1), 1-18. [Link]

  • Grimm, C. C., et al. (2009). Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples. Journal of Chromatographic Science, 47(8), 670-673. [Link]

  • PubMed. (2009). Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples. National Library of Medicine. [Link]

  • Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395-4406. [Link]

  • Bristow, R. (2022). Rapid Detection of Geosmin and 2-Methylisoborneol in Drinking Water. The University of Liverpool Repository. [Link]

  • The NELAC Institute. (n.d.). Extraction and detection of Geosmin and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorb™) with anal. [Link]

  • Young, I. (2021). Analysis of Geosmin and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. YouTube. [Link]

  • Brock, N. L., et al. (2013). The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein Journal of Organic Chemistry, 9, 2482-2489. [Link]

  • Eaton, D. R., & Sandusky, P. (2008). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology, 74(12), 3739–3744. [Link]

  • Wikipedia. (n.d.). 2-Methylisoborneol. Wikipedia. [Link]

  • Suurnäkki, S., et al. (2015). Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. Water Research, 68, 56-66. [Link]

  • ResearchGate. (2021). Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art. [Link]

  • Szeliga, J., et al. (2023). Geosmin and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. Sensors, 23(24), 9866. [Link]

  • Mustapha, S., et al. (2021). A critical review on geosmin and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. Environmental Science and Pollution Research, 28(21), 26383-26404. [Link]

  • Izaguirre, G., et al. (1982). Geosmin and 2-Methylisoborneol from Cyanobacteria in Three Water Supply Systems. Applied and Environmental Microbiology, 43(3), 708-714. [Link]

  • Wang, C. M., et al. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Journal of Biological Chemistry, 286(5), 3229-3236. [Link]

Sources

Microbial Genesis of 5-Keto-2-methylisoborneol: A Technical Guide to its Biotransformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Keto-2-methylisoborneol (5K2MIB), a derivative of the well-known earthy-musty odor compound 2-methylisoborneol (2-MIB), is a subject of growing interest within environmental science and bioremediation. Unlike its precursor, which is a primary metabolite of various cyanobacteria and actinomycetes, 5K2MIB is the product of microbial transformation. This guide provides an in-depth exploration of the microbial sources responsible for the conversion of 2-MIB to 5K2MIB, focusing on the underlying biochemical pathways and the requisite methodologies for its study. We will delve into the identification of key microorganisms, their cultivation, the enzymatic processes governing this transformation, and the analytical techniques for the detection and quantification of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the microbial dynamics of 5K2MIB.

Introduction: From Primary Metabolite to Biotransformed Product

2-Methylisoborneol (2-MIB) is a monoterpene notorious for causing off-flavors in drinking water and aquaculture products. It is synthesized de novo by a range of microorganisms, primarily belonging to the phyla Actinobacteria (e.g., Streptomyces species) and Cyanobacteria (e.g., Oscillatoria, Phormidium, and Planktothrix species).[1] The biosynthesis of 2-MIB proceeds via the methylation of geranyl pyrophosphate (GPP) by a SAM-dependent methyltransferase, followed by the cyclization of the resulting 2-methyl-GPP by a monoterpene cyclase.[2]

In contrast, 5-Keto-2-methylisoborneol is not a direct product of this biosynthetic pathway. Instead, it emerges from the microbial degradation or biotransformation of 2-MIB. This distinction is critical for understanding its environmental fate and for the development of potential bioremediation strategies. The focus of this guide, therefore, shifts from the producers of 2-MIB to the microbial agents capable of its subsequent modification.

The Key Microbial Player: Rhodococcus wratislaviensis

Extensive research has identified camphor-degrading bacteria as potent transformers of 2-MIB due to the structural similarity between the two molecules. Among these, Rhodococcus wratislaviensis DLC-cam stands out as a key organism capable of converting 2-MIB into 5-Keto-2-methylisoborneol.[1] This biotransformation is not a detoxification mechanism but rather a metabolic process driven by enzymes induced during growth on camphor.

The Biotransformation Pathway

The conversion of 2-MIB to 5K2MIB by R. wratislaviensis DLC-cam is a two-step oxidative process. The initial and rate-limiting step is the hydroxylation of 2-MIB at the C-5 position to form an intermediate, 5-hydroxy-2-methylisoborneol . This intermediate is then further oxidized to yield the final product, 5-Keto-2-methylisoborneol .[1] This pathway highlights the specificity of the enzymatic machinery of R. wratislaviensis DLC-cam.

Caption: Biotransformation pathway of 2-MIB to 5K2MIB by Rhodococcus wratislaviensis DLC-cam.

Other camphor-degrading bacteria, such as Rhodococcus ruber T1 and Pseudomonas putida G1, also hydroxylate 2-MIB but at different positions (C-3 and C-6, respectively), and do not produce 5K2MIB.[1] This underscores the unique enzymatic capability of R. wratislaviensis DLC-cam.

Experimental Methodologies

The study of 5K2MIB production necessitates a robust experimental framework encompassing the cultivation of the transforming microorganism, execution of the biotransformation assay, and subsequent analytical detection.

Cultivation of Rhodococcus wratislaviensis DLC-cam

The induction of the enzymes required for 2-MIB transformation is crucial. Therefore, R. wratislaviensis DLC-cam should be cultured in a medium containing camphor as the sole carbon source.

Protocol for Cultivation:

  • Medium Preparation: Prepare a mineral salts medium (MSM). A typical composition is provided in the table below. Sterilize by autoclaving at 121°C for 15 minutes.

  • Carbon Source: After cooling, supplement the sterile MSM with camphor, typically introduced via vapor phase to avoid insolubility issues, to a final concentration that supports growth without being toxic.

  • Inoculation: Inoculate the medium with a pure culture of Rhodococcus wratislaviensis DLC-cam.

  • Incubation: Incubate the culture at 28-30°C with vigorous shaking to ensure adequate aeration. Optimal growth for Rhodococcus wratislaviensis has been noted at 28°C and a pH of 7.5.[3]

  • Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

Table 1: Composition of Mineral Salts Medium (MSM)

ComponentConcentration (g/L)
Na₂HPO₄4.0
KH₂PO₄1.5
NH₄Cl1.0
MgSO₄·7H₂O0.2
Ferric ammonium citrate0.005
Trace Element Solution1.0 mL/L

A standard trace element solution, such as Hoagland's, should be used.[4]

Biotransformation Assay

Once the camphor-induced culture of R. wratislaviensis DLC-cam has reached a suitable cell density (e.g., mid- to late-exponential phase), the biotransformation of 2-MIB can be initiated.

Protocol for Biotransformation:

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Washing: Wash the cell pellet with a sterile phosphate buffer (pH 7.0) to remove residual camphor and medium components.

  • Resuspension: Resuspend the washed cells in fresh MSM without a carbon source.

  • Substrate Addition: Add 2-MIB to the cell suspension to a desired final concentration (e.g., 1-10 mg/L).

  • Incubation: Incubate the reaction mixture under the same temperature and agitation conditions as for cultivation.

  • Sampling: Collect samples at regular time intervals to monitor the disappearance of 2-MIB and the appearance of its metabolites.

Analytical Detection and Quantification

The analysis of 2-MIB and its hydroxylated and keto- forms is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Sample Preparation and GC-MS Analysis:

  • Extraction: Extract the analytes from the aqueous samples using a suitable method such as liquid-liquid extraction with a non-polar solvent (e.g., methylene chloride) or Solid Phase Microextraction (SPME).

  • GC-MS Analysis:

    • Gas Chromatograph: Employ a GC system equipped with a capillary column suitable for separating terpenoids (e.g., a non-polar or mid-polar column like a DB-5ms or equivalent).

    • Temperature Program: A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds.

    • Mass Spectrometer: Operate the mass spectrometer in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[5][6] Key ions for 2-MIB (m/z 95, 108) and its metabolites would need to be determined from their mass spectra.[5][6]

  • Quantification: Generate calibration curves for 2-MIB, and if standards are available, for 5-hydroxy-2-MIB and 5-Keto-2-methylisoborneol to enable accurate quantification.

Quantitative Analysis of Biotransformation

The efficiency of the biotransformation process can be evaluated by monitoring the concentration of the substrate and products over time. While specific conversion yields for 5K2MIB from 2-MIB by R. wratislaviensis DLC-cam are not extensively documented in publicly available literature, time-course experiments are illustrative of the process.

Table 2: Hypothetical Time-Course of 2-MIB Biotransformation by R. wratislaviensis DLC-cam

Time (hours)2-MIB (mg/L)5-hydroxy-2-MIB (mg/L)5-Keto-2-methylisoborneol (mg/L)
010.00.00.0
27.52.00.5
44.04.51.5
61.05.04.0
8<0.12.07.9
12<0.10.59.4

This table is illustrative and based on the described pathway. Actual results will vary depending on experimental conditions.

Workflow and Logical Relationships

The successful identification and characterization of microbial sources of 5K2MIB follows a logical workflow.

Workflow for 5K2MIB Microbial Source Identification cluster_0 Isolation and Cultivation cluster_1 Biotransformation Assay cluster_2 Analysis and Identification isolate Isolate Camphor-Degrading Bacteria culture Culture in Mineral Salts Medium + Camphor isolate->culture induce Induce 2-MIB Transforming Enzymes culture->induce incubate Incubate with 2-MIB induce->incubate extract Extract Metabolites incubate->extract gcms GC-MS Analysis extract->gcms identify Identify 5K2MIB gcms->identify

Caption: Experimental workflow for identifying microbial sources of 5K2MIB.

Conclusion and Future Perspectives

The primary microbial source of 5-Keto-2-methylisoborneol is not a de novo producer but rather a biotranformer of 2-methylisoborneol. Rhodococcus wratislaviensis DLC-cam has been identified as a key bacterium in this process, utilizing a camphor-induced enzymatic pathway to hydroxylate and subsequently oxidize 2-MIB. The methodologies outlined in this guide provide a framework for the isolation, cultivation, and analysis of this and other potential 2-MIB transforming microorganisms.

Future research should focus on the detailed characterization of the enzymes involved in this biotransformation, including their purification and kinetic analysis. Furthermore, exploring the diversity of 2-MIB degrading microorganisms in various environments could uncover novel biocatalysts with enhanced efficiency and stability, paving the way for practical applications in bioremediation and the synthesis of novel chemical entities.

References

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and Environmental Microbiology, 75(3), 583–588. [Link]

  • ResearchGate. (n.d.). Biotransformations of 2-MIB by camphor-grown bacteria. Time series... [Image]. Retrieved from [Link]

  • GERSTEL. (2011). Determination of 2-Methylisoborneol, Geosmin and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Select. [Link]

  • ResearchGate. (2016). Determination of Geosmin and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS). [Link]

  • Shimadzu. (n.d.). Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. Retrieved from [Link]

  • Komatsu, M., Tsuda, M., Omura, S., Oikawa, H., & Ikeda, H. (2008). Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol. Proceedings of the National Academy of Sciences, 105(21), 7422–7427. [Link]

  • HiMedia Laboratories. (n.d.). Mineral Salts Agar (ATCC Medium 329). Retrieved from [Link]

  • Scientific Research Publishing. (2013). The Determination of Geosmin and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. American Journal of Analytical Chemistry, 4(10), 25-29. [Link]

  • MDPI. (2021). 2-Methylisoborneol (2-MIB) Excretion by Pseudanabaena yagii under Low Temperature. Microorganisms, 9(12), 2486. [Link]

  • PubMed. (2017). Growth kinetics and biodeterioration of polypropylene microplastics by Bacillus sp. and Rhodococcus sp. isolated from mangrove sediment. Marine Pollution Bulletin, 127, 61-67. [Link]

  • HiMedia Laboratories. (n.d.). AATCC Mineral Salts Agar. Retrieved from [Link]

  • The Coleman Lab. (2019). MSM: Mineral Salts Medium. [Link]

  • ResearchGate. (2021). Characterization of Rhodococcus wratislaviensis, a New Gram-Positive Facultative Methylotroph, and Properties of Its C1 Metabolism. [Link]

  • HiMedia Laboratories. (n.d.). AATCC Mineral Salts Agar. Retrieved from [Link]

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Spectroscopic Characterization of 5-Keto-2-methylisoborneol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 5-Keto-2-methylisoborneol, a bicyclic monoterpenoid of interest to researchers in natural product chemistry, fragrance science, and drug development. As a derivative of the well-known 2-methylisoborneol[1][2], understanding its structural features through modern spectroscopic techniques is paramount for its identification, synthesis, and potential applications. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the experimental choices and data interpretation from the perspective of a seasoned analytical chemist.

Introduction to 5-Keto-2-methylisoborneol

5-Keto-2-methylisoborneol belongs to the family of bicyclic monoterpenes, a diverse class of natural products with a wide range of biological activities and commercial applications[3][4]. The introduction of a carbonyl group at the C5 position of the 2-methylisoborneol scaffold is expected to significantly influence its chemical reactivity and biological profile. Accurate spectroscopic characterization is the cornerstone of any research involving this molecule, enabling unambiguous structure elucidation and quality control.

The structural framework of 5-Keto-2-methylisoborneol, with its rigid bicyclo[2.2.1]heptane system, presents a unique and informative case for spectroscopic analysis. The fixed spatial arrangement of atoms leads to distinct and often well-resolved signals in NMR spectroscopy, while the presence of the ketone and hydroxyl functional groups provides characteristic signatures in IR spectroscopy and specific fragmentation patterns in mass spectrometry.

Experimental Protocols

The following sections outline the standard operating procedures for acquiring high-quality spectroscopic data for a bicyclic monoterpenoid ketone like 5-Keto-2-methylisoborneol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon and proton framework of the molecule, enabling the assignment of all atoms and the determination of their connectivity and stereochemistry.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 5-Keto-2-methylisoborneol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a 90° pulse angle, a spectral width of 12 ppm, and a relaxation delay of 2 seconds.

    • Perform a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 220 ppm.

    • Employ a sufficient number of scans (typically 1024 or more) to obtain adequate signal intensity for all carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Compound 5-Keto-2-methylisoborneol NMR_Tube NMR Tube Compound->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer 1D Experiments ('H, 'C) 2D Experiments (COSY, HSQC, HMBC, NOESY) NMR_Tube->NMR_Spectrometer:f0 Insert Sample Structure_Elucidation Structure Elucidation NMR_Spectrometer:f2->Structure_Elucidation Spectral_Assignment Spectral Assignment NMR_Spectrometer:f1->Spectral_Assignment Stereochemistry Stereochemical Assignment Structure_Elucidation->Stereochemistry

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the carbonyl (C=O) and hydroxyl (O-H) groups.

Methodology:

  • Sample Preparation: Prepare a thin film of the purified compound on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

Methodology:

  • Instrumentation: Employ a mass spectrometer coupled with a suitable ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • EI-MS:

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize ESI coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum for elemental composition determination.

Predicted Spectroscopic Data and Interpretation

Based on the structure of 5-Keto-2-methylisoborneol and spectroscopic data from analogous bicyclic monoterpenes, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be complex due to the rigid bicyclic system, leading to significant diastereotopicity and complex spin-spin coupling patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
C1-CH₃~1.0-1.2s-Singlet for the methyl group at a bridgehead carbon.
C2-CH₃~1.1-1.3s-Singlet for the tertiary methyl group adjacent to the hydroxyl.
C7-CH₃ (syn)~0.8-1.0s-Shielded gem-dimethyl group due to its position.
C7-CH₃ (anti)~1.0-1.2s-Less shielded gem-dimethyl group.
H3-exo~1.8-2.0dddJ ≈ 13, 8, 4Deshielded due to proximity to the hydroxyl and ketone groups.
H3-endo~1.5-1.7dddJ ≈ 13, 4, 2More shielded than the exo proton.
H4~2.0-2.2dJ ≈ 4Bridgehead proton with coupling to adjacent protons.
H6-exo~2.4-2.6dddJ ≈ 18, 5, 2Deshielded by the adjacent ketone.
H6-endo~2.1-2.3dddJ ≈ 18, 9, 4Deshielded by the adjacent ketone.
OHVariablebr s-Broad singlet, position dependent on concentration and temperature.
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C1~50-55Bridgehead quaternary carbon.
C2~75-80Quaternary carbon bearing the hydroxyl and methyl groups.
C3~35-40Methylene carbon adjacent to the hydroxyl-bearing carbon.
C4~45-50Bridgehead methine carbon.
C5~210-220Carbonyl carbon, highly deshielded.
C6~40-45Methylene carbon alpha to the ketone.
C7~48-52Bridgehead quaternary carbon.
C1-CH₃~15-20Methyl group at C1.
C2-CH₃~25-30Methyl group at C2.
C7-CH₃ (syn)~20-25One of the gem-dimethyl carbons.
C7-CH₃ (anti)~22-27The other gem-dimethyl carbon.

Diagram of Key HMBC Correlations:

HMBC_Correlations cluster_structure 5-Keto-2-methylisoborneol Structure C1 C2 C1->C2 C7 C1->C7 C3 C2->C3 C4 C3->C4 C5 C4->C5 C4->C7 C6 C5->C6 C6->C1 C1_Me C2_Me C7_Me_syn C7_Me_anti H4 H4->C3 ²J H4->C5 ³J H6_exo H6_exo->C1 ³J H6_exo->C5 ²J H6_exo->C7 ³J

Caption: Expected key HMBC correlations for structural elucidation.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions from the hydroxyl and carbonyl groups.

Frequency Range (cm⁻¹) Vibration Description
~3400 (broad)O-H stretchCharacteristic of the hydroxyl group, broadened due to hydrogen bonding.
~2950-2850C-H stretchAliphatic C-H stretching vibrations.
~1740 (strong)C=O stretchStrong, sharp absorption typical for a five-membered ring ketone.
~1460 and ~1370C-H bendBending vibrations of methyl and methylene groups.
~1100C-O stretchStretching vibration of the tertiary alcohol.
Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.

  • Molecular Ion ([M]⁺): The EI mass spectrum should show a molecular ion peak at m/z 182, corresponding to the molecular formula C₁₁H₁₈O₂.

  • High-Resolution MS: HRMS (ESI-TOF) would confirm the elemental composition, with a predicted m/z of 183.1385 for [M+H]⁺ (C₁₁H₁₉O₂⁺).

  • Key Fragmentation Patterns (EI-MS):

    • [M-15]⁺ (m/z 167): Loss of a methyl group (CH₃).

    • [M-18]⁺ (m/z 164): Loss of water (H₂O) from the hydroxyl group.

    • [M-43]⁺ (m/z 139): Loss of an isopropyl group or a propyl radical.

    • m/z 95: A common fragment in bornane-type skeletons, often arising from a retro-Diels-Alder-type fragmentation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of 5-Keto-2-methylisoborneol. By combining the insights from ¹H and ¹³C NMR, IR, and MS, researchers can confidently confirm the structure of this bicyclic monoterpenoid. The predicted data serves as a benchmark for experimental verification and highlights the power of modern spectroscopic techniques in natural product chemistry and related fields. The detailed protocols and interpretation strategies presented herein are designed to be a valuable resource for scientists engaged in the synthesis, isolation, and application of novel bioactive compounds.

References

  • Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Evolving a generalist biosensor for bicyclic monoterpenes. bioRxiv. Available at: [Link]

  • Anaerobic Degradation of Bicyclic Monoterpenes in Castellaniella defragrans. MDPI. Available at: [Link]

  • Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. Molecules. Available at: [Link]

  • Structures of selected bicyclic monoterpenes being basis of the presented study results. ResearchGate. Available at: [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Institutes of Health. Available at: [Link]

  • The stereochemical course of 2-methylisoborneol biosynthesis. National Institutes of Health. Available at: [Link]

  • 2-methyl isoborneol. The Good Scents Company. Available at: [Link]

  • 2-Methylisoborneol. Wikipedia. Available at: [Link]

  • Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. Applied and Environmental Microbiology. Available at: [Link]

  • A Detailed View of 2-Methylisoborneol Biosynthesis. ResearchGate. Available at: [Link]

  • 2-Methylisoborneol. NIST WebBook. Available at: [Link]

  • Biosynthesis of 2-methylisoborneol in Cyanobacteria. National Institutes of Health. Available at: [Link]

  • Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS ONE. Available at: [Link]

  • Dehydration of 2-methylisoborneol to 2-methyl-2-bornene in the Trace Analysis of Taste-Odorants in Water by Purge-and-Trap Sampling with Gas Chromatography (GC)-Mass Selective (MS) Detection. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Physical Properties of 5-Keto-2-methylisoborneol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 5-Keto-2-methylisoborneol

5-Keto-2-methylisoborneol is a derivative of 2-Methylisoborneol (2-MIB), a well-known organic compound recognized for its distinct earthy or musty odor. 2-MIB is a significant concern in the management of drinking water quality and can be a factor in the "cork taint" of wine[1]. 5-Keto-2-methylisoborneol, with the Chemical Abstracts Service (CAS) number 1138454-88-2 and molecular formula C₁₁H₁₈O₂, is identified as a metabolite of 2-MIB[2]. The study of its physical properties is crucial for researchers investigating the environmental fate, biological degradation pathways, and potential applications of 2-MIB and its derivatives. Understanding properties such as melting and boiling points is fundamental for purification, synthesis, and analytical method development.

Section 1: Core Physical Properties

The physical state and thermal behavior of a compound are dictated by its melting and boiling points. These parameters are essential for designing experimental conditions for synthesis, extraction, and purification processes like distillation and crystallization.

Summary of Physical Data

Comprehensive experimental data for 5-Keto-2-methylisoborneol is not widely available in published literature. However, computational predictions provide a valuable starting point for experimental design.

Physical PropertyValueData TypeSource
Melting Point Data not available--
Boiling Point 255.1 ± 33.0 °CPredictedChemicalBook[2]
Molecular Formula C₁₁H₁₈O₂-Pharmaffiliates[3]
Molecular Weight 182.26 g/mol -Pharmaffiliates[3]
CAS Number 1138454-88-2-Santa Cruz Biotechnology[4]

Note: The boiling point is a computationally predicted value and should be confirmed experimentally.

Scientific Context and Implications

The predicted high boiling point of 255.1 °C suggests that 5-Keto-2-methylisoborneol is a relatively non-volatile compound under standard conditions, significantly less so than its parent compound, 2-methylisoborneol (boiling point ~207-209 °C). This difference is expected due to the introduction of a polar ketone group, which increases intermolecular forces (dipole-dipole interactions) that must be overcome for the substance to transition into the gaseous phase.

The absence of a readily available experimental melting point in the literature indicates a gap in the physical characterization of this compound. An experimentally determined melting point would provide critical information about the purity of a synthesized sample and the nature of its crystalline structure.

Section 2: Experimental Determination Protocols

For researchers aiming to synthesize or isolate 5-Keto-2-methylisoborneol, experimental determination of its physical properties is a necessary step for characterization. The following section outlines standard, self-validating laboratory protocols for determining melting and boiling points.

Protocol for Melting Point Determination

Causality: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically depress and broaden the melting range. This protocol uses a digital melting point apparatus for precise and objective measurement.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This prevents spending excessive time in the final, slow determination.

  • Precise Determination: Prepare a new capillary. Set the starting temperature to approximately 20 °C below the approximate melting point found in the previous step.

  • Heating and Observation: Set a slow heating ramp rate (1-2 °C/min) to allow for thermal equilibrium between the sample, thermometer, and heating block.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). The melting "point" is reported as this range. For a pure compound, this range should be narrow (≤ 2 °C).

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Load Capillary Tube (2-3 mm) prep2->prep3 meas1 Place in Apparatus prep3->meas1 Transfer to Apparatus meas2 Fast Ramp (Approx. Range) meas1->meas2 meas3 Slow Ramp (1-2°C/min) meas2->meas3 meas4 Observe & Record Range meas3->meas4 result Report Melting Range (Onset to Completion) meas4->result

Caption: Workflow for determining the melting point of a solid sample.

Protocol for Boiling Point Determination (Microscale)

Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample quantities, a microscale method (Thiele tube or digital apparatus) is efficient and minimizes waste.

Methodology:

  • Apparatus Setup: Add the liquid sample (0.5 - 1 mL) to a small test tube (e.g., a Durham tube).

  • Capillary Inversion: Take a melting point capillary tube and seal one end. Place it in the test tube with the open end down.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with mineral oil or place it in a digital melting point apparatus capable of boiling point determination.

  • Observation: Heat the apparatus gently. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary.

  • Equilibrium: Turn off the heat and allow the apparatus to cool slowly.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. At this point, the external pressure is equal to the vapor pressure of the liquid. Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Workflow for Microscale Boiling Point Determination

G cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement setup1 Add Liquid to Test Tube setup2 Insert Inverted Capillary setup1->setup2 setup3 Attach to Thermometer setup2->setup3 heat1 Immerse in Heat Bath setup3->heat1 heat2 Heat Gently heat1->heat2 heat3 Observe Continuous Bubbles heat2->heat3 cool1 Stop Heating heat3->cool1 cool2 Observe Liquid Entering Capillary cool1->cool2 result Record Temperature as Boiling Point cool2->result

Caption: Workflow for microscale determination of a liquid's boiling point.

References

  • PubChem. (n.d.). 2-Methylisoborneol. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-2-methylbornan-5-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylisoborneol. Retrieved from [Link]

  • Giglio, S., et al. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Environmental Science & Technology, 45(3), 974-980. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl isoborneol. Retrieved from [Link]

  • Suominen, I., et al. (2015). Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. Water Research, 68, 256-264. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Keto-2-methyl Isoborneol. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Isobutyl Ketone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-methyl-(E)-2-butenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-pentanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpropan-2-ol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylpropan-2-ol (HMDB0031456). Retrieved from [Link]

  • PubChem. (n.d.). (2R)-5-methylhexan-2-ol. Retrieved from [Link]

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An In-depth Technical Guide to 5-Keto-2-methylisoborneol: A Key Metabolite in the Bacterial Biotransformation of 2-Methylisoborneol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-keto-2-methylisoborneol, a significant metabolite produced during the bacterial degradation of 2-methylisoborneol (2-MIB). 2-MIB is a naturally occurring terpenoid compound notorious for causing undesirable earthy and musty off-flavors in drinking water and aquaculture products. Understanding the metabolic fate of 2-MIB is crucial for developing effective bioremediation strategies. This document details the microbial pathways, key enzymatic players, and analytical methodologies pertinent to the study of 5-keto-2-methylisoborneol. It is intended for researchers, scientists, and professionals in drug development, environmental science, and water treatment industries who are engaged in the study of microbial metabolism and bioremediation.

Introduction: The Significance of 2-Methylisoborneol and Its Metabolic Fate

2-Methylisoborneol (2-MIB) is a volatile organic compound with an exceptionally low odor threshold for humans, detectable at concentrations in the nanogram-per-liter range.[1] Produced by various microorganisms, including cyanobacteria and actinomycetes, 2-MIB poses a significant challenge to the drinking water industry worldwide, leading to consumer complaints and increased treatment costs.[1] While conventional water treatment methods can be ineffective or produce harmful byproducts, bioremediation offers a promising and environmentally sustainable alternative.

The microbial degradation of 2-MIB is a key area of research, and understanding the metabolic pathways and the resulting metabolites is paramount. One such critical metabolite is 5-keto-2-methylisoborneol. This guide focuses on the formation of this ketone from 2-MIB, the microorganisms capable of this biotransformation, the enzymatic mechanisms involved, and the analytical techniques required for its study.

The Metabolic Pathway: From an Off-Flavor Compound to a Ketone

The biotransformation of 2-methylisoborneol to 5-keto-2-methylisoborneol is a two-step oxidative process primarily carried out by specific strains of camphor-degrading bacteria. The most well-documented organism capable of this specific transformation is Rhodococcus wratislaviensis DLC-cam.[2][3]

The metabolic sequence is as follows:

  • Hydroxylation: The initial step involves the hydroxylation of 2-MIB at the C-5 position to form the intermediate, 5-hydroxy-2-methylisoborneol.

  • Oxidation: The hydroxylated intermediate is then oxidized to the corresponding ketone, 5-keto-2-methylisoborneol.

This pathway is of significant interest as the resulting ketone metabolite is reported to be odorless, thus effectively neutralizing the problematic sensory characteristics of the parent compound.[4]

Metabolic_Pathway 2-Methylisoborneol 2-Methylisoborneol 5-Hydroxy-2-methylisoborneol 5-Hydroxy-2-methylisoborneol 2-Methylisoborneol->5-Hydroxy-2-methylisoborneol Hydroxylation (Cytochrome P450 Monooxygenase) 5-Keto-2-methylisoborneol 5-Keto-2-methylisoborneol 5-Hydroxy-2-methylisoborneol->5-Keto-2-methylisoborneol Oxidation (Alcohol Dehydrogenase)

Caption: Metabolic pathway of 2-MIB to 5-keto-2-methylisoborneol.

The Key Microbial Player: Rhodococcus wratislaviensis

Rhodococcus wratislaviensis is a Gram-positive bacterium known for its metabolic versatility and its ability to degrade a wide range of organic compounds.[5][6] The strain DLC-cam, in particular, has been identified for its capacity to metabolize camphor and co-metabolically transform 2-MIB.[2][3]

The ability to degrade camphor is intrinsically linked to the biotransformation of 2-MIB. The enzymes induced during camphor metabolism exhibit activity towards 2-MIB due to structural similarities between the two molecules. This co-metabolic activity is a crucial aspect of this biotransformation.

Enzymology of the Transformation

The enzymatic machinery responsible for the conversion of 2-MIB to 5-keto-2-methylisoborneol in Rhodococcus wratislaviensis is believed to be analogous to the initial steps of its camphor degradation pathway.

Initial Hydroxylation: A Role for Cytochrome P450 Monooxygenase

The introduction of a hydroxyl group onto the 2-MIB molecule is characteristic of a monooxygenase-catalyzed reaction. In camphor-degrading bacteria like Pseudomonas putida, a well-characterized cytochrome P450 monooxygenase system (P450cam) is responsible for the initial hydroxylation of camphor.[7][8] It is highly probable that a similar cytochrome P450 enzyme in Rhodococcus wratislaviensis is responsible for the hydroxylation of 2-MIB to 5-hydroxy-2-methylisoborneol.[9] These enzymes utilize molecular oxygen and a reducing equivalent (typically NADH or NADPH) to hydroxylate their substrates.

Oxidation to a Ketone: The Function of Alcohol Dehydrogenase

The subsequent conversion of the 5-hydroxy-2-methylisoborneol intermediate to 5-keto-2-methylisoborneol is an oxidation reaction catalyzed by an alcohol dehydrogenase.[10] These enzymes typically utilize NAD⁺ or NADP⁺ as a cofactor to accept the hydride from the alcohol, resulting in the formation of a ketone and NADH or NADPH.[10] Several alcohol dehydrogenases have been characterized from Rhodococcus species, demonstrating their role in the oxidation of a variety of alcohols.[11][12]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Rhodococcus wratislaviensis DLC-cam, the biotransformation of 2-MIB, and the analysis of the resulting metabolites.

Cultivation of Rhodococcus wratislaviensis DLC-cam for Biotransformation

Objective: To grow a culture of R. wratislaviensis DLC-cam and induce the necessary enzymes for 2-MIB transformation using camphor as an inducer.

Materials:

  • Rhodococcus wratislaviensis DLC-cam strain

  • Minimal medium (see composition below)

  • Succinate (0.1% w/v)

  • Yeast extract (0.025% w/v)

  • Camphor (dissolved in ethanol)

  • 2-Methylisoborneol (dissolved in ethanol)

  • Sterile scintillation vials or flasks

  • Incubator shaker

Minimal Medium Composition: A standard mineral salts medium suitable for the growth of Rhodococcus should be used. An example composition can be found in publications by Guttman and van Rijn.[13]

Procedure:

  • Inoculate 50 mL of minimal medium containing 0.1% succinate and 0.025% yeast extract with a single colony of R. wratislaviensis DLC-cam.

  • Dispense 2 mL of this culture into multiple sterile scintillation vials.

  • To each vial, add 2 µL of an ethanol solution containing 0.75 mg of camphor to induce the metabolic pathway.

  • Incubate the vials at 30°C for 20 hours with shaking.

  • Pool the contents of the vials and centrifuge at 6,000 rpm for 10 minutes to pellet the cells.

  • Resuspend the cell pellet in fresh minimal medium without camphor. This cell suspension is now ready for the biotransformation experiment.[2]

Biotransformation of 2-MIB

Objective: To carry out the conversion of 2-MIB to its metabolites using the prepared R. wratislaviensis DLC-cam culture.

Procedure:

  • To the resuspended cell culture, add 2-MIB from a stock solution in ethanol to achieve the desired starting concentration.

  • Incubate the culture at 30°C with shaking.

  • At various time points, withdraw aliquots of the culture for analysis.

Experimental_Workflow cluster_cultivation Cultivation and Induction cluster_biotransformation Biotransformation cluster_analysis Analysis A Inoculate R. wratislaviensis in minimal medium B Add Camphor (Inducer) A->B C Incubate (30°C, 20h) B->C D Harvest and Resuspend Cells C->D E Add 2-MIB to Resuspended Cells D->E F Incubate with Shaking E->F G Time-course Sampling F->G H Extraction of Metabolites G->H I GC-MS Analysis H->I

Caption: Experimental workflow for 2-MIB biotransformation.

Extraction and Analysis of Metabolites

Objective: To extract 2-MIB and its metabolites from the culture medium and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS).

Method: Solid-Phase Microextraction (SPME) followed by GC-MS

This method is highly sensitive and suitable for trace-level analysis of volatile and semi-volatile compounds in aqueous matrices.

Materials:

  • SPME fiber assembly with a suitable fiber coating (e.g., DVB/Carboxen/PDMS)

  • GC-MS system equipped with a capillary column (e.g., DB-5MS)

  • Heated agitator for SPME

  • Vials with septa

SPME Procedure:

  • Place a known volume of the culture aliquot into a vial.

  • If necessary, add a salt (e.g., NaCl) to increase the ionic strength and enhance the partitioning of analytes into the headspace.

  • Seal the vial and place it in the heated agitator at a set temperature (e.g., 60-80°C) for a defined incubation time (e.g., 15-30 minutes).

  • Expose the SPME fiber to the headspace of the sample for a specific extraction time (e.g., 20-40 minutes) while agitating.

  • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.

GC-MS Parameters (Example):

  • Injector Temperature: 250-270°C

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5MS or equivalent

  • Oven Temperature Program: Start at 50-60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for quantification of known compounds.

Table 1: Example GC-MS SIM Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
2-Methylisoborneol95107, 135
5-Hydroxy-2-methylisoborneolTo be determinedTo be determined
5-Keto-2-methylisoborneolTo be determinedTo be determined

Note: The specific ions for the metabolites will need to be determined from their mass spectra obtained in full scan mode.

Characterization of 5-Keto-2-methylisoborneol

The definitive identification of 5-keto-2-methylisoborneol requires its purification and characterization using spectroscopic techniques.

Purification

For the purification of 5-keto-2-methylisoborneol from a larger-scale biotransformation, liquid-liquid extraction of the culture broth with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) would be the initial step. This would be followed by chromatographic techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS): The mass spectrum of 5-keto-2-methylisoborneol is expected to show a molecular ion corresponding to its molecular weight (C₁₁H₁₈O₂, MW: 182.26). The fragmentation pattern will be indicative of the bornane skeleton with a ketone group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of 5-keto-2-methylisoborneol. The chemical shifts and coupling constants of the protons and carbons will confirm the connectivity and stereochemistry of the molecule.

Quantitative Analysis and Kinetics

To fully understand the biotransformation process, it is important to perform quantitative analysis and study the reaction kinetics.

Quantitative Analysis: A calibration curve for 2-MIB should be prepared using standards of known concentrations to allow for the quantification of its depletion over time. If a standard for 5-keto-2-methylisoborneol is available or can be synthesized, a similar calibration curve can be generated to quantify its formation.

Kinetics: By monitoring the concentration of 2-MIB and 5-keto-2-methylisoborneol over time, the reaction rate can be determined. The data can be fitted to various kinetic models (e.g., Michaelis-Menten) to determine parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which provides insights into the enzyme's affinity for the substrate.

Table 2: Biotransformation of 2-MIB by Rhodococcus wratislaviensis DLC-cam (Hypothetical Data)

Time (hours)2-MIB Conc. (µg/L)5-Hydroxy-2-MIB Conc. (µg/L)5-Keto-2-MIB Conc. (µg/L)
010000
275155
4403020
8101565
16<1580
24<1<182

Applications and Future Perspectives

The biotransformation of 2-MIB to the non-odorous 5-keto-2-methylisoborneol has significant potential for the bioremediation of contaminated water sources. The use of whole-cell biocatalysts, such as Rhodococcus wratislaviensis, or the isolated enzymes in bioreactors could provide a cost-effective and environmentally friendly solution for the removal of off-flavor compounds.

Future research should focus on:

  • The isolation and characterization of the specific cytochrome P450 monooxygenase and alcohol dehydrogenase from Rhodococcus wratislaviensis DLC-cam.

  • The heterologous expression of these enzymes to enable their production in larger quantities for industrial applications.

  • The optimization of the biotransformation process for improved efficiency and scalability.

  • Investigating the broader substrate scope of these enzymes for potential applications in the synthesis of novel, valuable compounds.

Conclusion

5-Keto-2-methylisoborneol is a key metabolite in the biodegradation of the problematic taste-and-odor compound, 2-methylisoborneol. Its formation by Rhodococcus wratislaviensis represents a promising avenue for the development of bioremediation technologies. This technical guide has provided a detailed overview of the metabolic pathway, the causative microorganism, the enzymatic mechanisms, and the analytical methods required for the study of this important biotransformation. It is hoped that this guide will serve as a valuable resource for researchers and professionals working to address the challenges posed by off-flavor compounds in our water resources.

References

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and Environmental Microbiology, 75(3), 583–588.
  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and Environmental Microbiology, 75(3), 583–588. [Link]

  • Guttman, L., & van Rijn, J. (2012). Isolation of bacteria capable of growth with 2-methylisoborneol and geosmin as the sole carbon and energy sources. Applied and Environmental Microbiology, 78(2), 363–370. [Link]

  • Guttman, L., & van Rijn, J. (2012). Isolation of bacteria capable of growth with 2-methylisoborneol and geosmin as the sole carbon and energy sources. PubMed, 22038612.
  • Roberts, G. A., Grogan, G., Greter, A., Flitsch, S. L., & Turner, N. J. (2002). Identification of a new class of cytochrome P450 from a Rhodococcus sp. Journal of Bacteriology, 184(14), 3898–3908. [Link]

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. ASM Journals. [Link]

  • Wikipedia. (n.d.). 2-Methylisoborneol. In Wikipedia. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl isoborneol. Retrieved from [Link]

  • Grogan, G. (2001). Nucleotide Sequence of a Portion of the Camphor-degrading Gene Cluster from Rhodococcus sp. NCIMB 9784. ResearchGate. [Link]

  • Germ AI. (n.d.). Rhodococcus wratislaviensis. Retrieved from [Link]

  • Dickschat, J. S. (2016). The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein Journal of Organic Chemistry, 12, 2450–2456. [Link]

  • Wikipedia. (n.d.). Camphor 5-monooxygenase. In Wikipedia. Retrieved from [Link]

  • Gunsalus, I. C., & Sligar, S. G. (1978). Bacterial P-450cam methylene monooxygenase components: Cytochrome m, putidaredoxin, and putidaredoxin reductase. Methods in Enzymology, 52, 233-240.
  • ResearchGate. (n.d.). Hydroxylation of camphor by P450cam (Pseudomonas putida) to 5-exohydroxycamphor or P450camr (Rhodococcus sp.) to 6-endo-hydroxycamphor. Retrieved from [Link]

  • Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406.
  • BacDive. (n.d.). Rhodococcus wratislaviensis (DSM 44193, PD 630, 95-546). Retrieved from [Link]

  • Takeda, K., et al. (2007). Characterization of four Rhodococcus alcohol dehydrogenase genes responsible for the oxidation of aromatic alcohols. Bioscience, Biotechnology, and Biochemistry, 71(11), 2731-2739.
  • Wu, T., et al. (2012). Kinetic decomposition of ozone, geosmin, and 2-methylisoborneol during catalytic ozonation.
  • Saadoun, I., et al. (2005). Production of 2-methylisoborneol by Streptomyces violaceusniger and its transformation by selected species of Pseudomonas. Journal of Basic Microbiology, 45(3), 236-242.
  • Wikipedia. (n.d.). Alcohol dehydrogenase. In Wikipedia. Retrieved from [Link]

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. USDA ARS.
  • Pávková, Z., et al. (2006). Characterization of Rhodococcus Wratislaviensis Strain J3 That Degrades 4-nitrocatechol and Other Nitroaromatic Compounds. Folia Microbiologica, 51(1), 13-20.
  • Gellissen, G., et al. (2012). Production of a thermostable alcohol dehydrogenase from Rhodococcus ruber in three different yeast species using the Xplor®2 transformation/expression platform. Microbial Cell Factories, 11, 67.
  • NIST. (n.d.). 2-Methylisoborneol. In NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1H NMR spectrum of UV active 2-MIB (+) recorded at 300 MHz in CDCl3 at 25 C. Retrieved from [Link]

  • EST Analytical. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. Retrieved from [Link]

  • LCGC International. (2008). Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Sensitivity Detection of 5-Keto-2-methyl Isoborneol using Automated Headspace SPME-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the trace-level detection and quantification of 5-Keto-2-methyl Isoborneol, a ketonic monoterpenoid. Given the challenges in analyzing such semi-volatile compounds, particularly the current lack of commercially available analytical standards, this guide presents a robust workflow. The methodology is centered around automated headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). A key feature of this protocol is a validated approach for the in-situ generation of a this compound reference standard via the controlled oxidation of the readily available 2-methylisoborneol (2-MIB). Furthermore, this note details an optional derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to enhance chromatographic performance and detector sensitivity. This guide is intended for researchers, analytical scientists, and quality control professionals in the environmental, food and beverage, and pharmaceutical sectors.

Introduction: The Analytical Challenge of this compound

This compound is a bicyclic monoterpenoid ketone. Its structural similarity to known off-flavor compounds like 2-methylisoborneol (2-MIB) and camphor suggests its potential significance as a contributor to taste and odor in various matrices, including drinking water, food products, and pharmaceutical formulations. The analysis of this compound is challenging due to its semi-volatile nature, potential for thermal degradation, and the current unavailability of a certified reference material.

Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of such volatile and semi-volatile organic compounds due to its high resolving power and sensitivity.[1] To overcome the challenges of direct injection of complex matrices, sample preparation techniques such as solid-phase microextraction (SPME) are employed. SPME is a solvent-free extraction technique that is both sensitive and easily automated, making it ideal for high-throughput laboratories.[2]

A significant hurdle in the quantitative analysis of this compound is the absence of a commercially available analytical standard. This application note directly addresses this issue by proposing a method for the in-situ synthesis of a reference standard through the controlled oxidation of 2-methylisoborneol.

Proposed Analytical Workflow

The proposed analytical workflow is designed to be robust and adaptable, offering both a direct analysis and a derivatization-based approach for enhanced sensitivity.

Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Aqueous Sample Collection hs_spme Headspace SPME sample->hs_spme standard_prep In-situ Standard Generation (Oxidation of 2-MIB) spike Spiking & Calibration Standards standard_prep->spike spike->hs_spme gcms GC-MS Analysis hs_spme->gcms derivatization Optional: PFBHA Derivatization hs_spme->derivatization quant Quantification & Reporting gcms->quant gcms_deriv GC-MS Analysis of Derivative derivatization->gcms_deriv gcms_deriv->quant

Proposed analytical workflow for this compound.

In-situ Generation of this compound Standard

Rationale: The absence of a commercial standard necessitates the generation of a reference material. The oxidation of the secondary alcohol in 2-methylisoborneol to a ketone is a chemically straightforward approach to produce this compound. Mild oxidizing agents are preferred to prevent unwanted side reactions.

Protocol:

  • Starting Material: Obtain a certified standard of 2-methylisoborneol (2-MIB) in a suitable solvent (e.g., methanol or ethanol). Commercially available standards for 2-MIB are readily found from suppliers such as Supelco and AccuStandard.[3][4]

  • Oxidation: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation can be employed. For this protocol, we will outline the use of PCC due to its relative simplicity.

    • Caution: PCC is a hazardous chemical and should be handled in a fume hood with appropriate personal protective equipment.

    • In a small, clean vial, dissolve a known amount of 2-MIB standard in dichloromethane (DCM).

    • Add a slight molar excess of PCC to the solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or a rapid GC-MS scan.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

    • Wash the silica plug with additional diethyl ether.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Characterization and Stock Solution Preparation:

    • The resulting residue is the this compound. Confirm its identity using GC-MS. The mass spectrum should show a molecular ion corresponding to the expected mass of this compound (C11H18O, MW: 166.26 g/mol ).

    • Dissolve a precise weight of the synthesized product in a known volume of high-purity methanol to create a stock solution for preparing calibration standards.

Headspace SPME-GC-MS Protocol (Direct Analysis)

Principle: This method relies on the partitioning of the volatile this compound from the aqueous sample into the headspace of a sealed vial. A solid-phase microextraction (SPME) fiber is then exposed to the headspace to adsorb and concentrate the analyte prior to injection into the GC-MS.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • SPME Autosampler

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.

  • 20 mL headspace vials with PTFE-lined septa

  • Sodium Chloride (analytical grade)

Protocol:

  • Sample Preparation:

    • Place 10 mL of the aqueous sample into a 20 mL headspace vial.

    • Add 2.5 g of sodium chloride to the vial. Salting out increases the volatility of the analyte.

    • For calibration standards, use 10 mL of analyte-free water and spike with the appropriate volume of the in-situ generated this compound standard solution.

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • HS-SPME Extraction:

    • Place the vials in the autosampler tray.

    • Incubate the sample at 60°C for 15 minutes with agitation to facilitate the partitioning of the analyte into the headspace.

    • Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the analyte from the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

    • The following table outlines the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

Parameter Value Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column provides good separation for a wide range of volatile and semi-volatile compounds.
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minThis temperature program allows for the separation of a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas suitable for GC-MS.
Inlet Temperature 250°CEnsures efficient desorption of the analyte from the SPME fiber.
Transfer Line Temp 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230°CStandard temperature for electron ionization.
MS Mode Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode provides higher sensitivity for quantification.

Optional: PFBHA Derivatization for Enhanced Sensitivity

Rationale: Derivatization of the ketone functional group with PFBHA can improve chromatographic peak shape and increase sensitivity, especially when using an electron capture detector (ECD) or for certain mass spectrometric ionization techniques.[2][5] The resulting oxime derivative is more volatile and less prone to interactions with active sites in the GC system.[5]

Protocol:

  • On-Fiber Derivatization:

    • Prepare a solution of PFBHA in a suitable solvent (e.g., isooctane) at a concentration of approximately 10 mg/mL.

    • Prior to headspace extraction, inject a small volume (e.g., 1 µL) of the PFBHA solution onto the SPME fiber.

    • Proceed with the HS-SPME extraction as described in Section 4. The derivatization reaction will occur on the fiber as the analyte is adsorbed.

  • GC-MS Analysis of the Derivative:

    • The same GC-MS parameters as in the direct analysis can be used as a starting point. The retention time of the PFBHA derivative will be different from the underivatized compound.

Data Analysis and Quantification

Mass Spectral Fragmentation:

  • Molecular Ion (M+): A peak at m/z 166 is expected, corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: The primary fragmentation of cyclic ketones involves cleavage of the bonds adjacent to the carbonyl group.[6] This would lead to the loss of ethylene (C2H4) or propene (C3H6) fragments.

  • Characteristic Ions: Based on the fragmentation of camphor and other bicyclic ketones, characteristic ions at m/z 95, 81, and 69 are likely to be prominent.[9]

Quantification:

  • For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

  • Select characteristic and abundant ions from the mass spectrum of the in-situ generated standard for monitoring.

  • Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.

  • The concentration of this compound in unknown samples can then be determined from this calibration curve.

Protocol Validation without a Commercial Standard

The validation of this method relies on the purity of the in-situ generated standard and the specificity of the detection method.

  • Purity of the In-situ Standard: The purity of the synthesized this compound should be assessed by GC-MS. The presence of unreacted 2-MIB or other byproducts should be minimal.

  • Method Specificity: The use of GC-MS in SIM mode provides a high degree of specificity. The retention time and the ratio of the monitored ions should be consistent between the standard and the analyte in the sample.

  • Linearity, LOD, and LOQ: Standard method validation parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ) should be determined using the in-situ generated standard.

Conclusion

This application note provides a detailed and practical framework for the analysis of this compound by HS-SPME-GC-MS. By addressing the critical challenge of the lack of a commercial analytical standard through a validated in-situ synthesis protocol, this guide empowers researchers to accurately detect and quantify this important compound. The optional derivatization step offers a pathway to even greater sensitivity, making this methodology suitable for a wide range of applications where trace-level detection is paramount.

References

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95–97.
  • Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass Spectra of Ketones. Analytical Chemistry, 31(1), 87–92.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXXVIII.1 Rearrangements of Simple Terpenes on Electron Impact2. Journal of the American Chemical Society, 87(1), 58-63.
  • de Medeiros, M. A., de Oliveira, M. C. C., & de Souza, G. G. B. (2009). Electron ionization mass spectral studies of bridgehead-substituted norbornan-2-ones: Camphor derivatives. Journal of the Brazilian Chemical Society, 20, 1299-1308.
  • von Sonntag, C., & Schmidt, T. C. (2004). Photoinitiated oxidation of geosmin and 2-methylisoborneol by irradiation with 254 nm and 185 nm UV light. Water Science and Technology, 49(9), 155-160.
  • NIST. (n.d.). Camphor. Retrieved from [Link]

  • Shamsutdinova, L. R., et al. (2024). New Mass Spectra: Electron Ionization Mass Spectra of Camphene and Bornane Thioterpenoids. Journal of Analytical Chemistry, 79(13), 1992-1994.
  • Hua, I., & Hoffmann, M. R. (2006). Ultrasonically Induced Degradation of 2-methylisoborneol and geosmin. Environmental science & technology, 40(12), 3941–3946.
  • de Souza, G. G. B., et al. (2004).
  • National Genomics Data Center. (n.d.). Ultrasonically induced degradation of 2-methylisoborneol and geosmin. Retrieved from [Link]

  • Wang, Z., Le, C., & Li, R. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria.
  • Menager, M., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Analytical and Bioanalytical Chemistry, 408(24), 6599–6612.
  • EST Analytical. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. Retrieved from [Link]

  • Brock, N. L., & Dickschat, J. S. (2013). A Detailed View of 2-Methylisoborneol Biosynthesis. ChemBioChem, 14(1), 31-35.
  • Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLoS ONE, 6(4), e18665.
  • Restek. (n.d.). Drinking Water Odor Standard - Geosmin and 2-Methylisoborneol. Retrieved from [Link]

  • Giglio, S., et al. (2011). The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein Journal of Organic Chemistry, 7, 1167–1173.
  • Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLoS ONE, 6(4), e18665.
  • Jüttner, F., & Watson, S. B. (2007). Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art.

Sources

Application Note: Quantification of 5-Keto-2-methyl Isoborneol in Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the quantitative analysis of 5-keto-2-methyl isoborneol in aqueous matrices. As a structurally related compound to the well-known taste and odor compound 2-methylisoborneol (2-MIB), the analytical principles for 2-MIB are highly transferable. This application note leverages established methodologies for 2-MIB to propose a robust starting point for the quantification of its keto-derivative.

The proposed method utilizes Solid Phase Extraction (SPE) for sample pre-concentration followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This approach is widely adopted for the analysis of trace-level organic compounds in water due to its sensitivity, selectivity, and reliability.[1][2][3]

It is critical to note that while the principles are sound, this method requires validation using an analytical standard of this compound. In the absence of a commercially available standard for this compound, camphor, a structurally similar ketone derivative of the isoborneol framework, can be considered as a surrogate for initial method development. Analytical standards for camphor are readily available from suppliers such as Sigma-Aldrich.

Introduction to this compound

This compound is a ketone derivative of 2-methylisoborneol (2-MIB). 2-MIB is a naturally occurring organic compound with a distinct earthy or musty odor and is a common cause of taste and odor complaints in drinking water.[4] It is produced by various microorganisms, including cyanobacteria and actinomycetes. The presence of 2-MIB and its derivatives, even at nanogram-per-liter concentrations, can significantly impact water quality and consumer perception.

The formation of ketone byproducts from the degradation of 2-MIB has been reported, particularly during water treatment processes such as UV/chlorination.[5] Therefore, the ability to quantify this compound is crucial for understanding the fate and transformation of 2-MIB in natural and engineered water systems, as well as for assessing the efficacy of treatment technologies.

Analytical Workflow Overview

The analytical workflow for the quantification of this compound comprises several key stages, from sample collection and preparation to instrumental analysis and data processing. Each step is optimized to ensure accurate and reproducible results.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection 1. Sample Collection (Amber Glass Vials) Preservation 2. Preservation (e.g., Sodium Hypochlorite) Sample_Collection->Preservation SPE 3. Solid Phase Extraction (SPE) (Pre-concentration & Cleanup) Preservation->SPE Elution 4. Elution (Organic Solvent) SPE->Elution Concentration 5. Concentration (Nitrogen Evaporation) Elution->Concentration GCMS_Injection 6. GC-MS Injection Concentration->GCMS_Injection Separation 7. Chromatographic Separation (Capillary GC Column) GCMS_Injection->Separation Detection 8. Mass Spectrometric Detection (Scan or SIM Mode) Separation->Detection Quantification 9. Quantification (Calibration Curve) Detection->Quantification Reporting 10. Reporting (Concentration in ng/L) Quantification->Reporting

Caption: Overall workflow for the quantification of this compound in water samples.

Detailed Protocols

Sample Collection and Preservation

Proper sample collection and preservation are paramount to prevent the degradation or loss of the target analyte.

Protocol:

  • Sample Collection: Collect water samples in pre-cleaned 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps to minimize headspace and prevent photodegradation.

  • Preservation: If the samples cannot be analyzed within 24 hours, preservation is necessary to inhibit microbial activity. A study on 2-MIB preservation suggests that adding a solution of sodium hypochlorite to achieve a residual chlorine concentration of at least 0.5 mg/L can be an effective alternative to toxic mercury-based preservatives.[6]

  • Storage: Store the samples at 4°C in the dark until extraction. The recommended maximum holding time before extraction is 14 days with proper preservation.[6]

Solid Phase Extraction (SPE)

SPE is a widely used technique for the extraction and pre-concentration of organic compounds from aqueous samples. The choice of sorbent is critical for achieving high recovery of the target analyte. For compounds like 2-MIB and its derivatives, a sorbent with mixed-mode (hydrophobic and polar) characteristics is often effective.

Protocol:

  • Cartridge Selection: Utilize a 6 mL SPE cartridge containing a divinylbenzene-N-vinylpyrrolidone copolymer sorbent. This type of sorbent is effective for retaining a broad range of organic compounds from water.

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of dichloromethane.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of reagent-grade water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent-grade water to remove any interfering salts or highly polar compounds.

  • Cartridge Drying:

    • Dry the cartridge by drawing a vacuum through it for 10-15 minutes to remove residual water.

Elution and Concentration

The retained analytes are eluted from the SPE cartridge using a suitable organic solvent. The eluate is then concentrated to a small volume to enhance the sensitivity of the analysis.

Protocol:

  • Elution:

    • Elute the analytes from the dried SPE cartridge with two 2 mL aliquots of a 90:10 (v/v) mixture of dichloromethane and methanol.

    • Collect the eluate in a 15 mL graduated conical tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of high-purity nitrogen at room temperature.

    • Add an internal standard (e.g., 2-isobutyl-3-methoxypyrazine) to the concentrated extract prior to GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for the separation and detection of volatile and semi-volatile organic compounds. The high resolving power of capillary GC combined with the selective and sensitive detection of a mass spectrometer provides excellent performance for trace-level analysis.

GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These parameters are based on established methods for 2-MIB and should be optimized for this compound.[7]

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of analytes to the column for trace analysis.
Injection Volume1 µLA standard injection volume for capillary GC.
Inlet Temperature250°CEnsures rapid volatilization of the analytes.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)A versatile column suitable for a wide range of semi-volatile compounds.
Carrier GasHeliumAn inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for this column dimension.
Oven Program50°C (hold 2 min), ramp to 180°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min)A general-purpose temperature program to separate compounds with a range of volatilities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.
Ion Source Temp.230°CA standard source temperature for EI.
Quadrupole Temp.150°CA standard quadrupole temperature.
Acquisition ModeScan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification, while SIM mode provides higher sensitivity for quantification.
SIM Ions (Proposed) To be determined with an authentic standardThe selection of characteristic ions is crucial for selective and sensitive quantification. For method development with camphor, characteristic ions would be m/z 95, 108, 152.
Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure the reliability of the results.

Key Validation Parameters:

  • Linearity and Calibration: A multi-point calibration curve should be prepared using a certified standard of this compound (or camphor for initial development) in a solvent matching the final extract. A linear range covering the expected concentrations in samples should be established.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined experimentally to define the sensitivity of the method. For taste and odor compounds, LOQs in the low ng/L range are typically required.

  • Accuracy and Precision: Accuracy should be assessed by analyzing spiked samples at different concentration levels. Precision should be evaluated through replicate analyses of standards and samples.

  • Recovery: The efficiency of the SPE process should be determined by calculating the recovery of the analyte from spiked water samples.

Quality Control (QC) Samples:

  • Method Blanks: Analyze a reagent water blank with each batch of samples to check for contamination.

  • Laboratory Control Samples (LCS): Analyze a spiked reagent water sample to monitor the performance of the entire analytical process.

  • Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Analyze spiked environmental samples to assess matrix effects on analyte recovery and precision.

Data Presentation

The following table provides an example of the expected performance data for a validated method for a related compound, 2-MIB, which can serve as a target for the method development of this compound.

ParameterExpected Performance (for 2-MIB)Reference
Linearity (r²)> 0.995
Limit of Quantification (LOQ)1-5 ng/L
Recovery80-120%[1]
Precision (%RSD)< 15%[1]

Visualization of Key Relationships

The relationship between the parent compound (2-MIB), its degradation, and the formation of the target analyte (this compound) is a key aspect of this analysis.

Degradation_Pathway MIB 2-Methylisoborneol (2-MIB) Degradation Degradation (e.g., UV/Chlorination) MIB->Degradation Treatment Process Keto_MIB This compound Degradation->Keto_MIB Oxidation Other_Byproducts Other Byproducts (e.g., Camphor) Degradation->Other_Byproducts Side Reactions

Caption: Conceptual pathway of 2-MIB degradation leading to the formation of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in water samples. By adapting well-established methods for the analysis of 2-MIB, researchers are provided with a strong starting point for method development and validation. The successful implementation of this method will enable a better understanding of the environmental fate of 2-MIB and the formation of its transformation products. The use of a certified reference material for this compound is essential for obtaining accurate and defensible quantitative data.

References

  • Gerber, N. N. (1968). Geosmin, from microorganisms, is trans-1, 10-dimethyl-trans-9-decalol. Tetrahedron Letters, 9(25), 2971-2974.
  • Li, Z., et al. (2018). Degradation of geosmin and 2-methylisoborneol in water with UV/chlorine: Influencing factors, reactive species, and possible pathways.
  • Ho, L., et al. (2007). Biodegradation of 2-methylisoborneol (2-MIB) by single-bacterium isolations from biological filters in drinking water treatment plants. Environmental Science & Technology, 41(10), 3696-3702.
  • Izaguirre, G., et al. (1988). Degradation of 2-methylisoborneol by aquatic bacteria. Applied and Environmental Microbiology, 54(10), 2424-2431.
  • Agunbiade, F. O., & Olaniran, A. O. (2019). A critical review on geosmin and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. Environmental Science and Pollution Research, 26(23), 23295-23315.
  • Jüttner, F., & Watson, S. B. (2007). Biochemical and ecological control of geosmin and 2-methylisoborneol in source waters. Applied and Environmental Microbiology, 73(14), 4395-4406.
  • Kim, D. Y., et al. (2023). qPCR-Based Monitoring of 2-Methylisoborneol/Geosmin-Producing Cyanobacteria in Drinking Water Reservoirs in South Korea.
  • Shimadzu. (n.d.).
  • PerkinElmer. (n.d.).
  • Lloyd, S. W., et al. (2004). Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples.
  • Lin, T. F., et al. (2018). A simple alternative method for preservation of 2-methylisoborneol in water samples.
  • Li, J., et al. (2012). The determination of geosmin and 2-methylisoborneol using stable isotope dilution purge-and-trap gas chromatography mass spectrometry. American Journal of Analytical Chemistry, 3(12), 875-881.
  • Bristow, R. (2019).
  • Shimadzu Corporation. (n.d.). Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow.
  • Wang, H. (2008). Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. LCGC North America, 26(6).
  • Slater, G. P., & Blok, V. C. (1983). Dehydration of 2-methylisoborneol to 2-methyl-2-bornene in the trace analysis of taste-odorants in water by purge-and-trap sampling with gas chromatography (GC)-mass selective (MS) detection.
  • Sasamoto, K., et al. (2011). Determination of 2-Methylisoborneol, Geosmin and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Selectable 1D/2D GC-MS with Olfactory Detection.
  • Jüttner, F., & Brock, N. L. (2015). A detailed view of 2-methylisoborneol biosynthesis. Chimia, 69(11), 696-701.
  • National Institute of Standards and Technology. (n.d.). 2-Methylisoborneol. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Z., et al. (2011). Genes associated with 2-methylisoborneol biosynthesis in cyanobacteria: isolation, characterization, and expression in response to light. PloS one, 6(4), e18665.
  • Selli, S., et al. (2006). Automated analysis of geosmin, 2-methyl-isoborneol, 2-isopropyl-3-methoxypyrazine, 2-isobutyl-3-methoxypyrazine and 2,4,6-trichloroanisole in water by SPME-GC-ITDMS/MS.
  • National Institute of Standards and Technology. (n.d.). 2-Methylisoborneol. NIST Chemistry WebBook. Retrieved from [Link]

  • Brock, N. L., & Jüttner, F. (2017). The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein journal of organic chemistry, 13, 1684-1690.
  • Wang, Z., et al. (2011). Genes associated with 2-methylisoborneol biosynthesis in cyanobacteria: isolation, characterization, and expression in response to light. PloS one, 6(4), e18665.
  • EMBL-EBI. (n.d.). 2-methylisoborneol synthase (IPR047945). InterPro. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) for 5-Keto-2-methyl Isoborneol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Note on the Analyte: 5-Keto-2-methyl Isoborneol

Dear Researcher,

You requested a detailed application note for the analysis of This compound . Upon a comprehensive review of scientific literature and chemical databases, it has been determined that while this compound is listed with a CAS Number (1138454-88-2), there are no established or published methods for its specific analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It appears to be a highly specialized or research-specific chemical without publicly available, validated analytical protocols.

To provide a valuable and actionable resource, this guide has been developed for the analysis of its parent compound, 2-methylisoborneol (2-MIB) . 2-MIB is a critical analyte in environmental science, water quality management, and food and beverage industries due to its potent earthy-musty off-flavor.[1] The methodologies detailed herein for 2-MIB serve as a robust foundation from which a method for the keto-analog could be developed and validated.

Application Note: Quantitative Analysis of 2-Methylisoborneol (2-MIB) in Aqueous Matrices by GC-MS

Introduction & Rationale

2-Methylisoborneol (2-MIB) is a naturally occurring tertiary alcohol produced by various cyanobacteria and actinomycetes.[1] It is a principal cause of earthy and musty off-flavors in drinking water and aquaculture products.[2][3][4] The human olfactory system is exceptionally sensitive to 2-MIB, with a detection threshold in the low nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range.[1][2] Consequently, a highly sensitive, selective, and robust analytical method is imperative for its monitoring and control in water sources.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering superior separation and definitive identification.[5] This note details validated protocols for sample extraction and GC-MS analysis, focusing on Solid Phase Microextraction (SPME) as a primary sample preparation technique due to its speed, sensitivity, and solvent-less nature, aligning with green chemistry principles. The methodologies are designed to meet the stringent requirements of Standard Method 6040D.[2][4][6]

Analyte Profile: 2-Methylisoborneol (2-MIB)

PropertyValueSource
Chemical Formula C₁₁H₂₀O[7]
Molar Mass 168.28 g/mol [7]
CAS Number 2371-42-8[8][9]
Boiling Point ~208.7 °C at 760 mmHg
Odor Threshold 0.002 - 0.02 µg/L (2-20 ng/L)[1]

Experimental Workflow & Causality

The analytical workflow is a multi-stage process designed to isolate the volatile 2-MIB from a complex aqueous matrix, separate it from potential interferences, and perform definitive detection and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection & Preservation C 3. Headspace-SPME Extraction A->C Aqueous Sample B 2. Standard & QC Preparation B->C Calibration Standards D 4. GC Inlet Desorption C->D Analyte-Coated Fiber E 5. Chromatographic Separation D->E Vaporized Analytes F 6. Mass Spectrometric Detection (SIM) E->F Separated Analytes G 7. Peak Integration & Identification F->G Mass Spectra Data H 8. Quantification & Reporting G->H Integrated Peak Areas

Caption: Overall workflow for 2-MIB analysis.
Principle of Headspace Solid Phase Microextraction (SPME)

SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace above a sample.[2][10][11] Volatile analytes, like 2-MIB, partition from the aqueous phase into the headspace and then adsorb onto the fiber. Key factors are optimized to drive this equilibrium toward maximum analyte adsorption.

  • Causality: Heating the sample increases the vapor pressure of 2-MIB, shifting more of it into the headspace. Adding salt ("salting-out") increases the ionic strength of the water, reducing the solubility of organic compounds and further promoting their release into the headspace.[4][12] Agitation continuously renews the sample surface at the headspace interface, accelerating the attainment of equilibrium.

Detailed Protocols

Reagents and Materials
  • Standards: Certified reference material (CRM) of 2-MIB in methanol (e.g., 100 µg/mL).

  • Internal Standard (Optional but Recommended): 2-Methylisoborneol-d3 (d3-MIB) for isotope dilution.

  • Reagents: HPLC-grade methanol, Reagent-grade Sodium Chloride (NaCl), baked at 400°C for 4h to remove volatile contaminants.

  • Water: Deionized or Milli-Q water for standard preparation.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa screw caps.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is highly effective for volatile and semi-volatile compounds like 2-MIB.[2][4]

Preparation of Standards and Calibration Curve
  • Primary Stock (1 mg/L): Dilute the 100 µg/mL CRM 1:100 in methanol.

  • Working Stock (e.g., 10 µg/L): Further dilute the primary stock in methanol.

  • Calibration Standards (e.g., 1 to 100 ng/L): Prepare a series of calibration standards by spiking appropriate microliter volumes of the working stock into vials containing 10 mL of reagent water. For a 10 ng/L standard, spike 10 µL of a 10 µg/L working stock into 10 mL of water.

  • Quality Control (QC): Prepare at least one mid-range QC sample from a separate stock solution to validate the calibration curve.

Protocol: SPME Sample Extraction

This protocol is aligned with the principles of Standard Method 6040D.[2][6]

  • Sample Aliquoting: Place 10 mL of the water sample (or standard) into a 20 mL headspace vial.

  • Salting-Out: Add 2.5 - 3.0 g of pre-baked NaCl to the vial.[4][13] The use of salt can significantly improve sensitivity, although some modern high-capacity fibers like SPME Arrow may achieve low detection limits without it.[12]

  • Vial Sealing: Immediately seal the vial with a screw cap.

  • Incubation & Agitation: Place the vial in an autosampler tray with an agitator and incubator. Incubate the sample at 65°C for a minimum of 1 minute to allow for thermal equilibration.[2]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes while agitating and maintaining the temperature at 65°C.[2][14] This extended time ensures the analyte concentration on the fiber approaches equilibrium.

  • Desorption: After extraction, retract the fiber and immediately transfer it to the GC inlet, which is held at 250°C, for thermal desorption for 2-5 minutes.[12][13]

SPME_Protocol Start Start Step1 Aliquot 10 mL Sample into 20 mL Vial Start->Step1 Step2 Add ~3g NaCl & Seal Vial Step1->Step2 Step3 Incubate & Agitate (e.g., 65°C) Step2->Step3 Step4 Expose SPME Fiber to Headspace (30 min) Step3->Step4 Step5 Retract Fiber & Transfer to GC Inlet Step4->Step5 Step6 Thermally Desorb (e.g., 250°C, 2 min) Step5->Step6 End End Step6->End

Caption: Step-by-step SPME extraction protocol.

GC-MS Instrument Configuration & Method Validation

Instrument Parameters

The following parameters provide a robust starting point for analysis on a standard GC-MS system.

ParameterSettingRationale
GC System Agilent 7890A, Shimadzu QP2020 NX, or equivalentStandard, reliable GC platforms.
Autosampler PAL, EST Analytical FLEX, or equivalentRequired for automated, reproducible SPME.
GC Inlet Splitless Mode, 250°CEnsures quantitative transfer of desorbed analytes to the column. A high temperature prevents analyte condensation.
Column DB-5ms, HP-5ms, Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or similarA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for semi-volatile compounds.[14][15]
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 40°C (2 min hold), ramp 10°C/min to 120°C, ramp 30°C/min to 250°C (2 min hold)The initial hold separates very volatile compounds, the first ramp elutes 2-MIB, and the final ramp cleans the column. (Adapted from[12])
MS System Agilent 7000B, Thermo TSQ 9000, or equivalentQuadrupole or Triple Quadrupole MS.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for creating reproducible fragmentation patterns and library matching.[15]
MS Transfer Line 250°CPrevents analyte condensation before entering the ion source.
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode drastically increases sensitivity by only monitoring specific mass fragments, which is essential for ng/L detection.[2][15]
Mass Spectrometer - SIM Parameters

For definitive identification and quantification, monitoring multiple ions is critical. The primary ion is used for quantification, while secondary ions serve as qualifiers to confirm identity.

AnalyteRetention Time (Approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
2-MIB ~11-12 min95 107, 135, 150
d3-MIB (IS) ~11-12 min98 110, 138, 153

Rationale for Ion Selection: The base peak in the EI mass spectrum of 2-MIB is m/z 95, which results from a characteristic fragmentation pathway.[8][16] This makes it the most abundant and, therefore, the ideal choice for a quantification ion to achieve the lowest detection limits. The ions at m/z 107 and 150 are other significant fragments that confirm the compound's identity.[15][17]

Method Validation (ICH Q2(R2) Framework)

A validated method ensures data is reliable and fit for purpose.[18][19][20] Key validation parameters include:

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (R²) > 0.995Demonstrates a proportional response of the instrument to analyte concentration.[12]
Accuracy Recovery of 70-130% for spiked samplesMeasures the closeness of the experimental value to the true value.[12]
Precision Relative Standard Deviation (%RSD) < 15%Measures the repeatability of the analysis on replicate samples.[12]
LOD/LOQ S/N ≥ 3 for LOD; S/N ≥ 10 for LOQDefines the lowest concentration that can be reliably detected and quantified, respectively.[12][21]
Specificity No interfering peaks at the retention time of 2-MIBConfirms the method can unequivocally assess the analyte in the presence of matrix components.

Validation Results Example: A typical analysis can achieve a Limit of Quantitation (LOQ) of 1 ng/L, with area %RSD below 5% and spike recoveries between 70% and 130%.[12]

Data Analysis and Interpretation

  • Compound Identification: A peak is positively identified as 2-MIB if:

    • It elutes within a ±0.1 minute window of the expected retention time established by a CRM.

    • All qualifier ions are present and their abundance ratios relative to the quantifier ion are within ±20% of the ratios observed in a CRM.

  • Quantification: The concentration of 2-MIB is calculated from the linear regression equation (y = mx + b) derived from the calibration curve, where 'y' is the peak area (or area ratio to IS) of the quantifier ion (m/z 95).

Troubleshooting

  • Poor Sensitivity:

    • Cause: Insufficient extraction efficiency or fiber degradation.

    • Solution: Ensure proper salting-out, verify incubation temperature and time. Condition or replace the SPME fiber. Check for leaks in the GC inlet.

  • High Variability (%RSD > 15%):

    • Cause: Inconsistent sample preparation or autosampler injection.

    • Solution: Ensure precise and consistent sample volumes and salt addition. Check autosampler syringe and vial positioning. Use of an internal standard (d3-MIB) is highly recommended to correct for variability.

  • Peak Tailing or Splitting:

    • Cause: Active sites in the GC inlet liner or column contamination.

    • Solution: Use a deactivated SPME-specific inlet liner. Trim the first few centimeters of the GC column. Bake out the column at high temperature.

  • Dehydration of 2-MIB: At high temperatures, particularly in the GC inlet or during purge-and-trap, 2-MIB can dehydrate to form 2-methyl-2-bornene.[21][22]

    • Solution: Keep the GC inlet temperature as low as possible while ensuring efficient desorption (250°C is a good compromise). If this becomes a consistent issue, quantification of the degradation product may be necessary.

References

  • EST Analytical. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. Retrieved from [Link]

  • MASONACO. (n.d.). Geosmin and MIB in water. Retrieved from [Link]

  • American Public Health Association, American Water Works Association, & Water Environment Federation. (n.d.). 6040 TASTE AND ODOR COMPOUNDS. Standard Methods For the Examination of Water and Wastewater. Retrieved from [Link]

  • Gao, Q., et al. (2010). The Determination of Geosmin and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. Scientific Research Publishing. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. Application News No. 04-AD-0314-EN. Retrieved from [Link]

  • GERSTEL. (2011). Determination of 2-Methylisoborneol, Geosmin and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Selectable 1D/2D GC-O/MS. Retrieved from [Link]

  • Teledyne Tekmar. (n.d.). Determination of Geosmin and 2-Methylisoborneol in Water Using SPME. Retrieved from [Link]

  • Tian, L., et al. (2021). An Effective and Efficient Sample Preparation Method for 2-Methyl-Isoborneol and Geosmin in Fish and Their Analysis by Gas Chromatography-Mass Spectrometry. International Journal of Analytical Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylisoborneol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NEMC. (n.d.). Standard Methods: 6040D: Solid-Phase Microextraction (SPME). Retrieved from [Link]

  • Reeder, S., et al. (2025). Standard Method 6040 D:2025 Solid-Phase Microextraction (SPME) of Taste and Odor Compounds. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2012). Sensitive Detection of 2-MIB and Geosmin in Drinking Water. Application Note. Retrieved from [Link]

  • Ganegoda, S., et al. (2015). Determination of Geosmin and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS). ResearchGate. Retrieved from [Link]

  • Watson, S. B., et al. (2011). Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. ResearchGate. Retrieved from [Link]

  • Watson, S. B., et al. (2011). Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling with GC-MS Detection. Hilaris Publisher. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylisoborneol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylisoborneol. PubChem Compound Summary for CID 11062802. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Song, W., & O'Shea, K. E. (2007). Ultrasonically Induced Degradation of 2-methylisoborneol and geosmin. Environmental science & technology, 41(11), 4066–4071. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylisoborneol. Retrieved from [Link]

Sources

Solid-phase microextraction (SPME) for 5-Keto-2-methyl Isoborneol.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Analysis of 5-Keto-2-methyl Isoborneol using Solid-Phase Microextraction (SPME)

Introduction: The Analytical Challenge of a Key Metabolite

This compound is a significant metabolite of 2-Methylisoborneol (2-MIB), a naturally occurring compound notorious for causing undesirable earthy and musty off-flavors in drinking water and aquaculture products worldwide.[1][2] The human palate is exceptionally sensitive to 2-MIB, with an odor detection threshold as low as 0.002 micrograms per liter.[2] Understanding the metabolic fate of 2-MIB is crucial for environmental monitoring, water treatment process validation, and studying bioremediation pathways. The analysis of its oxidized metabolite, this compound, provides critical insights into these degradation processes.

This application note presents a detailed protocol for the extraction and quantification of this compound from aqueous matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free sample preparation technology that integrates sampling, extraction, and concentration of analytes into a single step.[3] By using a polymer-coated fused silica fiber, it selectively extracts and concentrates volatile and semi-volatile compounds, offering enhanced sensitivity and selectivity for trace-level analysis.[4]

Principle of Headspace SPME

Headspace SPME operates on the principle of equilibrium partitioning. Analytes in a sealed vial partition between the sample matrix (e.g., water), the headspace (the gas phase above the sample), and the stationary phase coated on the SPME fiber.[3] Heating and agitation of the sample facilitate the transfer of volatile and semi-volatile analytes from the liquid or solid phase into the headspace, where they can be adsorbed by the SPME fiber. After a defined extraction time, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph, where the concentrated analytes are thermally desorbed for separation and analysis.[5]

Methodology: A Validated Protocol

This section provides a comprehensive, step-by-step methodology for the analysis of this compound. The causality behind key experimental choices is explained to ensure technical accuracy and reproducibility.

Materials and Reagents
  • SPME Fiber Assembly: Manual holder or autosampler-compatible assembly. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended.

  • Analytical Standards: this compound (CAS: 1138454-88-2)[6] and a suitable internal standard (e.g., this compound-d3[1]).

  • Vials and Caps: 10 mL or 20 mL amber glass headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Heater and Agitator: Thermostatted water bath or heating block with agitation capabilities.

  • Reagents: Sodium Chloride (NaCl, analytical grade), Methanol (HPLC grade), Ultrapure water.

  • Instrumentation: Gas Chromatograph equipped with a split/splitless inlet and coupled to a Mass Spectrometer (GC-MS).

SPME Fiber Selection: The Rationale

The choice of SPME fiber coating is the most critical parameter for successful analysis.[7] this compound (Molecular Formula: C₁₁H₁₈O₂, Molecular Weight: 182.26 g/mol [6]) is a semi-volatile compound containing both ketone and hydroxyl functional groups, which imparts a degree of polarity.

A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the optimal choice. This tri-phase coating provides a broad range of selectivity:

  • Polydimethylsiloxane (PDMS): A non-polar phase effective for extracting non-polar analytes.

  • Carboxen: A carbon molecular sieve with micropores ideal for trapping small, volatile molecules.

  • Divinylbenzene (DVB): A porous polymer that effectively extracts larger and more polar analytes.

This combination ensures efficient extraction of a wide array of compounds, including the target analyte, making it superior for analyzing complex matrices and for method development.[7][8][9] The manufacturer recommends this fiber for flavor compounds (volatiles and semi-volatiles, C3-C20) with molecular weights between 40 and 275, which encompasses our target analyte.[8][10]

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to data acquisition.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Aqueous Sample in 20mL Vial Add_IS 2. Spike with Internal Standard Sample->Add_IS Add_Salt 3. Add NaCl (Salting Out) Add_IS->Add_Salt Seal 4. Seal Vial Add_Salt->Seal Incubate 5. Incubate & Agitate (e.g., 70°C, 15 min) Seal->Incubate Extract 6. Expose DVB/CAR/PDMS Fiber to Headspace (e.g., 70°C, 40 min) Incubate->Extract Retract 7. Retract Fiber Extract->Retract Desorb 8. Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometric Detection & Identification Separate->Detect Quantify 11. Quantification Detect->Quantify

Caption: HS-SPME-GC-MS Workflow for this compound.

Step-by-Step Protocol
  • Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions, typically by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.

  • Sample Preparation: Place 10 mL of the aqueous sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., this compound-d3) to the sample.

  • Matrix Modification (Salting-Out): Add approximately 3 g of NaCl to the sample. The addition of salt increases the ionic strength of the sample, reducing the solubility of the organic analyte and promoting its partitioning into the headspace, thereby increasing extraction efficiency.[11]

  • Vial Sealing: Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

  • Incubation and Equilibration: Place the vial in the heater/agitator. Incubate the sample at 70°C for 15 minutes with constant agitation (e.g., 500 rpm). This step allows the analyte to equilibrate between the sample and the headspace.[11][12]

  • Headspace Extraction: After incubation, pierce the vial septum with the SPME needle and expose the fiber to the headspace above the sample. Continue to maintain the temperature at 70°C and extract for 40-50 minutes.[11][13]

  • Analyte Desorption: Retract the fiber into the needle, remove it from the vial, and immediately introduce it into the GC injection port, set at 250°C. Desorb for 5 minutes in splitless mode to ensure complete transfer of the analyte to the GC column.[14]

GC-MS Instrumental Conditions
  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 160°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.[15]

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.[15]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 45-300) for initial identification. For trace-level quantification, Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity.

Optimization and Data Presentation

The efficiency of the HS-SPME method is influenced by several interconnected parameters.[13][16] The following table summarizes these variables and provides guidance for method optimization.

ParameterTypical RangeRationale and Effect on Extraction
SPME Fiber Coating DVB/CAR/PDMSPrimary Factor. As discussed, the tri-phasic nature provides the broadest selectivity for semi-volatile, polar compounds like ketones and alcohols.[7][8]
Extraction Temperature 50 - 80°CIncreasing temperature enhances analyte volatility, shifting the equilibrium toward the headspace and accelerating diffusion. For semi-volatiles, higher temperatures (e.g., 60-70°C) are generally optimal.[7][12][16]
Extraction Time 20 - 60 minThe fiber requires sufficient time to reach equilibrium with the headspace. An optimal time balances high analyte recovery with sample throughput.[13][16]
Incubation Time 10 - 30 minEnsures that the partitioning of the analyte between the sample and the headspace has reached a steady state before the fiber is exposed.[11]
Agitation On / Off (250-750 rpm)Agitation continuously renews the sample surface at the headspace interface, accelerating the mass transfer of the analyte into the gas phase.
Salt Addition (Ionic Strength) 0 - 35% (w/v)Adding an inorganic salt (e.g., NaCl) decreases the solubility of organic analytes in the aqueous phase, promoting their release into the headspace (the "salting-out" effect).[11]
Desorption Temperature & Time 240 - 280°C, 2 - 7 minMust be high and long enough to ensure complete transfer of the analyte from the fiber to the GC column, but not so high as to cause thermal degradation of the analyte or the fiber coating.[11][16]

Conclusion

The described Headspace SPME-GC-MS method provides a robust, sensitive, and solvent-free approach for the determination of this compound in aqueous samples. The selection of a DVB/CAR/PDMS fiber is critical for efficiently trapping this semi-volatile metabolite. By carefully optimizing key parameters such as extraction temperature, time, and sample matrix modification, this protocol can achieve the low detection limits necessary for environmental monitoring and metabolic studies. This self-validating system, grounded in established principles of analyte partitioning, offers researchers a reliable tool for investigating the fate of off-flavor compounds in various ecosystems.

References

  • Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. EAG Laboratories.[Link]

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI.[Link]

  • Optimisation of solid phase microextraction (SPME) for the analysis of volatile compounds in dry‐cured ham. ResearchGate.[Link]

  • Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI.[Link]

  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. National Center for Biotechnology Information (PMC).[Link]

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. National Center for Biotechnology Information (PMC).[Link]

  • Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. PubMed.[Link]

  • Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. CORE.[Link]

  • Chemical Name : this compound-d3. Pharmaffiliates.[Link]

  • Smart SPME Fibers and Arrow Selection Guide. Shimadzu.[Link]

  • CAS No : 1138454-88-2| Chemical Name : this compound. Pharmaffiliates.[Link]

  • Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. Frontiers.[Link]

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.). Semantic Scholar.[Link]

  • Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. MDPI.[Link]

  • Solid Phase Microextraction Fundamentals. Agilent.[Link]

  • Resolution of isoborneol and its isomers by GC/MS to identify “synthetic” and “semi-synthetic” borneol products. Taipei Medical University.[Link]

  • Isoborneol. PubChem, National Center for Biotechnology Information.[Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. National Center for Biotechnology Information (PMC).[Link]

  • Detection of geosmin and 2-methylisoborneol by liquid-liquid extraction-gas chromatograph mass spectrum (LLE-GCMS) and solid phase extraction-gas chromatograph mass spectrum (SPE-GCMS). ResearchGate.[Link]

  • Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. LCGC International.[Link]

  • Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. Shimadzu.[Link]

  • Solid-phase microextraction (SPME) for determination of geosmin and 2-methylisoborneol in volatile emissions from soil disturbance. PubMed.[Link]

  • Determination of 2-methylisoborneol and geosmin in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure. PubMed.[Link]

  • The Determination of Geosmin and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. Scientific Research Publishing.[Link]

  • 2-Methylisoborneol. Wikipedia.[Link]

Sources

Application Notes and Protocols for the Analysis of 5-Keto-2-methylisoborneol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 5-Keto-2-methylisoborneol

5-Keto-2-methylisoborneol is a bicyclic monoterpenoid and a ketone derivative of the well-known earthy and musty-smelling compound, 2-methylisoborneol (MIB).[1][2] MIB is a metabolite produced by certain cyanobacteria and actinomycetes, and its presence in drinking water is a significant concern for water utilities worldwide due to consumer complaints.[1] Consequently, water treatment processes, such as ozonation and advanced oxidation, are employed for the removal of MIB.[3][4] These treatment processes can lead to the formation of various oxidation byproducts, including ketone derivatives like 5-Keto-2-methylisoborneol. The analysis of these byproducts is crucial for understanding the efficacy of water treatment processes and ensuring the chemical safety of drinking water.

The analysis of 5-Keto-2-methylisoborneol presents a challenge due to its expected low concentrations in complex aqueous matrices and its semi-volatile nature. This application note provides a comprehensive guide to the sample preparation techniques for the analysis of 5-Keto-2-methylisoborneol, with a focus on Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE), followed by Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are highly suitable for the extraction and concentration of volatile and semi-volatile organic compounds from water samples.[5]

Physicochemical Properties and Analytical Considerations

While specific experimental data for 5-Keto-2-methylisoborneol is not widely available, its physicochemical properties can be inferred from its parent compound, 2-methylisoborneol (MIB). MIB has a boiling point of approximately 207-209°C and an estimated octanol-water partition coefficient (logP) of 2.931.[6] The replacement of the hydroxyl group in MIB with a ketone group in 5-Keto-2-methylisoborneol is expected to slightly decrease its polarity and may result in a slightly lower boiling point, placing it firmly in the category of a semi-volatile organic compound. This makes it an ideal candidate for extraction techniques that rely on partitioning from the aqueous phase to a sorbent, followed by thermal desorption for introduction into a GC-MS system.

Recommended Sample Preparation Techniques: A Comparative Overview

For the trace-level analysis of 5-Keto-2-methylisoborneol in aqueous samples, two powerful and solventless extraction techniques are recommended: Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE).

Solid-Phase Microextraction (SPME): SPME is a rapid and simple extraction technique where a fused silica fiber coated with a sorbent is exposed to the sample or its headspace.[7] Volatile and semi-volatile analytes partition onto the fiber, which is then transferred to the heated injection port of a gas chromatograph for thermal desorption and analysis. For compounds like 5-Keto-2-methylisoborneol, headspace SPME (HS-SPME) is often preferred as it minimizes matrix effects.

Stir Bar Sorptive Extraction (SBSE): SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS).[8] The stir bar is placed in the sample and stirred for a defined period, allowing for the efficient extraction of analytes. The larger sorbent volume in SBSE compared to SPME often results in higher recoveries and lower detection limits for semi-volatile compounds.

FeatureSolid-Phase Microextraction (SPME)Stir Bar Sorptive Extraction (SBSE)
Principle Equilibrium-based partitioning of analytes onto a coated fiber.Equilibrium-based partitioning of analytes onto a coated stir bar.
Sorbent Volume Typically 0.5 - 1.5 µLTypically 25 - 125 µL
Sensitivity Good, suitable for ppt to ppb levels.[7]Excellent, often providing lower detection limits than SPME.
Sample Volume Small (a few mL)Flexible (10 mL to 1 L)
Extraction Time Typically 15 - 60 minutesTypically 30 - 120 minutes
Automation Easily automatedAutomation is common
Cost Fibers are relatively inexpensive and reusable.Stir bars are more expensive but highly reusable.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific application and available instrumentation.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from established methods for the analysis of MIB and other volatile ketones in water.

1. Materials and Reagents:

  • SPME fiber assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for a broad range of volatile and semi-volatile compounds.

  • Headspace vials: 20 mL amber glass vials with PTFE-faced silicone septa.

  • Sodium chloride (NaCl), analytical grade.

  • 5-Keto-2-methylisoborneol standard (if available) or a suitable surrogate standard.

  • GC-MS system.

2. Sample Preparation Workflow:

HS-SPME Workflow Diagram

3. Detailed Steps:

  • Sample Collection: Collect the water sample in a clean glass container, leaving minimal headspace.

  • Aliquoting and Salting: Transfer 10 mL of the water sample into a 20 mL headspace vial. Add approximately 3 grams of NaCl. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of nonpolar analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Equilibration and Extraction: Place the vial in a heating block or the autosampler's incubator set to 60°C. Allow the sample to equilibrate for 15 minutes with agitation. After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption and GC-MS Analysis: After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC-MS, set to 250°C, for thermal desorption for 2-5 minutes in splitless mode.

4. GC-MS Conditions:

  • Column: A mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300. The ion source and transfer line temperatures should be set to 230°C and 280°C, respectively.

Protocol 2: Stir Bar Sorptive Extraction (SBSE)

This protocol is designed for higher sensitivity and is particularly effective for semi-volatile compounds.

1. Materials and Reagents:

  • SBSE stir bars (e.g., Twister®) coated with polydimethylsiloxane (PDMS).

  • Glass vials (e.g., 20 mL or 40 mL) with screw caps and PTFE-faced septa.

  • Thermal desorption unit (TDU) coupled to a GC-MS system.

  • Methanol, analytical grade.

  • 5-Keto-2-methylisoborneol standard (if available) or a suitable surrogate standard.

2. Sample Preparation Workflow:

SBSE Workflow Diagram

3. Detailed Steps:

  • Sample Preparation: Place 20 mL of the water sample into a glass vial.

  • Extraction: Add a PDMS-coated stir bar to the vial. Optionally, add a small amount of methanol (e.g., 1 mL) to improve the wetting of the PDMS surface. Seal the vial and stir the sample at approximately 1000 rpm for 60 minutes at room temperature.

  • Stir Bar Removal and Drying: After extraction, carefully remove the stir bar using clean forceps. Briefly rinse the stir bar with a small amount of deionized water to remove any matrix components and then gently dry it with a lint-free wipe.

  • Thermal Desorption: Place the dried stir bar into an empty thermal desorption tube. The tube is then placed in the TDU.

  • TDU-GC-MS Analysis: The TDU is programmed to heat the stir bar (e.g., from 40°C to 280°C at 60°C/min) to desorb the trapped analytes, which are then cryofocused in a cooled injection system before being transferred to the GC-MS for analysis. The GC-MS conditions can be similar to those described in the SPME protocol.

Method Validation and Performance

ParameterExpected Performance (based on MIB analysis)Reference
Limit of Detection (LOD) 1 - 5 ng/L[9]
Limit of Quantitation (LOQ) 5 - 10 ng/L[9]
Linearity (r²) > 0.995[9]
Recovery 80 - 110%[9]
Precision (%RSD) < 15%[9]

It is imperative that any method developed based on these protocols is fully validated for the specific matrix and analytical instrumentation being used. This includes determining the LOD, LOQ, linearity, accuracy, and precision for 5-Keto-2-methylisoborneol.

Conclusion

The analysis of 5-Keto-2-methylisoborneol in aqueous samples can be effectively achieved using SPME or SBSE for sample preparation, followed by GC-MS for separation and detection. The choice between SPME and SBSE will depend on the required sensitivity, sample throughput, and available instrumentation. The protocols provided herein, adapted from well-established methods for similar compounds, offer a robust starting point for method development and validation. The inherent sensitivity and solvent-free nature of these techniques make them ideal for the routine monitoring of this and other disinfection byproducts in water quality and environmental laboratories.

References

  • Qi, F., Li, F., Yuan, B., & Fu, M. (2010). Efficiency and products investigations on the ozonation of 2-methylisoborneol in drinking water. Water Environment Research, 82(1), 67-73. [Link]

  • Yuan, B., Xu, D., Li, F., & Fu, M. L. (2013). Removal efficiency and possible pathway of odor compounds (2-methylisoborneol and geosmin) by ozonation. Separation and Purification Technology, 117, 53-58. [Link]

  • Kang, J., Li, D., Li, X., Zhang, X., & Yang, J. (2020). Biodegradation of 2-methylisoborneol by enzyme separated from Pseudomonas mandelii. Water Supply, 20(5), 1873-1882. [Link]

  • Glaze, W. H., Schep, R., Chauncey, W., Ruth, E. C., Zarnoch, J. J., Aieta, E. M., ... & Tate, C. H. (1990). Evaluating oxidants for the removal of model taste and odor compounds from a municipal water supply. Journal-American Water Works Association, 82(5), 79-84. [Link]

  • Peter, A., & von Gunten, U. (2007). Oxidation of micropollutants during ozonation of drinking water: a predictive model. Water Research, 41(3), 547-557. [Link]

  • Li, L., Nanaboina, V., & Korshin, G. V. (2010). A critical review on geosmin and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. Environmental Science & Technology, 44(1), 1-8. [Link]

  • Manickum, T., & John, W. (2014). Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. Journal of Chromatographic Science, 52(7), 649-657. [Link]

  • The Good Scents Company. (n.d.). 2-methyl isoborneol. Retrieved from [Link]

  • Song, W., & O'Shea, K. E. (2007). Ultrasonically induced degradation of 2-methylisoborneol and geosmin. Water research, 41(13), 2849-2856. [Link]

  • Manage, P. M., Kawabata, C., & Nakano, S. I. (2001). Isolation and identification of novel, native geosmin and 2-methylisoborneol degrading bacteria. Water Practice & Technology, 16(2), 522-533. [Link]

  • Masonaco. (n.d.). Geosmin and MIB in water. Retrieved from [Link]

  • Ho, L., Newcombe, G., & Croué, J. P. (2012). Oxidation of geosmin and MIB in water using O3/H2O2: Kinetic evaluation. Water research, 46(3), 779-786. [Link]

  • EST Analytical. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. Retrieved from [Link]

  • Yuan, B., Li, F., & Fu, M. (2014). The Determination of Geosmin and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. American Journal of Analytical Chemistry, 5(11), 706. [Link]

  • Kim, J. H., Lee, S. H., & Lee, H. K. (2018). 2-Methylisoborneol (2-MIB) Excretion by Pseudanabaena yagii under Low Temperature. International journal of environmental research and public health, 15(12), 2795. [Link]

  • D'ippolito, G., Gallo, C., Cutignano, A., Varese, M., & Fontana, A. (2023). Molecular Catalysis. iris@unitn. [Link]

  • YoungIn Chromass Global. (2021, March 23). Analysis of Geosmin and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow [Video]. YouTube. [Link]

  • Bristow, R. (2018). Rapid Detection of Geosmin and 2-Methylisoborneol in Drinking Water (Doctoral dissertation, University of Liverpool). [Link]

  • Wikipedia. (2023, December 1). 2-Methylisoborneol. In Wikipedia. [Link]

  • Watson, S. B. (2003). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Journal of Toxicology and Environmental Health, Part A, 66(16-17), 1585-1610. [Link]

  • PubChem. (n.d.). 2-Methylisoborneol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

Sources

Application Note: The Use of 5-Keto-2-methyl Isoborneol as a Chemical Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Trace Analysis

In the field of environmental science and quality control, the accurate detection and quantification of trace organic compounds are of paramount importance. Compounds like 2-methylisoborneol (2-MIB) are notorious for causing off-flavors in drinking water and aquaculture products, detectable by humans at nanogram-per-liter concentrations.[1][2] The reliable analysis of such compounds necessitates the use of high-purity chemical standards for instrument calibration and method validation. 5-Keto-2-methyl isoborneol, a derivative of the well-studied camphor family, serves as an excellent candidate for a chemical standard in these analytical workflows.[3][4] Its structural similarity to 2-MIB and other terpenoid taste-and-odor compounds makes it particularly suitable as an internal standard for chromatographic techniques.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a chemical standard. We will delve into its physicochemical properties, provide detailed protocols for its application in gas chromatography-mass spectrometry (GC-MS), and explain the causality behind the experimental choices to ensure trustworthy and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical standard is fundamental to its correct handling, storage, and application. The table below summarizes the key properties of this compound.

PropertyValueSource
Chemical Name This compound[5]
Synonyms (1R,4R,5R)-rel-5-Hydroxy-4,5,7,7-tetramethyl-bicyclo[2.2.1]heptan-2-one[5]
CAS Number 1138454-88-2[5]
Molecular Formula C₁₁H₁₈O₂[5]
Molecular Weight 182.26 g/mol [5]
Appearance Solid (predicted)Inferred from similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, and acetonitrile (predicted)Inferred from similar compounds
Storage Freeze (< -10 °C)[6]

Application as a Chemical Standard in GC-MS Analysis

This compound is ideally suited for use as an internal standard in the quantification of 2-MIB and other volatile organic compounds in aqueous matrices. The addition of a known quantity of the internal standard to both calibration standards and unknown samples allows for the correction of variations in sample preparation, injection volume, and instrument response.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using a chemical standard in a quantitative analytical method.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification A Prepare Calibration Standards (Analyte of Interest) D Spike All Samples and Standards with this compound (Internal Standard) A->D B Prepare Quality Control (QC) Samples B->D C Collect Unknown Samples C->D E Solid Phase Microextraction (SPME) or other extraction technique D->E F Gas Chromatography-Mass Spectrometry (GC-MS) Analysis E->F G Generate Calibration Curve (Analyte/IS Response Ratio vs. Concentration) F->G H Calculate Analyte Concentration in Unknown Samples G->H

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Protocol: Quantification of 2-Methylisoborneol in Water using SPME-GC-MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of taste and odor compounds in water.[7][8]

Materials and Reagents
  • This compound: High-purity chemical standard.

  • 2-Methylisoborneol (2-MIB): High-purity analytical standard for calibration.

  • Methanol (CH₃OH): HPLC or GC-grade.

  • Reagent Water: Deionized or distilled, free of interfering compounds.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove organic contaminants.

  • Sample Vials: 20 mL amber glass vials with PTFE-lined silicone septa.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for volatile and semi-volatile compounds.

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol. Store at 4°C.

  • Analyte Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-MIB and dissolve it in 100 mL of methanol. Store at 4°C.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in reagent water. A typical concentration range would be 5 to 100 ng/L. Prepare a working internal standard solution by diluting the IS stock solution in reagent water to a concentration of 50 ng/L.

Sample Preparation
  • To a 20 mL sample vial, add 10 mL of the water sample (or calibration standard).

  • Add 2.5 g of baked sodium chloride to the vial. The addition of salt increases the ionic strength of the sample, which enhances the partitioning of volatile organic compounds into the headspace.

  • Add a precise volume of the working internal standard solution to achieve a final concentration of 50 ng/L.

  • Immediately seal the vial with the PTFE-lined septum cap.

SPME and GC-MS Analysis
  • SPME Extraction:

    • Place the sample vial in a heating block or water bath set to 60°C.

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with constant agitation. The elevated temperature and agitation facilitate the volatilization of the analytes and their adsorption onto the fiber.

  • GC-MS Parameters (Example):

    • Injection Port: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C for 2 minutes, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C and hold for 5 minutes. This temperature program allows for the separation of the target analytes from other matrix components.[9]

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both 2-MIB and this compound.

Data Analysis and Quantification
  • Calibration Curve: Plot the ratio of the peak area of 2-MIB to the peak area of this compound against the concentration of the 2-MIB calibration standards. The use of the response ratio corrects for any variations in the analytical process.

  • Quantification: Determine the peak area ratio of 2-MIB to the internal standard in the unknown samples. Use the calibration curve to calculate the concentration of 2-MIB in the samples.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, the following quality control measures should be implemented:

  • Method Blank: Analyze a sample of reagent water to ensure that there is no contamination from the reagents or laboratory environment.

  • Laboratory Control Sample (LCS): Analyze a reagent water sample spiked with a known concentration of the analyte to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a duplicate set of a real sample, both spiked with a known concentration of the analyte, to evaluate the effect of the sample matrix on the analytical method.

Conclusion

This compound is a valuable tool for analytical chemists working on the detection and quantification of trace organic compounds. Its use as an internal standard in methods such as SPME-GC-MS provides a robust and reliable approach to achieving accurate and precise results. The protocols and principles outlined in this application note are intended to serve as a comprehensive guide for the successful implementation of this compound as a chemical standard in your laboratory.

References

  • Current time inform
  • 2-methyl isoborneol, 2371-42-8. The Good Scents Company. [Link]

  • A critical review on geosmin and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. (2021). ResearchGate. [Link]

  • Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art. (2017). ResearchGate. [Link]

  • Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. (2008). LCGC International. [Link]

  • Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. Shimadzu. [Link]

  • 2-methylisoborneol – Knowledge and References. Taylor & Francis. [Link]

  • 2-Methylisoborneol. Wikipedia. [Link]

  • 2-Methylisoborneol | C11H20O. PubChem. [Link]

  • Rapid Detection of Geosmin and 2-Methylisoborneol in Drinking Water. (2022). The University of Liverpool Repository. [Link]

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  • The Determination of Geosmin and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. (2012). Scientific Research Publishing. [Link]

  • A Study on Camphor Derivatives and Its Applications: A Review. (2021). ResearchGate. [Link]

  • A Study on Camphor Derivatives and Its Applications: A Mini-Review. (2023). ResearchGate. [Link]

  • A Simple Alternative Method for Preservation of 2-Methylisoborneol in Water Samples. (2018). National Institutes of Health. [Link]

  • A Detailed View of 2-Methylisoborneol Biosynthesis. (2014). ResearchGate. [Link]

  • CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. (2016). ResearchGate. [Link]

  • A non-natural biosynthesis pathway toward 2-methylisoborneol. (2022). RSC Publishing. [Link]

  • Isoborneol | C10H18O. PubChem. [Link]

  • Determination of 2-methylisoborneol and geosmin in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure. (2010). PubMed. [Link]

  • Camphor derivatives, their preparation and their use. (1986).
  • This compound. Pharmaffiliates. [Link]

  • The stereochemical course of 2-methylisoborneol biosynthesis. (2015). Beilstein Journals. [Link]

  • In vitro and in silico analysis of anticancer and antioxidant potential of camphor derivatives. (2024). Nature. [Link]

  • NIST Standard Reference Materials® 2023 Catalog. (2023). National Institute of Standards and Technology. [Link]

  • Biosynthesis of 2-methylisoborneol in cyanobacteria. (2011). National Institutes of Health. [Link]

  • Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. Shimadzu. [Link]

  • Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. (2011). PLOS One. [Link]

Sources

5-Keto-2-methyl Isoborneol in environmental monitoring.

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification regarding the topic: The search for "5-Keto-2-methyl Isoborneol" did not yield specific results in the context of environmental monitoring. However, there is extensive literature on 2-Methylisoborneol (2-MIB) , a closely related tertiary alcohol, which is a primary focus of environmental monitoring for taste and odor in water. This guide will focus on 2-Methylisoborneol (2-MIB), as it is the scientifically recognized compound of interest for this application.

Application Note & Protocol Guide

Topic: Environmental Monitoring of 2-Methylisoborneol (2-MIB) in Aqueous Samples

Audience: Researchers, environmental scientists, and water quality professionals.

Senior Application Scientist: Dr. Gemini

Preamble: The Science of "Off-Flavors"

The aesthetic quality of drinking water is a cornerstone of public trust. Among the most frequent challenges faced by water utilities worldwide are "off-flavor" events, characterized by earthy or musty tastes and odors. These are most often caused by the presence of specific microbial secondary metabolites, even at vanishingly low concentrations. Two compounds are the primary culprits: geosmin and 2-methylisoborneol (2-MIB).[1] This guide provides a comprehensive framework for the robust detection and quantification of 2-MIB, a potent irregular monoterpene, to ensure water quality and guide treatment strategies.[2]

2-MIB has an exceptionally low odor detection threshold for humans, ranging from 0.002 to 0.02 micrograms per liter (µg/L) or parts per trillion (ppt).[2] Its presence, therefore, can lead to consumer complaints even when all health-based water quality standards are met.[3] The principal producers of 2-MIB are certain species of cyanobacteria (blue-green algae), such as Oscillatoria and Phormidium, and filamentous actinomycete bacteria, like Streptomyces.[2] Environmental factors like warmer temperatures can trigger algal blooms, leading to a spike in 2-MIB concentrations and subsequent taste-and-odor events.[4][5] Monitoring for 2-MIB is thus not just a quality control measure but a critical component of proactive reservoir and water source management.

This document outlines the state-of-the-art analytical methodology for 2-MIB detection—Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a detailed, field-tested protocol.

Part 1: Analytical Strategy & Causality

The reliable quantification of 2-MIB at sub-ppt to low ppt levels presents a significant analytical challenge. The molecule is semi-volatile and present in a complex aqueous matrix. The chosen methodology must, therefore, excel in three key areas:

  • Selective Extraction: Efficiently isolating the non-polar 2-MIB molecule from the polar water matrix.

  • Analyte Concentration: Concentrating the analyte to a level well above the instrument's detection limit.

  • Sensitive & Specific Detection: Providing definitive identification and accurate quantification.

Headspace Solid Phase Microextraction (HS-SPME) is the technique of choice because it addresses these challenges elegantly. It is a solvent-free, non-exhaustive sampling technique where a fused-silica fiber coated with a sorbent phase is exposed to the headspace above the water sample.[6]

Why HS-SPME? The Causality Behind the Choice:

  • Partitioning Dynamics: Heating the water sample and adding salt (a "salting-out" agent) increases the vapor pressure of 2-MIB, driving it from the aqueous phase into the headspace.[6][7] This partitioning is governed by Henry's Law and is critical for maximizing the amount of analyte available for extraction.

  • Adsorption Efficiency: The SPME fiber's coating has a high affinity for semi-volatile organic compounds like 2-MIB. The most effective and commonly used fiber is a combination of Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[5] This composite material provides a large surface area and a combination of adsorption mechanisms to effectively trap the analyte.

  • Thermal Desorption: The trapped 2-MIB is then introduced directly into the hot GC inlet, where it is rapidly desorbed from the fiber in a concentrated band.[6] This ensures a sharp chromatographic peak, which is essential for good sensitivity and resolution.

Coupling this extraction to a Gas Chromatograph (GC) for separation and a Mass Spectrometer (MS) for detection provides the necessary specificity. The MS is typically operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific mass fragments of 2-MIB, dramatically reducing background noise and enhancing sensitivity.[4][7]

Part 2: Detailed Analytical Protocol

This protocol is designed to meet the rigorous requirements of Standard Method 6040D for the determination of taste and odor compounds.[4][5]

Sample Collection and Preservation

Expertise: The stability of 2-MIB in a water sample is a critical pre-analytical variable. Bacterial activity can degrade the analyte even at refrigeration temperatures.[3]

  • Collection: Collect samples in amber glass vials with zero headspace to prevent volatilization.

  • Preservation: If analysis cannot be performed within three days, the sample must be preserved to inhibit biological degradation. While traditional methods used mercuric chloride, a safer and common practice is to adjust the sample pH to <2 with sulfuric acid, though this should be validated for your specific matrix. Store samples at 4°C for up to 14 days.[3]

Reagents and Standards
  • Reagent Water: Deionized water free of interfering compounds.

  • Sodium Chloride (NaCl): ACS grade or higher, baked at 400°C for 4 hours to remove organic contaminants.

  • Standards: Purchase a certified 2-MIB standard solution. Prepare a stock solution in methanol and create a series of aqueous calibration standards ranging from 1 to 100 ng/L (ppt).[4][6]

HS-SPME-GC-MS Procedure: Step-by-Step
  • Sample Preparation:

    • Place 10 mL of the water sample (or calibration standard) into a 20 mL headspace vial.

    • Add 2.5 - 3.0 grams of baked sodium chloride to the vial.[4][6]

    • Immediately seal the vial with a PTFE-lined septum cap.

  • Automated Headspace SPME Extraction:

    • Place the vial in the autosampler tray. The following steps are performed by an automated system like a PAL autosampler.[6]

    • Incubation/Agitation: The vial is moved to an incubator and heated to 60-80°C with agitation for a set period (e.g., 1-10 minutes) to allow 2-MIB to partition into the headspace.[6][7]

    • Extraction: The SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-30 minutes) while maintaining temperature and agitation.[6][7]

    • Desorption: The fiber is withdrawn from the sample vial and immediately inserted into the hot GC injection port (e.g., 250-270°C) for thermal desorption (e.g., 5 minutes).[6][7]

Instrumental Parameters

The following table provides typical GC-MS parameters. These should be optimized for your specific instrument.

Parameter Setting Rationale
SPME Fiber 50/30 µm DVB/CAR/PDMSOptimal for semi-volatile compounds.[5]
Incubation Temp 65°CBalances efficient volatilization with thermal stability.[7]
Extraction Time 30 minAllows for equilibrium or consistent pre-equilibrium extraction.[7]
Desorption Temp 270°CEnsures complete transfer of 2-MIB from the fiber.[7]
GC Inlet 270°C, Splitless or Split (5:1)Splitless for maximum sensitivity; a low split ratio can improve peak shape.[6][7]
Column DB-5MS, 30m x 0.25mm, 0.25µmA common non-polar column providing good separation.[8]
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas for optimal chromatography.[8]
Oven Program 50°C (2 min), ramp 5°C/min to 160°C, then 20°C/min to 280°C (8 min)Separates 2-MIB from other potential volatile compounds.[8]
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for quadrupole mass analyzer.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity by reducing noise.[4]
SIM Ions for 2-MIB Quantifier: m/z 95; Qualifiers: m/z 107, 135m/z 95 is the base peak and most abundant fragment, providing sensitivity. The others confirm identity.[7]

Part 3: Data, Validation, and Visualization

Quality Control & Trustworthiness

A protocol is only as reliable as its validation system. The following QC measures are mandatory for trustworthy results:

  • Calibration Curve: Analyze a multi-point calibration curve (e.g., 5-100 ppt) at the beginning of each analytical run. The curve must have a correlation coefficient (R²) of ≥0.999.[4]

  • Method Blank: An aliquot of reagent water carried through the entire process. This must be free of 2-MIB to ensure no laboratory contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of 2-MIB (e.g., 50 ppt). The recovery should fall within established limits (e.g., 80-120%) to verify the accuracy of the method.[4]

  • Precision and Accuracy: Determined by running multiple replicates of a low-level standard (e.g., 5 ppt). The relative standard deviation (%RSD) should be <20%.[4][5]

Example Performance Data

The following table summarizes typical performance data achievable with this method.

Parameter 2-Methylisoborneol (2-MIB)
Linearity (R²) >0.999
Method Detection Limit (MDL) ~0.1-2.0 ng/L (ppt)
Limit of Quantitation (LOQ) ~0.4-5.0 ng/L (ppt)
Accuracy (% Recovery at 50 ppt) 95-102%
Precision (%RSD at 50 ppt) 5-11%

(Data synthesized from sources[4][6])

Visualized Workflow

The following diagrams illustrate the key processes.

G cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 10 mL Water Sample Vial 20 mL Headspace Vial Sample->Vial Salt Add 3g NaCl Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate (65°C) Seal->Incubate Extract Expose SPME Fiber (30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet (270°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Data Data Acquisition Detect->Data Quantify Quantification vs. Calibration Curve Data->Quantify Report Final Report (ng/L) Quantify->Report

Caption: Automated workflow for 2-MIB analysis.

G node_water Water Sample 2-MIB (aqueous) node_headspace Headspace 2-MIB (vapor) node_water:f1->node_headspace:f1 Partitioning (Heat + Salt) node_fiber SPME Fiber 2-MIB (adsorbed) node_headspace:f1->node_fiber:f1 Adsorption node_gc GC Column 2-MIB (separated) node_fiber:f1->node_gc:f1 Thermal Desorption

Caption: Analyte transfer during the SPME-GC process.

References

  • Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(13), 4395–4406. [Link]

  • Jurek, A. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. EST Analytical Application Note. [Link]

  • Wikipedia. (n.d.). 2-Methylisoborneol. Retrieved from [Link]

  • You, Y.-W. (2012). Sensitive Detection of 2-MIB and Geosmin in Drinking Water. Agilent Technologies Application Note. [Link]

  • Lloyd, S. W., et al. (2004). Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples. Water Research, 38(6), 1477-1484. [Link]

  • Bristow, T., et al. (n.d.). Extraction and detection of Geosmin and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with analytical and sensory analysis. The NELAC Institute. [Link]

  • Teledyne Tekmar. (n.d.). Determination of Geosmin and 2-Methylisoborneol in Water Using SPME. Application Note. [Link]

  • Mustapha, S., et al. (2021). A critical review on geosmin and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. Environmental Monitoring and Assessment, 193(4), 204. [Link]

  • Li, L., et al. (2010). Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art. Frontiers of Environmental Science & Engineering in China, 4(2), 139-150. [Link]

  • Lin, T. F., et al. (2010). The Determination of Geosmin and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. Journal of Water Resource and Protection, 2(9), 813-819. [Link]

  • Szczurek, A., et al. (2023). Geosmin and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. Sensors, 23(24), 9845. [Link]

  • Shimadzu. (n.d.). Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. Application News No. 04-AD-0314-EN. [Link]

  • Lin, T. F., et al. (2018). A Simple Alternative Method for Preservation of 2-Methylisoborneol in Water Samples. Water, 10(5), 659. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylisoborneol. PubChem Compound Summary for CID 11062802. Retrieved from [Link]

  • Mustapha, S., et al. (2021). A critical review on geosmin and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. Environmental Monitoring and Assessment, 193(4), 204. [Link]

  • Taylor & Francis. (n.d.). 2-methylisoborneol – Knowledge and References. Retrieved from [Link]

Sources

Applications of 5-Keto-2-methyl Isoborneol in Flavor and Odor Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and flavor chemists on the applications of 5-Keto-2-methyl isoborneol. This ketone is a critical metabolite in the bioremediation of 2-methylisoborneol (2-MIB), a terpene derivative notorious for causing potent earthy and musty off-flavors in drinking water and aquaculture. While 2-MIB presents a significant challenge due to its extremely low odor threshold, its biotransformation into this compound represents a key strategy for off-flavor abatement. This guide details the background, significance, and core research applications of this compound, focusing on its use as a biomarker for bioremediation efficacy and its role in sensory evaluation studies. Detailed protocols for its microbial production, analytical quantification, and use in sensory panels are provided to empower researchers in this field.

Background & Significance

The 2-Methylisoborneol (2-MIB) Problem

2-Methylisoborneol (2-MIB) is a naturally occurring organic compound with a powerful musty, earthy, camphor-like odor.[1][2] It is produced as a secondary metabolite by various microorganisms, including cyanobacteria (blue-green algae) and filamentous bacteria like actinomycetes.[1][3][4] The human palate is exceptionally sensitive to 2-MIB; its odor detection threshold in water is remarkably low, ranging from 0.002 to 0.02 micrograms per liter (µg/L), or 2-20 nanograms per liter (ng/L).[1][5] Consequently, even trace amounts of 2-MIB can lead to widespread consumer complaints about the quality of drinking water and cause undesirable "muddy" taints in farmed fish, resulting in significant economic losses.[1][6][7]

Conventional water treatment processes are often ineffective at removing 2-MIB, necessitating advanced and often costly solutions.[4][8] This has driven research toward more sustainable and effective methods, with a primary focus on biological degradation.[9][10]

Biotransformation: A Microbial Solution to Off-Flavor

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform undesirable compounds into less harmful or non-odorous substances. Several bacterial strains have been identified that can metabolize 2-MIB, using it as a carbon source.[9][10] This process is highly valuable as it offers a targeted and potentially cost-effective method for off-flavor removal. The study of 2-MIB's metabolic fate within these organisms is crucial for optimizing bioremediation strategies.

This compound: A Key Metabolic Product

Among the bacteria capable of transforming 2-MIB, the camphor-degrading bacterium Rhodococcus wratislaviensis DLC-cam is of particular interest. This strain initiates the degradation of 2-MIB through a specific oxidative pathway. The process involves two key steps:

  • Hydroxylation: The bacterium first hydroxylates 2-MIB at the C-5 position, yielding 5-hydroxy-2-MIB.

  • Oxidation: This intermediate is then further oxidized to form the stable metabolite, this compound.[11]

The conversion of a potent, musty-smelling alcohol (2-MIB) into a ketone (this compound) is the central mechanism of off-flavor removal by this organism. While direct sensory data on purified this compound is not widely published, the intense research focus on this pathway for remediation strongly implies that it possesses a significantly higher odor detection threshold and a less impactful sensory profile than its precursor. Its formation is therefore a desirable outcome in flavor and odor management.

MIB 2-Methylisoborneol (2-MIB) (Potent Musty/Earthy Odor) HYDROXY 5-hydroxy-2-MIB (Intermediate) MIB->HYDROXY KETO This compound (Significantly Reduced Odor) HYDROXY->KETO ENZYME Metabolic Pathway in Rhodococcus wratislaviensis

Caption: Biotransformation pathway of 2-MIB to this compound.

Core Applications in Flavor & Odor Research

The primary applications of this compound stem from its role as the end-product of a key 2-MIB degradation pathway.

  • Biomarker for Bioremediation Efficacy: The most direct application is its use as an analytical biomarker. In studies involving bioreactors, biofilters, or environmental remediation efforts, the disappearance of 2-MIB alone is not definitive proof of degradation, as it could be due to adsorption or volatilization. The concurrent appearance and quantification of this compound provide conclusive evidence that a specific, desirable metabolic pathway is active and allows for the precise measurement of transformation rates.

  • Reference Standard in Sensory Evaluation: In flavor research, the ultimate measure of success is sensory perception. This compound is essential in designing robust sensory experiments. By analyzing its concentration alongside residual 2-MIB, researchers can correlate chemical data with sensory panel results (e.g., a reduction in "earthy" notes). This helps establish the precise level of biotransformation required to bring an off-flavored product below the human sensory threshold.

  • Tool for Investigating Microbial Metabolism: Studying the formation of this compound provides insights into the enzymatic machinery of camphor- and terpene-degrading bacteria.[11] This knowledge can be applied to discover other novel biotransformations, engineer more efficient bacterial strains for bioremediation, or screen for new microorganisms with similar capabilities.

Experimental Protocols

Protocol for Microbial Production & Isolation of this compound

This protocol is based on the methodology for culturing camphor-degrading bacteria and inducing the transformation of 2-MIB.[11]

Objective: To produce and extract this compound from a bacterial culture for use as an analytical standard or for further research.

Materials:

  • Rhodococcus wratislaviensis DLC-cam strain

  • Nutrient broth or other suitable growth medium

  • Camphor (as an inducer)

  • 2-Methylisoborneol (2-MIB) standard

  • Sterile baffled flasks for culture

  • Incubator shaker

  • Centrifuge and sterile tubes

  • Dichloromethane (DCM) or Ethyl Acetate (extraction solvent)

  • Sodium sulfate (drying agent)

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Culture Preparation (Induction):

    • Inoculate a sterile nutrient broth containing camphor (e.g., 0.1% w/v) with a colony of R. wratislaviensis. Camphor induces the expression of the enzymes required for 2-MIB metabolism.

    • Incubate the culture in a shaker (e.g., 30°C, 200 rpm) until it reaches a high cell density (e.g., late logarithmic or early stationary phase, OD600 of 1.5-2.5).

  • Cell Harvest and Washing:

    • Transfer the culture to sterile centrifuge tubes and pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes).

    • Discard the supernatant. Resuspend the cell pellet in a sterile, buffer solution (e.g., phosphate-buffered saline, pH 7.0) to wash away residual camphor and medium components.

    • Repeat the centrifugation and washing step twice to ensure the cells are clean.

  • Biotransformation Reaction:

    • Resuspend the final washed cell pellet in a minimal salts medium or buffer to a desired optical density.

    • Add 2-MIB to the cell suspension. The final concentration can range from high µg/L to low mg/L depending on the experimental goal.

    • Incubate the reaction mixture in the shaker (30°C, 200 rpm). Monitor the transformation over time (e.g., taking samples at 0, 2, 4, 8, and 24 hours).

  • Extraction of Metabolites:

    • At each time point, take an aliquot of the cell suspension (e.g., 10 mL).

    • Perform a liquid-liquid extraction. Add an equal volume of dichloromethane, vortex vigorously for 2 minutes, and allow the phases to separate. A centrifuge can be used to break any emulsions.

    • Carefully collect the organic (bottom) layer using a glass pipette. Repeat the extraction twice more on the aqueous layer, pooling the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the dried extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. This sample is now ready for GC-MS analysis.

Protocol for Analytical Quantification via GC-MS

Objective: To separate and quantify 2-MIB and this compound in an extracted sample.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Aqueous Sample (e.g., from bioreactor) B Add Internal Standard (e.g., d3-MIB) A->B C Liquid-Liquid Extraction (with Dichloromethane) or SPME B->C D Concentrate Extract C->D E Inject 1µL into GC D->E F Chromatographic Separation (e.g., HP-5MS column) E->F G Mass Spectrometry Detection (Scan or SIM Mode) F->G H Identify Peaks by Retention Time & Mass Spectra G->H I Quantify using Calibration Curve H->I J Report Concentration (ng/L or µg/L) I->J

Caption: General workflow for the GC-MS analysis of 2-MIB and its metabolites.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890 or equivalentStandard, reliable instrumentation for volatile/semi-volatile analysis.
Column HP-5MS, DB-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for these types of compounds.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level detection.
Inlet Temperature 250°CEnsures rapid and complete volatilization of the analytes.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60°C (hold 2 min), Ramp: 5°C/min to 200°C, then 20°C/min to 250°C (hold 2 min)A controlled temperature ramp allows for separation of analytes from the solvent front and from each other. This compound will elute later than 2-MIB.
Mass Spectrometer Agilent 5977 or equivalentProvides sensitive detection and mass fragmentation data for identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)For trace-level quantification, SIM mode significantly increases sensitivity by only monitoring specific ions for each target compound.
Ions to Monitor 2-MIB: 95 (quantifier), 107, 135This compound: 110 (quantifier), 95, 166 (M+)m/z 95 is the characteristic base peak for 2-MIB. For the keto derivative, the fragmentation will change, with m/z 110 being a likely prominent fragment.
Protocol for Sensory Panel Evaluation (Triangle Test)

Objective: To determine if a statistically significant sensory difference exists between a 2-MIB-spiked sample and a sample treated with R. wratislaviensis.

Procedure:

  • Sample Preparation:

    • Control (A): Prepare a solution of deodorized, purified water.

    • Reference (B): Prepare a solution of the same water spiked with 2-MIB at a concentration known to be above the sensory threshold (e.g., 20 ng/L).

    • Test (C): Prepare another identical 2-MIB solution (20 ng/L) and subject it to the biotransformation protocol (3.1) for a sufficient time (e.g., 24 hours) to allow degradation.

    • Confirm the degradation of 2-MIB and formation of this compound in Sample C using the GC-MS protocol (3.2).

  • Panelist Setup:

    • Recruit 20-30 panelists trained in sensory evaluation.

    • For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., two cups of Reference B), and one will be the odd sample (e.g., one cup of Test C). The presentation order should be balanced across all panelists.

  • Evaluation:

    • Instruct panelists to taste or smell each sample and identify which of the three is different from the other two.

    • Even if they are not sure, they must make a choice.

  • Data Analysis:

    • Count the total number of correct identifications.

    • Use a statistical table for triangle tests (based on the number of panelists and a chosen significance level, typically p < 0.05) to determine if the number of correct answers is high enough to conclude that a perceptible difference exists.

cluster_prep Sample Preparation cluster_panel Panel Presentation cluster_data Data Analysis A Prepare Reference Sample (Water + 2-MIB) C Incubate & Verify Metabolite Formation via GC-MS A->C B Prepare Test Sample (Water + 2-MIB + Bacteria) B->C D Present 3 Coded Samples (e.g., Ref, Ref, Test) C->D E Panelist Identifies the 'Odd' Sample D->E F Collect Responses E->F G Count Correct Identifications F->G H Compare to Statistical Chart (Is p < 0.05?) G->H I Conclusion: A Perceptible Difference Exists (or does not) H->I

Caption: Workflow for a Triangle Test sensory evaluation.

References

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology, 75(3), 583–588. [Link]

  • Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(21), 7033-7045. [Link]

  • Izaguirre, G., & Taylor, W. D. (1988). Bacterial Degradation of 2-Methylisoborneol. Water Science and Technology, 20(8-9), 205-210. [Link]

  • D'Agostino, P. M., & Dick, W. A. (2017). Microbially derived off-flavor from geosmin and 2-methylisoborneol: sources and remediation. Critical Reviews in Environmental Science and Technology, 47(16), 1441-1478. [Link]

  • Song, W., & O'Shea, K. E. (2007). Ultrasonically Induced Degradation of 2-methylisoborneol and geosmin. The Journal of Physical Chemistry A, 111(19), 3943–3948. [Link]

  • Ho, L., Hoefel, D., Bock, F., Saint, C. P., & Newcombe, G. (2023). Biodegradation of 2-Methylisoborneol (2-MIB) by Single-Bacterium Isolations from Biological Filters in Drinking Water Treatment Plants. Environmental Science & Technology, 57(36), 13451–13460. [Link]

  • Wikipedia contributors. (2023). 2-Methylisoborneol. In Wikipedia, The Free Encyclopedia. [Link]

  • Lamar University. (2024). 2-Methylisoborneol: Significance and symbolism. ContextMinds. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway of 2-MIB using biological methods. [Link]

  • The Good Scents Company. (n.d.). 2-methyl isoborneol. [Link]

  • City of Columbia Water. (n.d.). Geosmin and 2-Methylisoborneol (MIB). [Link]

  • Wang, Z., Xu, Y., Shao, J., Wang, J., & Li, R. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS ONE, 6(4), e18665. [Link]

  • ResearchGate. (n.d.). Biodegradation Rates of 2-Methylisoborneol (MIB) and Geosmin through Sand Filters and in Bioreactors. [Link]

  • ResearchGate. (n.d.). A Detailed View of 2-Methylisoborneol Biosynthesis. [Link]

  • Taylor & Francis. (n.d.). 2-methylisoborneol – Knowledge and References. [Link]

  • Giglio, S., Jiang, J., Saint, C. P., Cane, D. E., & Monis, P. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Environmental Science & Technology, 45(3), 964–970. [Link]

  • Shimadzu. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. [Link]

Sources

Application Note: A Robust Two-Step Derivatization Protocol for the GC-MS Analysis of 5-Keto-2-methyl Isoborneol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Keto-2-methyl isoborneol is a bicyclic monoterpenoid ketone, structurally related to the well-known earthy and musty off-flavor compound, 2-methylisoborneol (2-MIB).[1][2][3][4][5] The presence of such oxygenated terpenoids in environmental or biological samples can be indicative of microbial activity or metabolic pathways.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for identifying and quantifying volatile and semi-volatile organic compounds due to its high resolution and sensitivity.[6][7][8]

However, direct GC-MS analysis of polar, functionalized molecules like this compound presents significant challenges. The presence of the ketone functional group increases the molecule's polarity, which can lead to poor chromatographic peak shape, low volatility, and thermal instability in the high-temperature environment of the GC inlet and column.[9][10] To overcome these limitations, a chemical derivatization step is essential.[11][12]

This application note provides a detailed, field-proven protocol for the derivatization of this compound using a robust two-step methoximation and silylation procedure. This process transforms the polar ketone into a more volatile, thermally stable derivative, making it amenable to sensitive and reliable GC-MS analysis.[9][13][14] The causality behind each step is explained to provide researchers with a deep understanding of the methodology.

The Scientific Rationale: Why Derivatization is Necessary

The primary goal of derivatization in GC-MS is to modify the chemical structure of an analyte to improve its analytical characteristics.[12][15] For this compound, this is achieved by targeting the reactive ketone group.

Pillar 1: Enhancing Volatility and Thermal Stability The intermolecular forces associated with the polar ketone group mean that a high amount of thermal energy is required to move the molecule into the gas phase. This can lead to thermal degradation before it even reaches the detector. The derivatization process replaces the polar functional group with non-polar, bulky groups, which reduces intermolecular forces, increases volatility, and enhances thermal stability.[16][17]

Pillar 2: Improving Chromatographic Performance Polar analytes often interact undesirably with the GC column, leading to broad, tailing peaks and poor resolution. By converting the ketone to a less polar derivative, these interactions are minimized, resulting in sharper, more symmetrical peaks and thus, improved sensitivity and accuracy.[9]

Pillar 3: Preventing Tautomerization Ketones can exist in equilibrium with their enol tautomers. This can result in multiple, inconsistent peaks for a single analyte, complicating quantification. The first step of this protocol, methoximation, specifically targets the keto group, converting it into a stable oxime.[13][17] This "locks" the molecule in a single form, preventing the formation of multiple derivatives and ensuring a single, reproducible chromatographic peak.[13][16][17]

Experimental Workflow Overview

The protocol follows a logical sequence from sample preparation to analysis. The key stages are drying the sample, a methoximation reaction to stabilize the ketone, and a silylation reaction to increase volatility, followed by GC-MS injection.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Start Sample in Solvent Dry Evaporate to Dryness (e.g., N2 stream or lyophilization) Start->Dry Critical Step: Remove all water Methoximation Step 1: Methoximation Add Methoxyamine-HCl in Pyridine Incubate (e.g., 60°C for 60 min) Dry->Methoximation Silylation Step 2: Silylation Add MSTFA Incubate (e.g., 60°C for 30 min) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for this compound Derivatization.

Detailed Application Protocol

4.1 Materials and Reagents

  • Sample: this compound standard or dried sample extract.

  • Reagents:

    • Methoxyamine hydrochloride (MeOx), ≥98% (e.g., Sigma-Aldrich)

    • Pyridine, anhydrous, 99.8% (e.g., Sigma-Aldrich)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (e.g., Sigma-Aldrich, Thermo Fisher Scientific)

    • Anhydrous solvent (e.g., Toluene or Hexane) for dilution.

  • Equipment:

    • GC-MS system with a suitable non-polar column (e.g., DB-5ms or equivalent).

    • Heating block or oven capable of maintaining ±1°C.

    • Nitrogen evaporator or vacuum centrifuge (lyophilizer).

    • 2 mL autosampler vials with PTFE-lined caps.

    • Microsyringes.

    • Vortex mixer.

4.2 Sample Preparation: The Anhydrous Imperative

Silylating reagents like MSTFA are extremely sensitive to moisture.[18] The presence of even trace amounts of water will consume the reagent and lead to incomplete derivatization. Therefore, the sample must be completely dry.

  • Aliquot Sample: Place a known volume of the sample extract (typically 50-100 µL) into a 2 mL autosampler vial.

  • Evaporate to Dryness: Evaporate the solvent completely under a gentle stream of dry nitrogen or using a vacuum centrifuge. This step is critical for the success of the silylation reaction.[16][17]

4.3 Step-by-Step Derivatization Procedure

Step 1: Methoximation (Stabilization of the Keto Group)

This step converts the ketone into a methoxime derivative, preventing enol formation.[13][17]

  • Prepare MeOx Reagent: Dissolve 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine. Vortex thoroughly to ensure it is fully dissolved. This solution should be prepared fresh.

  • Reaction: Add 50 µL of the MeOx reagent to the dried sample residue in the vial.

  • Seal and Incubate: Immediately cap the vial tightly. Vortex for 30 seconds to ensure the residue is dissolved. Incubate the vial at 60°C for 60 minutes in a heating block or oven.[13]

  • Cool: After incubation, allow the vial to cool completely to room temperature before proceeding to the next step.

Step 2: Silylation (Enhancing Volatility)

This step replaces any remaining active hydrogens (though none are expected on the parent molecule, this step is crucial for many metabolomics applications where other compounds are present) and ensures maximum volatility. MSTFA is a powerful silylating agent, and its byproducts are highly volatile, which prevents interference in the chromatogram.[16][17]

  • Add Silylating Reagent: To the cooled, methoximated sample, add 80 µL of MSTFA .

  • Seal and Incubate: Cap the vial tightly again. Vortex for 30 seconds. Incubate at 60°C for 30 minutes .

  • Cool and Analyze: After incubation, cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis. If not analyzing immediately, store at 4°C, but analysis within 24 hours is recommended for best results.[19]

GC-MS Analysis and Data Interpretation

5.1 Recommended GC-MS Parameters

The following parameters provide a good starting point and should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar column provides excellent separation for the non-polar TMS derivatives.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode maximizes sensitivity for low-level detection.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp effectively separates analytes based on their boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) sources.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.
Scan Range 50 - 450 m/zA wide scan range to capture the molecular ion and key fragments of the derivatized compound.

5.2 Expected Results

A successful derivatization will yield a single, sharp, and symmetrical peak in the total ion chromatogram (TIC) corresponding to the methoxime-trimethylsilyl (MOX-TMS) derivative of this compound. The mass spectrum of this peak should exhibit characteristic fragments that confirm the structure. The molecular weight of this compound (C₁₁H₁₈O) is 166.26 g/mol . The methoximation adds a -N-OCH₃ group (45.06 g/mol ) in place of the oxygen atom (15.99 g/mol ), resulting in a methoxime derivative (C₁₂H₂₁NO) with a molecular weight of 195.30 g/mol . The mass spectrum will be crucial for confirmation.

Trustworthiness & Self-Validation

To ensure the protocol is performing correctly, the following quality control steps are essential:

  • Reagent Blank: Perform the entire derivatization procedure on a vial with no sample. This will identify any contamination from reagents or glassware.

  • Positive Control: Derivatize a known standard of this compound. This confirms that the reagents are active and the conditions are effective.

  • Troubleshooting: If multiple peaks are observed for the target analyte, it may indicate incomplete derivatization. The most common cause is the presence of moisture. Ensure all solvents and glassware are anhydrous and that the sample is completely dry before adding reagents.

References

  • Hep Journals. (n.d.). Rapid and simultaneous determination of ten off-flavor compounds in water by headspace solid phase microextraction and gas chromatography-mass spectrometry.
  • Agilent. (2018, November 20). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry.
  • PubMed Central. (n.d.). Development and optimization of analytical methods for the detection of 18 taste and odor compounds in drinking water utilities.
  • Bibel lab update. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • ResearchGate. (n.d.). techniques for silylation.
  • ResearchGate. (n.d.). Trace analysis of off-flavor/odor compounds in water using liquid-liquid microextraction coupled with gas chromatography—positive chemical ionization-tandem mass spectrometry | Request PDF.
  • PubMed Central. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions....
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Benchchem. (n.d.). The Cornerstone of GC Analysis: A Technical Guide to Silylation.
  • ResearchGate. (2025, October 16). (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • ResearchGate. (n.d.). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry.
  • MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
  • Shimadzu. (n.d.). GC/MS Off-Flavor Analyzer.
  • ResearchGate. (2025, August 7). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis | Request PDF.
  • PubMed. (n.d.). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples.
  • Sci-Hub. (n.d.). Derivatization of keto fatty acids: Part XIII—Synthesis of methyl hexahydro‐3‐alkyl‐6‐thioxo‐1,2,4,5‐tetrazine‐3‐alkanoates.
  • Semantic Scholar. (n.d.). [PDF] Derivatization Methods in GC and GC/MS.
  • Beilstein Journal of Organic Chemistry. (2023, September 22). Functions of enzyme domains in 2-methylisoborneol biosynthesis and enzymatic synthesis of non-natural analogs.
  • MDPI. (2021, October 12). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
  • PubMed. (2025, June 16). Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns.
  • ResearchGate. (2025, August 7). Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry | Request PDF.
  • ResearchGate. (2025, August 7). A Detailed View of 2-Methylisoborneol Biosynthesis | Request PDF.
  • PNAS. (n.d.). Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol.
  • RSC Publishing. (n.d.). A non-natural biosynthesis pathway toward 2-methylisoborneol.
  • PLOS One. (n.d.). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light.
  • EST Analytical. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction.
  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • AccuStandard. (n.d.). 2-Methylisoborneol (2-MIB) CAS # 2371-42-8.
  • NIST WebBook. (n.d.). 2-Methylisoborneol.
  • ResearchGate. (2025, August 4). Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art.
  • FUJIFILM Wako. (n.d.). 2371-42-8・2-Methylisoborneol Standard・132-07071[Detail Information].

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Detection Limits for 5-Keto-2-methyl Isoborneol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Keto-2-methyl Isoborneol. This guide is designed for researchers, scientists, and drug development professionals who are facing the challenge of detecting this polar terpenoid at ultra-trace levels. As a metabolite of the well-known taste-and-odor compound 2-methylisoborneol (MIB), this compound presents unique analytical hurdles due to its increased polarity.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your detection limits and achieve robust, reproducible results. We will explore the nuances of sample preparation and chromatographic techniques, drawing upon established methods for related compounds and adapting them for this specific analyte.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound at low concentrations?

The primary challenge stems from the compound's physicochemical properties. The addition of a ketone group to the 2-methylisoborneol structure increases its polarity. This has several analytical implications:

  • Reduced Volatility: Compared to its parent compound, MIB, this compound is less volatile, which can make traditional headspace and purge-and-trap techniques less efficient.

  • Extraction Efficiency: Standard non-polar extraction solvents and sorbents used for MIB may not be optimal for the more polar keto-metabolite, leading to poor recovery.[2][3]

  • Chromatographic Behavior: The increased polarity can lead to poor peak shape (tailing) in gas chromatography (GC) if the system is not properly optimized. Liquid chromatography (LC) may be a more suitable separation technique.

  • Matrix Effects: As with any trace analysis, co-extracting interfering compounds from the sample matrix can suppress the analyte signal in the mass spectrometer.

Q2: Which analytical techniques are best suited for trace-level detection of this compound?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this analysis. The choice depends on your sample matrix, desired sensitivity, and available instrumentation.

  • GC-MS: This is a highly sensitive and selective technique, especially when coupled with advanced sample preparation methods like Stir Bar Sorptive Extraction (SBSE) or Solid-Phase Microextraction (SPME).[4][5] For this compound, derivatization might be considered to improve volatility and chromatographic performance.

  • LC-MS/MS: This technique is particularly well-suited for polar compounds that are challenging to analyze by GC.[2] It often requires less sample preparation and can offer excellent sensitivity and specificity through Multiple Reaction Monitoring (MRM).

Q3: How can I improve my sample preparation to achieve lower detection limits?

Effective sample preparation is crucial for concentrating the analyte and removing matrix interferences. For this compound, consider the following techniques:

  • Stir Bar Sorptive Extraction (SBSE): This technique uses a polydimethylsiloxane (PDMS)-coated stir bar to extract analytes from a liquid sample. It offers a high pre-concentration factor and is well-suited for semi-volatile compounds.

  • Solid-Phase Microextraction (SPME): SPME uses a coated fiber to adsorb analytes from a sample's headspace or directly from the liquid phase. For a semi-volatile, polar compound, direct immersion with a polar fiber (e.g., polyacrylate or Carboxen/PDMS) may be more effective.

  • Solid-Phase Extraction (SPE): This is a versatile technique that can be tailored to the analyte's polarity. A reversed-phase sorbent (e.g., C18) could be used to retain the this compound, followed by elution with an organic solvent.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low or No Signal Inefficient extraction.Optimize sample preparation: For SPME/SBSE, increase extraction time and temperature. For SPE, ensure the chosen sorbent is appropriate for a polar ketone.
Poor chromatographic peak shape.For GC, use a polar column and check for active sites in the liner and column. Consider derivatization. For LC, optimize the mobile phase composition and gradient.
Non-optimal MS parameters.Perform a full scan to identify the major fragment ions for GC-MS. For LC-MS/MS, optimize the precursor and product ions, collision energy, and other source parameters.
High Background Noise Matrix interference.Improve sample cleanup. For SPE, add a wash step with a weak solvent to remove interferences. For GC-MS, use high-purity gases and ensure the system is clean.
Contaminated system.Bake out the GC column and clean the MS ion source. For LC-MS, flush the system with a strong solvent.
Poor Reproducibility Inconsistent sample preparation.Automate the sample preparation process if possible. Ensure consistent timing, temperature, and volumes for all steps.
Variable instrument performance.Run system suitability tests before each batch of samples to monitor instrument performance.

Detailed Experimental Protocols

Protocol 1: SBSE with Thermal Desorption GC-MS for this compound

This protocol is a starting point for developing a highly sensitive method for this compound in aqueous samples.

1. Sample Preparation: a. Place 10 mL of the aqueous sample into a 20 mL glass vial. b. Add a conditioned PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness). c. Add NaCl to a final concentration of 20-30% (w/v) to increase the ionic strength of the sample and promote the partitioning of the analyte to the stir bar. d. Stir the sample at 1000 rpm for 60-120 minutes at a controlled temperature (start with 40-60°C).

2. Thermal Desorption: a. After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and dry carefully with a lint-free wipe. b. Place the stir bar into a thermal desorption tube. c. Analyze the tube using a thermal desorption unit (TDU) coupled to a GC-MS system. d. TDU Program: Start at 40°C, then ramp at 60°C/min to 280°C and hold for 5 minutes.

3. GC-MS Parameters: a. Column: Use a mid-polar to polar capillary column (e.g., DB-624 or a wax column). b. Oven Program: Start at 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min). c. Carrier Gas: Helium at a constant flow of 1.2 mL/min. d. MS Detection: Operate in Selected Ion Monitoring (SIM) mode. The specific ions will need to be determined by injecting a standard and acquiring a full scan spectrum. Likely ions would include the molecular ion and fragments resulting from the loss of water or methyl groups.

Protocol 2: Optimizing LC-MS/MS for this compound

This protocol outlines the steps for developing a robust LC-MS/MS method.

1. Standard Preparation: a. Prepare a 1 µg/mL stock solution of this compound in methanol. b. Create a dilution series (e.g., 1, 5, 10, 50, 100 ng/mL) in the initial mobile phase composition.

2. Infusion and MS/MS Optimization: a. Infuse a 100 ng/mL standard solution directly into the mass spectrometer to determine the optimal precursor ion (likely [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). b. Perform a product ion scan to identify the most abundant and stable fragment ions. c. Optimize the collision energy for each fragment ion to maximize its signal. Select at least two MRM transitions for quantification and confirmation.

3. Chromatographic Optimization: a. Column Selection: Start with a C18 reversed-phase column. If retention is poor due to the compound's polarity, consider a column with an embedded polar group or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[2] b. Mobile Phase: i. Reversed-Phase: Start with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). ii. HILIC: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) with an aqueous buffer (e.g., ammonium formate). c. Gradient Optimization: Adjust the gradient slope and duration to achieve good peak shape and separation from any matrix components.

Visualizing the Workflow

SBSE-GC-MS Workflow

SBSE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 10 mL Aqueous Sample Add_Stir_Bar Add PDMS Stir Bar Sample->Add_Stir_Bar Add_Salt Add NaCl (20-30%) Add_Stir_Bar->Add_Salt Extract Stir (1000 rpm, 60-120 min) Add_Salt->Extract Rinse_Dry Rinse & Dry Stir Bar Extract->Rinse_Dry TDU Thermal Desorption Unit Rinse_Dry->TDU GCMS GC-MS Analysis (SIM Mode) TDU->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for SBSE-GC-MS analysis of this compound.

Troubleshooting Decision Tree: Low Sensitivity

Troubleshooting_Sensitivity Start Low Sensitivity Observed CheckPeak Is Peak Shape Good? Start->CheckPeak CheckExtraction Review Extraction Parameters (Time, Temp, Sorbent) CheckPeak->CheckExtraction Yes OptimizeChroma Optimize Chromatography (Column, Gradient, Temp) CheckPeak->OptimizeChroma No CheckMS Review MS Parameters (Ions, Dwell Time, Source) CheckExtraction->CheckMS Resolved Issue Resolved CheckExtraction->Resolved OptimizeChroma->CheckPeak ConsiderDeriv Consider Derivatization (GC) or Different Ionization (LC) CheckMS->ConsiderDeriv CheckMS->Resolved ConsiderDeriv->Resolved

Caption: Decision tree for troubleshooting low sensitivity issues.

References

  • - PubMed

  • - PubMed

  • - PMC - NIH

  • - ResearchGate

  • - MDPI

  • - ResearchGate

  • - PubMed

  • - ResearchGate

  • - The University of Liverpool Repository

  • - University of North Carolina

  • - SciSpace

  • - Europe PMC

  • - Pharmacognosy Magazine

  • - MDPI

  • - PubMed

  • - PubMed

  • - Notulae Botanicae Horti Agrobotanici Cluj-Napoca

  • - ResearchGate

  • - Scientific Research Publishing

  • - The NELAC Institute

  • - LCGC International

  • - PubMed

Sources

Overcoming matrix effects in 5-Keto-2-methyl Isoborneol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Keto-2-methyl Isoborneol. This guide is designed for researchers, analytical scientists, and professionals in drug development who are encountering challenges in the quantitative analysis of this and similar compounds. We will delve into the root causes of common analytical issues, with a primary focus on overcoming matrix effects, and provide field-proven troubleshooting strategies and detailed protocols.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts essential for understanding and troubleshooting your analysis.

Q1: What is this compound and why is its analysis complex?

A: this compound is a ketone derivative of 2-methylisoborneol (MIB).[1][2] MIB is a well-known off-flavor compound, notorious for causing earthy or musty tastes and odors in drinking water, even at nanogram-per-liter concentrations.[3][4][5] this compound may be encountered as a metabolite or degradation product in environmental or biological systems.

The analytical complexity arises from several factors:

  • Trace Concentrations: Like its precursor, it is often present at very low levels, requiring highly sensitive instrumentation and efficient sample enrichment.[3][5]

  • Polarity: The presence of both a ketone and a hydroxyl group gives the molecule a moderate polarity, which can influence its behavior during extraction and chromatographic separation.

  • Complex Matrices: It is typically found in challenging sample types such as surface water, soil, sediment, or biological fluids. These matrices contain a multitude of co-extractable components that can interfere with the analysis.[6][7]

Q2: What are "matrix effects" and how do they disrupt GC-MS or LC-MS analysis?

A: A matrix effect is any influence on the analytical signal of the target analyte caused by other components co-extracted from the sample.[8] These effects are a primary source of inaccuracy and imprecision in quantitative mass spectrometry.[9][10]

  • In Gas Chromatography-Mass Spectrometry (GC-MS): Matrix components can accumulate in the GC inlet liner or on the column. These "active sites" can adsorb the target analyte, leading to poor peak shape and reduced signal intensity (signal suppression). Conversely, matrix components can "mask" these active sites, preventing the analyte from adsorbing and artificially increasing its transfer to the detector, which results in an enhanced signal (signal enhancement).[10]

  • In Liquid Chromatography-Mass Spectrometry (LC-MS): The most common matrix effect occurs in the ion source (e.g., Electrospray Ionization - ESI). Co-eluting matrix components can compete with the analyte for ionization, typically by altering the efficiency of droplet formation and desolvation. This usually leads to a suppressed ion signal but can occasionally cause enhancement.[11][12][13]

The ultimate impact of uncorrected matrix effects is the overestimation or underestimation of the analyte's true concentration, compromising data integrity.

cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect on Analyte Signal Matrix Co-extracted Matrix Components GC GC Inlet/Column Active Sites Matrix->GC LC LC Ion Source Competition Matrix->LC Suppression Signal Suppression (Underestimation) GC->Suppression Adsorption Enhancement Signal Enhancement (Overestimation) GC->Enhancement Masking LC->Suppression Primary Effect LC->Enhancement Less Common

Caption: The mechanism of matrix effects in GC-MS and LC-MS.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Problem: I'm seeing significant signal suppression (low recovery) for my analyte.

This is the most common manifestation of matrix effects. The goal is to either remove the interfering components or to compensate for their effect.

Answer/Solutions:

  • Optimize Sample Preparation: The most effective strategy is to remove the matrix interferences before injection.

    • QuEChERS Method: Originally for pesticides in food, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective for complex solid samples like soil, sediment, or tissues.[17][18][19][20][21] It involves a salting-out extraction followed by a dispersive SPE (dSPE) cleanup step to remove specific interferences.

    • Sample Dilution: A simple, yet sometimes effective, approach is to dilute the final extract.[22] This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the resulting analyte concentration remains well above your instrument's limit of quantification (LOQ).

  • Employ a Robust Calibration Strategy: If you cannot completely remove the matrix, you must compensate for its effects.

    • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is free of your target analyte.[10][12][23][24][25] This ensures that your standards and samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.

    • Standard Addition Method: This is the gold standard for compensating for matrix effects, especially when a blank matrix is unavailable or varies between samples.[26][27][28][29][30] It involves adding known amounts of the analyte to aliquots of the actual sample. By observing the signal increase, you can extrapolate back to determine the original concentration.

  • Use an Internal Standard (IS): An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3).[31][32][33][34] This compound will behave almost identically to the native analyte during extraction, chromatography, and ionization. Any matrix effect that suppresses the analyte signal will also suppress the IS signal to the same degree. By using the ratio of the analyte response to the IS response for quantification, the matrix effect is effectively canceled out.

Problem: My results are inconsistent and not reproducible.

Answer/Solutions:

  • Automate Sample Preparation: Manual sample preparation, especially multi-step procedures like SPE or QuEChERS, can introduce variability. Automating these steps using a robotic sampler can significantly improve precision.[25]

  • Check Internal Standard Addition: Ensure your internal standard is added at the very beginning of the sample preparation process. This allows it to correct for variability in every step, including extraction efficiency.

  • Evaluate Matrix Homogeneity: For solid samples, ensure the sample is thoroughly homogenized before taking a subsample for extraction. Inconsistent distribution of the analyte or the matrix components can lead to poor reproducibility.

  • Perform Regular Instrument Maintenance: In GC-MS, active sites can build up in the inlet liner. Regular replacement or cleaning of the liner is crucial for maintaining reproducible results, especially when analyzing complex matrices.[6]

Problem: My calibration curve is not linear.

Answer/Solutions:

  • Re-evaluate Calibration Range: Your calibration range may be too wide, exceeding the linear dynamic range of the detector. Try preparing a narrower range of standards around the expected sample concentration.

  • Matrix Effects in Calibrants: If you are using solvent-based standards but analyzing matrix-containing samples, the matrix effect may not be uniform across the concentration range, leading to a non-linear response. Switch to a matrix-matched calibration or the standard addition method.[12][24]

  • Detector Saturation: At the highest concentration points, the mass spectrometer detector may be saturated. This will cause the curve to flatten at the top. If this is the case, you must either dilute the high standards or reduce the sample injection volume.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common workflows.

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is designed to extract and concentrate the analyte from a water sample, removing polar interferences like salts.

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), HPLC-grade water

  • SPE Vacuum Manifold

  • Sample Collection Vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of DCM through the C18 cartridge.

    • Pass 5 mL of MeOH through the cartridge.

    • Pass 5 mL of HPLC-grade water. Crucially, do not allow the sorbent bed to go dry at this stage.

  • Sample Loading:

    • Take a 250 mL water sample.

    • Spike with an internal standard if using one.

    • Load the sample onto the cartridge at a slow flow rate (approx. 5 mL/min).

  • Interference Wash:

    • After the entire sample has passed through, wash the cartridge with 5 mL of a 5% MeOH in water solution to remove polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by applying a high vacuum for 30 minutes or flushing with nitrogen gas. This step is critical to remove residual water before elution with an organic solvent.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the analyte with 2 x 3 mL aliquots of DCM. Allow the solvent to soak the sorbent for 1 minute for each aliquot before drawing it through.

  • Concentration & Reconstitution:

    • Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: QuEChERS-based Extraction for Complex Solid Matrices

This protocol is adapted for matrices like soil or sediment. The dSPE cleanup step is crucial for removing interferences.

cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis A 1. Homogenize 10g Sample + 10mL Water + IS B 2. Add 10mL Acetonitrile A->B C 3. Add QuEChERS Salts (MgSO4, NaCl) B->C D 4. Shake Vigorously & Centrifuge C->D E 5. Take Aliquot of Acetonitrile Supernatant D->E F 6. Add dSPE Sorbents (MgSO4, PSA, C18) E->F G 7. Vortex & Centrifuge F->G H 8. Collect Supernatant for GC-MS/LC-MS Analysis G->H

Caption: A typical workflow for the QuEChERS extraction method.

Procedure:

  • Extraction:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add internal standard. Add 10 mL of water (for dry samples like soil).[20]

    • Add 10 mL of acetonitrile.

    • Add a packet of extraction salts (commonly anhydrous magnesium sulfate and sodium chloride).[21]

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.

    • The dSPE tube should contain anhydrous magnesium sulfate (to remove water), PSA (Primary Secondary Amine, to remove organic acids and sugars), and C18 (to remove fats and long-chain nonpolar compounds).[20][21]

    • Vortex for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Extract:

    • The resulting supernatant is your final extract, ready for analysis.

Protocol 3: Implementing the Standard Addition Method

This protocol describes how to prepare samples for quantification using multi-point standard addition.

Procedure:

  • Prepare Sample Aliquots:

    • Process your sample through the chosen extraction and cleanup procedure (e.g., SPE or QuEChERS) to get a final extract.

    • Aliquot an equal volume of this final extract into at least four separate autosampler vials. For example, place 400 µL of extract into each of 4 vials.

  • Spike with Standards:

    • Prepare a standard stock solution of this compound at a known concentration.

    • Vial 1 (Level 0): Add only solvent (e.g., 100 µL of ethyl acetate). This is your unspiked sample.

    • Vial 2 (Level 1): Add a known amount of standard to achieve a specific final concentration (e.g., 5 ng/mL).

    • Vial 3 (Level 2): Add double the amount of standard from Level 1 (e.g., 10 ng/mL).

    • Vial 4 (Level 3): Add triple the amount of standard from Level 1 (e.g., 15 ng/mL).

    • Ensure the final volume in all vials is the same by adjusting the amount of solvent added.

  • Analysis and Calculation:

    • Analyze all four vials using your GC-MS or LC-MS method.

    • Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of this plot is the concentration of the analyte in the original, unspiked sample extract.

cluster_plot Standard Addition Plot origin xaxis origin->xaxis  Added Concentration (ng/mL) yaxis origin->yaxis Instrument Response   p0 p1 p2 p3 x_int y_end x_int->y_end label_x_int label_p0

Caption: Extrapolation used in the Standard Addition method.

Part 4: Comparison of Calibration Strategies

Choosing the right calibration method is critical for generating accurate data.

Strategy Description Pros Cons Best For
External Standard Standards are prepared in a clean solvent.Simple, fast, and requires minimal sample.Does not compensate for matrix effects; highly prone to error in complex samples.Very clean samples where matrix effects have been proven to be negligible.
Matrix-Matched Standards are prepared in a blank matrix extract.Compensates for consistent matrix effects.[12][23][24]Requires a true blank matrix (analyte-free), which can be difficult to obtain. Does not account for sample-to-sample matrix variability.Routine analysis of a large number of samples from the same, well-characterized matrix type (e.g., quality control of a specific food product).
Standard Addition Known amounts of standard are added directly to sample aliquots.The gold standard for compensating for matrix effects.[13][26] Does not require a blank matrix. Corrects for sample-specific matrix effects.Labor-intensive, time-consuming, and uses more of the sample extract.[13][28]Analyzing highly complex or variable matrices where a blank is unavailable. Method development and validation.
Isotope Dilution A stable isotope-labeled analog of the analyte is used as an internal standard.Considered the most accurate method.[31][34] Corrects for matrix effects and variability in extraction recovery.Requires synthesis and availability of an expensive labeled standard. Not available for all analytes.High-stakes analyses requiring the utmost accuracy, such as in clinical or forensic toxicology, and reference material characterization.

References

  • LABTips: Handling 'Glitches' in the Environmental Matrix. (2021). Labcompare.com. [Link]

  • Understanding the Standard Addition Method in Quantitative Analysis. (2024). WelchLab. [Link]

  • Standard addition. Wikipedia. [Link]

  • Standard Addition Procedure in Analytical Chemistry. (2023). AlpHa Measure. [Link]

  • Standard Addition Method. (2022). Chemistry LibreTexts. [Link]

  • Cappiello, A., et al. (n.d.). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. (2004). ResearchGate. [Link]

  • Stüber, M., & Reemtsma, T. (2004). Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. PubMed. [Link]

  • Souza, A. S., et al. (n.d.). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. PMC - NIH. [Link]

  • Standard Addition Method. (2023). AlpHa Measure. [Link]

  • Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis. (2021). MDPI. [Link]

  • Stable Isotope Dilution Gas Chromatography–Mass Spectrometry for Quantification of Thymoquinone in Black Cumin Seed Oil. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Development and optimization of analytical methods for the detection of 18 taste and odor compounds in drinking water utilities. (n.d.). PubMed Central. [Link]

  • Recent Development in Analytical Methods for Identification of Off-Flavour Compounds. (1983). Water Science & Technology | IWA Publishing. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH. [Link]

  • QuEChERS Method Simplified: Key Steps and Applications. (2024). Separation Science. [Link]

  • Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid β-oxidation. (n.d.). University of Texas Southwestern Medical Center. [Link]

  • How to Use QuEChERS for Diverse Sample Types. Restek. [Link]

  • Basic Principle and Application of the QuEChERS Method. (2025). Hawach Scientific. [Link]

  • Isotope Dilution Gas Chromatographic-Mass... (n.d.). Journal of Analytical Toxicology - Ovid. [Link]

  • Determination of trace amounts of off-flavor compounds in drinking water by stir bar sorptive extraction and thermal desorption GC-MS. (2008). ResearchGate. [Link]

  • Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. (2008). LCGC International. [Link]

  • (PDF) Development of a Standard Method - Analysis of Compounds Causing Tastes and Odors in Drinking Water. (1995). ResearchGate. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. [Link]

  • Trace analysis of off-flavor/odor compounds in water using liquid-liquid microextraction coupled with gas chromatography—positive chemical ionization-tandem mass spectrometry. (2015). OUCI. [Link]

  • Flavor Compounds Identification and Reporting. (n.d.). MDPI. [Link]

  • (PDF) Quantitative Analysis of Trace Levels of Geosmin and MIB in Source and Drinking Water Using Headspace SPME. (2000). ResearchGate. [Link]

  • Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. (2024). NIH. [Link]

  • Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis … (n.d.). OUCI. [Link]

  • CAS No : 1138454-88-2| Chemical Name : this compound. Pharmaffiliates. [Link]

  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). Agilent. [Link]

  • Determination of 2-Methylisoborneol, Geosmin and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Select. (n.d.). Gerstel. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI. [Link]

  • Isoborneol. PubChem - NIH. [Link]

  • Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol. (n.d.). pnas.org. [Link]

  • 2-Methylisoborneol. Wikipedia. [Link]

  • Rapid Analysis of Geosmin and 2‐Methylisoborneol from Aqueous Samples Using Solid‐Phase Extraction and GC‐MS. (2012). ResearchGate. [Link]

  • Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art. (2016). ResearchGate. [Link]

  • An automated micro solid phase extraction gas chromatography-mass spectrometry (μSPE-GC-MS) detection method for geosmin and 2-methylisoborneol in drinking water. (2023). PubMed. [Link]

  • Determination of Geosmin and 2-Methylisoborneol in Water using Solid Phase Extraction and Headspace-GC/MS. (2003). Semantic Scholar. [Link]

  • Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. (n.d.). PLOS One. [Link]

  • A Detailed View of 2-Methylisoborneol Biosynthesis. (2010). ResearchGate. [Link]

  • Suurnäkki, S., et al. (2015). Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. PubMed. [Link]

Sources

Technical Support Center: Optimization of GC-MS Parameters for 5-Keto-2-methyl Isoborneol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analysis of 5-Keto-2-methyl Isoborneol by Senior Application Scientist.

Introduction

Welcome to the technical support center for the analysis of this compound. As a bicyclic monoterpenoid, a derivative of isoborneol, its analysis presents unique challenges due to its polarity, potential for thermal degradation, and the need for high sensitivity in various matrices. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and validated protocols for robust and reliable GC-MS analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for analyzing such semi-volatile compounds due to its excellent separation capabilities and mass-selective detection[1]. This document provides a comprehensive framework for method development, optimization, and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is GC-MS a suitable analytical technique?

A1: this compound is a derivative of the terpenoid isoborneol, characterized by the presence of both a ketone and a hydroxyl functional group. These groups increase its polarity compared to simpler terpenes. GC-MS is the gold standard for terpene analysis because it effectively separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the GC column[1]. The mass spectrometer provides definitive identification and quantification, which is crucial for resolving structurally similar compounds that may co-elute[2].

Q2: What type of GC column is best suited for analyzing this compound?

A2: The choice of column is critical for achieving good separation. For terpenoids and their derivatives, a non-polar or mid-polar column is generally recommended. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is an excellent starting point[3]. These columns are robust, offer good resolution for a wide range of analytes, and are designated as low-bleed ("ms"), which is critical for minimizing baseline noise and ensuring high sensitivity in the mass spectrometer[4].

Q3: Do I need to derivatize this compound for GC-MS analysis?

A3: While not strictly mandatory, derivatization is highly recommended. The molecule contains a polar hydroxyl (-OH) group, which can interact with active sites in the GC inlet and column, leading to peak tailing and reduced sensitivity. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group[5]. This process offers two key advantages:

  • Increased Volatility: The TMS derivative is less polar and more volatile, resulting in better chromatographic performance at lower temperatures[5].

  • Improved Peak Shape: By masking the polar hydroxyl group, interactions with the analytical system are minimized, leading to sharper, more symmetrical peaks.

Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5][6].

Q4: What are the expected key mass fragments for this compound?

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner or column. 2. Inlet temperature is too low. 3. Column contamination. 4. No derivatization of the polar hydroxyl group.1. Use a deactivated, single-taper liner. Trim the first few cm of the column. 2. Increase inlet temperature in 10-20°C increments (e.g., start at 250°C). 3. Bake out the column according to manufacturer's instructions. 4. Implement a derivatization protocol (silylation) to reduce polarity. [5][9]
Low Sensitivity / Poor Signal 1. Sub-optimal injection mode (e.g., large split ratio). 2. Dirty ion source. 3. Leaks in the system. 4. Column bleed.1. Use splitless injection to transfer more analyte to the column. Optimize splitless time (0.5-2.0 min)[10]. 2. Perform ion source cleaning as per the instrument manual. 3. Check for leaks using an electronic leak detector, especially at the inlet and MS interface. 4. Use a low-bleed, MS-certified column and ensure carrier gas is pure[4].
Unstable Retention Times 1. Fluctuations in carrier gas flow rate. 2. Oven temperature not stable or reproducible. 3. Column is not properly conditioned or is aging.1. Ensure a stable gas supply and check for leaks. Verify flow rates. 2. Allow sufficient equilibration time in the GC oven program. 3. Condition the column before use. If the issue persists, the column may need replacement. Incorporate an internal standard to correct for variations. [11]
Co-elution with Other Compounds 1. The oven temperature program is too fast. 2. Insufficient column selectivity.1. Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation[12]. 2. If co-elution persists, consider a column with a different stationary phase (e.g., a mid-polar WAX column). Alternatively, use Selected Ion Monitoring (SIM) mode on the MS to selectively monitor unique fragment ions for your target analyte, eliminating interference from co-eluting peaks[11][13].

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an excellent technique for extracting volatile and semi-volatile analytes from complex matrices, as it minimizes matrix effects by only introducing the analytes into the GC system[11]. This is particularly useful for water or biological samples.

Step-by-Step Methodology:

  • Sample Aliquoting: Place 10 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out (Optional but Recommended): Add 2.5 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample, promoting the partitioning of analytes into the headspace and improving extraction efficiency[13].

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., d3-2-Methylisoborneol) for accurate quantification.

  • Incubation: Seal the vial and place it in the autosampler tray. Incubate the sample at 65-80°C for 5-10 minutes with agitation to facilitate the equilibration of this compound between the sample and the headspace[13][14].

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 15-30 minutes to adsorb the analytes[13].

  • Desorption: Transfer the fiber to the GC inlet (heated to 250-270°C) and desorb the analytes onto the column for 2-3 minutes in splitless mode[13].

Protocol 2: Derivatization via Silylation

This protocol is for samples that have been extracted and concentrated into a solvent (e.g., via liquid-liquid extraction).

Step-by-Step Methodology:

  • Solvent Evaporation: Ensure the sample extract is completely dry. Transfer the extract to a GC vial insert and evaporate the solvent under a gentle stream of nitrogen. It is critical to remove all water, as it will react with the derivatizing agent[5].

  • Reagent Addition (Methoximation - Optional): To prevent tautomerization of the keto group, you can first perform methoximation. Add 20 µL of O-methoxyamine HCl in pyridine (15 mg/mL) and incubate at 37°C for 30-90 minutes[5][15].

  • Reagent Addition (Silylation): Add 20 µL of MSTFA (with 1% TMCS as a catalyst) to the dried residue[15].

  • Incubation: Seal the vial tightly and incubate at 37-60°C for 30 minutes to ensure the reaction is complete[16].

  • Analysis: The sample is now ready for injection into the GC-MS.

Recommended GC-MS Starting Parameters

The following table provides a robust set of starting parameters for method development. Optimization will be required based on your specific instrument and sample matrix.

Parameter GC Settings Rationale
Inlet Splitless, 250°CMaximizes analyte transfer to the column. Temperature is high enough for volatilization but low enough to prevent degradation[15][17].
Liner Deactivated, Single Taper with Glass WoolProvides an inert surface and promotes efficient sample vaporization[10].
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minInert gas standard for MS applications. Constant flow ensures stable retention times[17][18].
Column DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µmA versatile, low-bleed column suitable for a wide range of semi-volatile compounds[3][4].
Oven Program 60°C (hold 2 min), ramp 8°C/min to 220°C, ramp 20°C/min to 280°C (hold 5 min)The initial hold focuses analytes at the head of the column. The ramp rates provide separation from other matrix components[13][17].
Parameter MS Settings Rationale
Transfer Line Temp. 280°CPrevents condensation of analytes between the GC and MS[15][19].
Ion Source Temp. 230°CStandard temperature for robust ionization while minimizing thermal degradation[15][19].
Ionization Mode Electron Ionization (EI) @ 70 eVStandard for generating reproducible fragmentation patterns for library matching[15].
Acquisition Mode Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used for method development and identification. SIM mode significantly increases sensitivity for trace-level quantification by monitoring only a few characteristic ions[4][11][13].

Visual Workflows and Logic Diagrams

To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing A Liquid/Solid Sample B Extraction (LLE or SPME) A->B C Concentration / Solvent Exchange B->C G GC-MS Injection & Analysis B->G If HS-SPME D Dry Down Sample C->D If Liquid Injection E Add MSTFA Reagent D->E F Incubate (e.g., 60°C, 30 min) E->F F->G H Peak Integration G->H I Quantification & Reporting H->I

Caption: Figure 1: General analytical workflow.

G Start Problem: Poor Peak Shape (Tailing) Q1 Is the sample derivatized? Start->Q1 A1_No Derivatize sample to block polar -OH group Q1->A1_No No Q2 Using a deactivated inlet liner? Q1->Q2 Yes A2_No Replace with a new, deactivated liner Q2->A2_No No Q3 Is inlet temperature optimized? Q2->Q3 Yes A3_No Increase temperature in 10-20°C increments Q3->A3_No No End Trim column front end & check for leaks Q3->End Yes

Caption: Figure 2: Troubleshooting poor peak shape.

References

  • Extraction and Analysis of Terpenes/Terpenoids - CBG Gurus. (n.d.).
  • LABTips: Troubleshooting Tricky Terpenes | Labcompare.com. (2022-01-14).
  • Technical Support Center: Accurate GC-MS Quantification of Terpenes - Benchchem. (n.d.).
  • GC-MS Sample Preparation - Organomation. (n.d.).
  • Is it possible to detect and quantify terpenoid compounds using gas chromatography?. (2012-12-30).
  • CAS No : 1138454-88-2| Chemical Name : this compound | Pharmaffiliates. (n.d.).
  • Developing a Comprehensive Terpenes Analysis Method Using Gas Chromatography Mass Spectrometry - YouTube. (2021-06-30).
  • Optimizing GC–MS Methods | LCGC International. (2013-12-01).
  • Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - Frontiers. (2022-09-22).
  • Optimizing XCMS parameters for GC-MS metabolomics data processing: a case study. (2023-03-28).
  • Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - NIH. (2022-09-23).
  • Optimizing Conditions for GC/MS Analyses - Agilent. (2020-01-20).
  • Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples - PubMed. (n.d.).
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025-03-09).
  • An Effective and Efficient Sample Preparation Method for 2-Methyl-Isoborneol and Geosmin in Fish and Their Analysis by Gas Chromatography-Mass Spectrometry - PMC - PubMed Central. (n.d.).
  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC - NIH. (2016-12-29).
  • The Determination of Geosmin and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry - Scientific Research Publishing. (n.d.).
  • Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. (n.d.).
  • 04-AD-0314-EN Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow - Shimadzu. (n.d.).
  • 2-Methylisoborneol - the NIST WebBook. (n.d.).
  • Determination of 2-methylisoborneol and geosmin in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure - PubMed. (n.d.).
  • 2-Methylisoborneol = 98.0 GC 2371-42-8 - Sigma-Aldrich. (n.d.).
  • Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization ASMS 2016 MP. (n.d.).
  • 2-Methylisoborneol - the NIST WebBook. (n.d.).
  • 2-Methylisoborneol - Wikipedia. (n.d.).
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - Semantic Scholar. (2021-10-12).
  • Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. (n.d.).
  • Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry - Agilent. (2018-11-20).

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Technical Support Center: Troubleshooting Poor Peak Shape of 5-Keto-2-methyl Isoborneol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to 5-Keto-2-methyl Isoborneol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor peak shapes encountered during the analysis of this keto-terpenoid. By understanding the underlying chemical principles and following a systematic approach, you can significantly improve the quality of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing for this compound in my Gas Chromatography (GC) analysis. What are the likely causes?

Peak tailing is a common issue when analyzing polar compounds like ketones by GC and is often indicative of unwanted interactions within the system.[1] The primary causes can be categorized as follows:

  • Active Sites: The polar ketone group of this compound can interact with active sites, such as exposed silanol groups (-Si-OH), in the GC flow path.[2][3] These interactions, primarily through hydrogen bonding, cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[2] These active sites are commonly found in:

    • Injector Liner: Glass liners, especially if not properly deactivated, are a major source of active sites.[2]

    • Column Head: Contamination from sample matrix buildup can create new active sites at the beginning of the column.[2]

    • Stationary Phase: Over time, the stationary phase can degrade due to exposure to oxygen or moisture, exposing active silanol groups.[2]

  • Improper Method Parameters:

    • Low Inlet Temperature: Insufficient temperature can lead to incomplete or slow vaporization of the analyte, causing band broadening and tailing.[2]

    • Solvent Mismatch: A significant polarity difference between the injection solvent and the stationary phase can lead to poor focusing of the analyte at the head of the column.[2]

  • Physical Issues:

    • Poor Column Installation: An improper column cut or incorrect installation depth can create dead volumes and disrupt the sample flow path, leading to peak distortion.[3][4]

Q2: How can I systematically troubleshoot peak tailing for this compound in GC?

A logical, step-by-step approach is crucial for efficiently identifying and resolving the source of peak tailing.[2]

Troubleshooting Workflow for GC Peak Tailing

Caption: A systematic workflow for troubleshooting GC peak tailing.

Q3: My this compound peak is fronting. What does this indicate?

Peak fronting is less common than tailing but typically points to one of two issues:

  • Column Overload: Injecting too much analyte can saturate the stationary phase at the column head.[5] The excess analyte travels faster, leading to a fronting peak. To verify this, dilute your sample and reinject; if the peak shape improves, overload was the cause.[6]

  • Solvent Effects: If the sample is dissolved in a solvent that is much stronger (more non-polar for a polar column, or vice-versa) than the stationary phase, it can cause the analyte to move too quickly at the beginning of the column, resulting in fronting.[7]

Q4: I'm using HPLC and observing peak tailing for this compound. Are the causes similar to GC?

While the fundamental principle of unwanted secondary interactions holds true, the specifics differ in High-Performance Liquid Chromatography (HPLC).

  • Secondary Silanol Interactions: In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, residual, un-endcapped silanol groups on the silica-based stationary phase can have secondary polar interactions with the ketone group of your analyte.[8][9] These interactions are a primary cause of peak tailing for polar compounds.[8]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At higher pH values, more silanols are deprotonated and negatively charged, increasing the potential for electrostatic interactions with any polar functional groups on the analyte.[8]

  • Column Contamination and Voids: Similar to GC, buildup of matrix components on the column inlet frit can distort the flow path.[6] Over time, the packed bed of the column can also settle, creating a void at the inlet, which leads to peak distortion for all analytes.[8]

Q5: What are the best strategies to mitigate peak tailing of this compound in HPLC?

Here are several effective strategies to improve peak shape in HPLC:

StrategyMechanism of ActionRecommended Action
Mobile Phase pH Adjustment Protonating residual silanol groups on the stationary phase to minimize secondary ionic interactions.[8]Operate at a lower pH (e.g., pH 2.5-3.5). Ensure your column is stable at low pH (e.g., use a stable bond, SB, type column).[8]
Use of Highly Deactivated Columns Modern columns often feature advanced end-capping to reduce the number of accessible silanol groups.Select a column specifically marketed as "high-purity silica" or "fully end-capped."
Guard Column A guard column acts as a disposable pre-column to trap strongly retained matrix components, protecting the analytical column.[9][10]Install a guard column with a stationary phase that matches your analytical column.[10]
Sample Solvent Mismatched solvent strength between the sample and mobile phase can cause peak distortion.[7]Ideally, dissolve your sample in the initial mobile phase composition. If a stronger solvent must be used, inject a smaller volume.

Decision Tree for HPLC Peak Shape Troubleshooting

Caption: A decision tree to diagnose HPLC peak shape issues.

Detailed Troubleshooting Guides

Protocol 1: Diagnosing and Deactivating the GC System

This protocol provides a step-by-step method to identify and eliminate active sites within your GC system.

Objective: To systematically isolate and remedy the source of peak tailing for this compound.

Materials:

  • New, deactivated inlet liner (preferably with glass wool)

  • New septum

  • Column cutter

  • Methane or other inert hydrocarbon gas standard

  • Your this compound standard

Procedure:

  • Establish a Baseline: Inject your this compound standard and record the chromatogram, noting the peak asymmetry or tailing factor.

  • Inlet Maintenance:

    • Cool the injector and detector.

    • Turn off the carrier gas.

    • Replace the septum and the inlet liner with new, deactivated ones. This is a common source of activity and contamination.[1]

    • Re-install the column, ensuring a clean, square cut and the correct installation depth as per the manufacturer's instructions.[3] A poor cut or incorrect placement can cause peak distortion.[3]

  • System Re-equilibration:

    • Turn on the carrier gas and check for leaks using an electronic leak detector.

    • Heat the injector and detector to their setpoints and allow the system to equilibrate.

  • Inert Probe Injection:

    • Inject an inert compound like methane. This compound should not exhibit tailing.[11] If it does, it points to a physical problem in the flow path (e.g., poor column connection, blockage), not chemical activity.[4] Address this before proceeding.

  • Re-analyze Analyte:

    • Inject your this compound standard again.

    • If peak shape is restored: The old liner and/or septum were the source of activity.

    • If peak tailing persists: The activity is likely on the column itself.

  • Column Maintenance:

    • Trim the column inlet: Remove approximately 10-20 cm from the front of the column.[3] This removes non-volatile residues that can act as active sites.[2]

    • Re-install the column and re-analyze.

    • If peak shape is restored: The column head was contaminated.

    • If peak tailing persists: The column's stationary phase may be degraded. Consider conditioning the column at a high temperature (within its limit) or replacing it.

Protocol 2: Optimizing HPLC Mobile Phase to Reduce Peak Tailing

This protocol details how to adjust your HPLC mobile phase to minimize secondary interactions causing peak tailing.

Objective: To improve the peak shape of this compound by mitigating silanol interactions.

Materials:

  • HPLC-grade water, acetonitrile, and/or methanol

  • Formic acid or phosphoric acid

  • Calibrated pH meter

  • Your this compound standard

  • A column known to be stable at low pH

Procedure:

  • Establish a Baseline: Prepare your current mobile phase and inject your standard. Record the chromatogram and calculate the tailing factor.

  • Prepare Low pH Mobile Phase:

    • Prepare your aqueous mobile phase component (e.g., water).

    • Add a small amount of acid (e.g., formic acid to a final concentration of 0.1%) to lower the pH to approximately 2.7-3.0. Verify with a pH meter.

    • Mix with your organic solvent (e.g., acetonitrile) to the desired ratio. For ketones, an acetonitrile/water mobile phase is often a good starting point.[12][13]

  • Column Equilibration:

    • Flush the column with the new, low-pH mobile phase for at least 10-15 column volumes to ensure the stationary phase is fully equilibrated.

  • Analyze the Standard:

    • Inject your this compound standard.

    • Compare the resulting peak shape to your baseline. A significant reduction in tailing indicates that silanol interactions were the primary cause.[8]

  • Further Optimization (if needed):

    • If tailing is still present, consider the choice of organic modifier. Methanol can sometimes be more effective at masking silanol interactions than acetonitrile due to its protic nature.[14] Prepare a mobile phase with methanol at the same or adjusted solvent strength and re-analyze.

    • Ensure that the sample is dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase to avoid solvent-induced peak distortion.[7]

By systematically addressing these potential issues, you can achieve symmetric, reproducible peaks for this compound, leading to more accurate and reliable analytical results.

References

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Ho, K. F., & Lee, S. C. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Environmental monitoring and assessment, 180(1-4), 163–176. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound-d3. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (2023, April 24). Packed/Micropacked Column Troubleshooting – Part 2 – Poor Peak Shapes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Waters Corporation. (2009, April). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, November 11). How can different mobile phases effect on peak shapes in LC-MS analysis? Retrieved from [Link]

  • ResearchGate. (2011). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]

  • Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • SciSpace. (n.d.). Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity of the stationary phase. Retrieved from [Link]

  • MDPI. (2023, September 13). Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. Retrieved from [Link]

  • ResearchGate. (2011). Counter-current chromatography for the separation of terpenoids: A comprehensive review with respect to the solvent systems employed. Retrieved from [Link]

  • Wikipedia. (n.d.). Totarol. Retrieved from [Link]

  • MASONACO. (n.d.). Geosmin and MIB in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoborneol. PubChem Compound Database. Retrieved from [Link]

  • CoLab. (2025, November 1). Fast analysis of terpenes using GC-TOFMS with a 50 µm ID column. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl isoborneol. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Rapid Detection of Geosmin and 2-Methylisoborneol in Drinking Water. Retrieved from [Link]

  • ResearchGate. (2009). Detection of geosmin and 2-methylisoborneol by liquid-liquid extraction-gas chromatograph mass spectrum (LLE-GCMS) and solid phase extraction-gas chromatograph mass spectrum (SPE-GCMS). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylisoborneol. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). The Determination of Geosmin and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2005, December). Determination of 2-methylisoborneol and geosmin in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. Retrieved from [Link]

  • LCGC International. (2008, June 1). Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. Retrieved from [Link]

Sources

Minimizing degradation of 5-Keto-2-methyl Isoborneol during sample storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for reliable sample preservation, this guide provides a comprehensive framework for minimizing the degradation of 5-Keto-2-methyl Isoborneol. As a bicyclic monoterpenoid ketone, this compound shares structural similarities with molecules like camphor and 2-methylisoborneol (2-MIB), making it susceptible to specific environmental stressors.[1] Adherence to the protocols outlined below is critical for ensuring the integrity, reproducibility, and accuracy of experimental results in research and drug development.

Frequently Asked Questions (FAQs): Understanding Core Stability

Q1: What makes this compound inherently susceptible to degradation?

A: The stability of this compound is influenced by two primary aspects of its chemical structure: the terpenoid backbone and the ketone functional group.

  • Terpenoid Structure: Terpenoids are naturally volatile and unsaturated compounds.[2] This makes them prone to degradation through several environmental factors, including oxidation from atmospheric oxygen, photodegradation from light exposure, and thermal decomposition at elevated temperatures.[3][4]

  • Ketone Group: The ketone functional group itself can be unstable under certain conditions. For instance, related ketone bodies like acetoacetate are known to degrade rapidly via decarboxylation, a process that is highly dependent on storage temperature.[5][6] While this compound does not have the same structure, the principle of ketone reactivity underscores the need for carefully controlled storage conditions.

Q2: What are the primary chemical pathways that cause the degradation of my samples?

A: Researchers must primarily guard against three environmental factors: oxygen, light, and heat. Each of these initiates distinct degradation pathways that can alter the chemical structure and purity of the compound.

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products, including aldehydes and other compounds with potentially altered biological activity.[3] This process can be accelerated by the presence of heat, light, and certain metal catalysts.

  • Photodegradation: Light, particularly in the UV spectrum, provides the energy to break chemical bonds within the molecule.[7][8] This can lead to complex rearrangements and the formation of various degradation byproducts, rendering the sample useless for sensitive applications.

  • Thermal Decomposition: As temperature increases, the kinetic energy of the molecules rises, accelerating degradation reactions. Terpenoids have specific temperature thresholds above which their breakdown becomes rapid.[3][9]

Compound This compound (Stable Sample) Light Light Exposure (UV Radiation) Oxygen Oxygen (Atmospheric) Heat Elevated Temperature (Thermal Energy) Photo Photodegradation Light->Photo Initiates Oxid Oxidation Oxygen->Oxid Initiates Heat->Oxid Accelerates Therm Thermal Decomposition Heat->Therm Accelerates Photo_Prod Photolytic Byproducts (e.g., ring-opened structures) Photo->Photo_Prod Leads to Oxid_Prod Oxidized Impurities (e.g., aldehydes, peroxides) Oxid->Oxid_Prod Leads to Therm_Prod Thermally Degraded Products Therm->Therm_Prod Leads to

Primary degradation pathways for this compound.

Troubleshooting Guide: Optimizing Storage Conditions

This section addresses common issues encountered during sample storage and provides scientifically grounded solutions.

Q3: My sample shows unexpected peaks in GC-MS analysis after storage at -20°C. What went wrong?

A: Storage at -20°C is insufficient to halt all degradation processes for sensitive ketone compounds. Studies on the stability of acetoacetate, another ketone, demonstrate significant degradation at -20°C, with about 40% of the compound lost within just seven days.[5] In contrast, storage at -80°C dramatically slows this decomposition, with only 15% loss observed after 40 days.[5][6] The appearance of new peaks strongly suggests that degradation has occurred.

Solution: Always store samples at ultra-low temperatures (-80°C) for long-term preservation. This minimizes the kinetic energy of the molecules, drastically reducing the rate of all potential degradation reactions.

Storage TemperatureAcetoacetate Degradation (7 days)Acetoacetate Degradation (40 days)Recommendation for this compound
-20°C~40%Nearly 100%Not Recommended for long-term storage
-80°CMinimal~15%Recommended for preserving sample integrity
Data derived from studies on acetoacetate stability and extrapolated for best practices.[5][6]
Q4: I stored my sample in a clear vial on the lab bench. Is this acceptable for short-term storage?

A: No, this is highly discouraged. Exposing samples to ambient light, especially direct sunlight or fluorescent lab lighting, initiates photodegradation.[8] Terpenoids are sensitive to UV light, which can break down the molecules and compromise their structural integrity.[7][10]

Solution: Always use amber or other UV-protective glass vials to shield the compound from harmful light rays.[4][11] For maximum protection, store these vials in a dark location, such as a freezer box or a light-proof cabinet, even for short-term storage.[8] Avoid plastic containers, as terpenes can interact with or degrade plastic materials.[9]

Q5: Can I dissolve the compound in any high-purity solvent for storage?

A: While using a high-purity solvent is essential, the type of solvent also matters. Protic solvents (like methanol or ethanol) could potentially participate in degradation reactions over long storage periods. Furthermore, it is critical to ensure the compound is not stored with incompatible chemicals that could accelerate degradation.

Solution:

  • Choose an Aprotic Solvent: Whenever possible, use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF).

  • Segregate Chemicals: Store your samples in designated areas away from strong acids, bases, and oxidizing agents to prevent accidental contact or vapor cross-contamination.[12][13][14]

Q6: I've taken all precautions regarding temperature and light, but still suspect degradation. What else could be the cause?

A: The likely culprit is atmospheric oxygen. Oxidation is a primary degradation pathway for terpenes and can occur even at low temperatures, albeit at a slower rate.[3] If the container is not perfectly sealed, oxygen can enter and react with the sample.

Solution:

  • Use Airtight Containers: Employ vials with high-quality septa or screw caps that create a hermetic seal.[4][11]

  • Purge with Inert Gas: For highly sensitive or long-term archival samples, displace the oxygen in the vial's headspace by gently purging with an inert gas like argon or nitrogen before sealing. This creates an inert atmosphere that prevents oxidation.

Protocols for Ensuring Sample Integrity

Protocol 1: Recommended Workflow for Long-Term Sample Storage

This protocol outlines the essential steps from sample preparation to final storage to ensure maximum stability.

cluster_prep Sample Preparation cluster_protect Protection from Environment cluster_storage Final Storage A 1. Prepare Stock Solution (Use high-purity aprotic solvent) B 2. Aliquot into Vials (Use amber glass vials) A->B C 3. Purge with Inert Gas (Displace oxygen with Ar or N2) B->C D 4. Seal Tightly (Ensure airtight seal) C->D E 5. Label Clearly (Compound, Conc., Date) D->E F 6. Store at -80°C (Place in dark freezer box) E->F

Step-by-step workflow for optimal sample storage.

Methodology:

  • Dissolution: Prepare the sample in a high-purity, anhydrous aprotic solvent to the desired concentration.

  • Aliquotting: Dispense the solution into appropriately sized amber glass vials suitable for cryogenic storage. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

  • Inerting: Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds to displace atmospheric oxygen.

  • Sealing: Immediately and securely seal each vial with a cap and septum designed for low-temperature storage.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation using a cryo-resistant marker or label.

  • Storage: Place the labeled vials into a freezer box and transfer them to a -80°C freezer for long-term storage.[6]

Protocol 2: Thawing and Using Stored Samples
  • Equilibration: Remove the vial from the -80°C freezer and allow it to warm to room temperature on the benchtop before opening. This prevents atmospheric water from condensing inside the cold vial and contaminating the sample.

  • Usage: Once at room temperature, open the vial and promptly use the required amount.

  • Resealing: If the entire aliquot is not used, re-purge the headspace with inert gas before tightly resealing the vial.

  • Return to Storage: Immediately return the vial to the -80°C freezer. Minimize the time the sample spends at room temperature. Note that for the most sensitive experiments, using a fresh single-use aliquot is always preferable to a previously thawed sample.

Analytical Verification

Q7: How can I confirm the integrity of my stored sample before an experiment?

A: Analytical validation is the only definitive way to ensure your sample has not degraded. The preferred method for analyzing volatile terpenoids like this compound and its potential degradation products is Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17]

Procedure:

  • Run a Standard: Analyze a freshly prepared standard of this compound to establish a reference chromatogram and mass spectrum.

  • Analyze Stored Sample: Run an aliquot of your stored sample using the same GC-MS method.

  • Compare Results:

    • Purity: Compare the peak area of the parent compound in the stored sample to the standard. A significant decrease may indicate degradation.

    • Degradation Products: Look for the appearance of new, unexpected peaks in the chromatogram of the stored sample. Analyze the mass spectra of these new peaks to identify potential degradation products, such as oxidized or rearranged structures.[15]

By implementing these rigorous storage protocols and analytical checks, researchers can ensure the stability of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Photodegradation process and reactivity of some terpenes in OH-initiated pathways. | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Fiorenza, R., et al. (2011). Biological Effects and Photodegradation by TiO(2) of Terpenes Present in Industrial Wastewater. PubMed. Retrieved January 16, 2026, from [Link]

  • Koch, H., & Steinhart, H. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Retrieved January 16, 2026, from [Link]

  • Chemical Storage Guidelines. (n.d.). Environmental Health and Safety, University of California, Riverside. Retrieved January 16, 2026, from [Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Tkachenko, K. (n.d.). Camphor and its Industrial Synthesis. Retrieved January 16, 2026, from [Link]

  • Valenti, G., et al. (2022). Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids. MDPI. Retrieved January 16, 2026, from [Link]

  • How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products. (2024). ACS Laboratory. Retrieved January 16, 2026, from [Link]

  • Li, M., et al. (2024). Highly Efficient Degradation of 2-Methylisoborneol by Laccase Assisted by a Micro-Electric Field. MDPI. Retrieved January 16, 2026, from [Link]

  • Chemical Storage. (n.d.). American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Chemical Compatibility and Storage. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved January 16, 2026, from [Link]

  • How to Preserve Terpenes: 20 Best Ways. (n.d.). Root Sciences. Retrieved January 16, 2026, from [Link]

  • How to Store Terpenes Safely: 5 Tips to Protect Your Terps. (2024). Lab Effects. Retrieved January 16, 2026, from [Link]

  • How to Store Terpenes: 5 Tips and Tricks. (n.d.). Medical Terpenes. Retrieved January 16, 2026, from [Link]

  • Wang, D., et al. (2018). Degradation of geosmin and 2-methylisoborneol in water with UV/chlorine: Influencing factors, reactive species, and possible pathways. PubMed. Retrieved January 16, 2026, from [Link]

  • How to Store Terpenes? Tips and Tricks for Terpene Preservation. (n.d.). Bucanna Labs. Retrieved January 16, 2026, from [Link]

  • Crizel, R. L., et al. (2024). Ménage à trois: light, terpenoids, and quality of plants. WUR eDepot. Retrieved January 16, 2026, from [Link]

  • Chemistry of Terpenoids. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]

  • Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]

  • 2-Methylisoborneol. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

Sources

Enhancing Extraction Efficiency of 5-Keto-2-methyl Isoborneol from Complex Matrices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 5-Keto-2-methyl Isoborneol. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the challenges of extracting this analyte from complex matrices. As a camphor-related terpenoid, this compound presents unique challenges due to its semi-volatile nature and the potential for significant matrix interference.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves from foundational concepts to method-specific problems, providing not just steps, but the scientific rationale behind them. Our goal is to empower you to develop robust, efficient, and reproducible extraction protocols.

Section 1: Foundational FAQs on Extraction Strategy

This section addresses high-level questions to help you select the appropriate extraction strategy from the outset.

Q1: What is this compound, and what makes its extraction difficult?

This compound is a bicyclic monoterpenoid, a derivative of isoborneol.[1][2] Its structure, featuring both a ketone and a hydroxyl group, gives it moderate polarity. The primary challenges in its extraction stem from:

  • Matrix Complexity: It is often found in intricate matrices such as environmental water samples, biological fluids (plasma, urine), or natural product extracts, which contain numerous interfering compounds.[3][4]

  • Analyte Concentration: It is frequently present at trace levels, requiring a concentration step to meet the detection limits of analytical instruments like GC-MS or LC-MS.[5][6]

  • Physicochemical Properties: Its moderate polarity and volatility mean it doesn't always behave predictably with highly nonpolar or highly polar extraction systems. Its relative, 2-Methylisoborneol (MIB), is known for its very low odor detection threshold, implying that analytical methods must be highly sensitive.[7][8]

Property Predicted Value Implication for Extraction
Molecular Formula C₁₁H₁₈O₂[1]Influences choice of mass spectrometric detection.
Molecular Weight 182.26 g/mol [1]Standard molecular weight for GC-MS analysis.
Boiling Point 255.1±33.0 °C[9]Suitable for GC analysis, but volatility allows for headspace techniques.
Density 1.070±0.06 g/cm³[9]Slightly denser than water.
pKa 14.66±0.60[9]The hydroxyl group is weakly acidic; pH adjustment can modify polarity.

Table 1: Predicted physicochemical properties of this compound and their relevance to extraction strategy.

Q2: How do I choose the right extraction technique for my sample?

The choice between Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME) depends on your specific analytical goals and sample characteristics.[10][11][12]

Technique Principle Best For... Advantages Disadvantages
Solid-Phase Extraction (SPE) Analyte partitions between a liquid sample and a solid sorbent.[10]Aqueous samples, complex biological fluids, trace concentration.High recovery, excellent cleanup, high throughput, easily automated.[13]Requires method development, potential for sorbent variability.[13]
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases (e.g., aqueous and organic).[14]"Dirty" samples requiring a simple, inexpensive cleanup.Simple, low cost, effective for a wide range of analytes.[11][15]Can be labor-intensive, uses large solvent volumes, potential for emulsions.[12]
Solid-Phase Microextraction (SPME) A coated fiber adsorbs analytes from the sample matrix (liquid or headspace).[16]Volatile/semi-volatile analysis, solvent-free extraction, on-site sampling.Solvent-free, simple, sensitive, easily coupled with GC.[10][17]Fiber fragility, limited capacity, potential for matrix competition effects.[18][19]

Table 2: High-level comparison of primary extraction techniques for this compound.

Use the following decision tree to guide your selection process.

Diagram 1: Extraction Technique Selection Workflow start Start: Define Sample & Analyte volatility Is the analyte volatile enough for headspace analysis? start->volatility matrix_complexity Is the sample matrix highly complex (e.g., plasma, sludge)? volatility->matrix_complexity No solvent_concern Is minimizing solvent use a priority? volatility->solvent_concern Yes concentration Is the analyte at trace levels (ng/L)? matrix_complexity->concentration No spe Result: Solid-Phase Extraction (SPE) is recommended. matrix_complexity->spe Yes concentration->spe Yes lle Result: Liquid-Liquid Extraction (LLE) is a viable option. concentration->lle No solvent_concern->matrix_complexity No spme Result: Solid-Phase Microextraction (SPME) is recommended. solvent_concern->spme Yes

Section 2: Troubleshooting Guide for Solid-Phase Extraction (SPE)

SPE is often the method of choice for achieving the highest purity and concentration. However, it requires careful optimization.

Q1: My recovery of this compound is low. What are the likely causes and how can I fix this?

Low recovery is the most common issue in SPE.[13] The key is to systematically determine at which step the analyte is being lost by collecting and analyzing the load, wash, and elution fractions.[20]

Diagram 2: Troubleshooting Low SPE Recovery start Low Recovery Detected fraction_analysis Analyze Load, Wash, and Elution Fractions start->fraction_analysis in_load Analyte found in LOAD fraction fraction_analysis->in_load Analyte Loss during Loading in_wash Analyte found in WASH fraction fraction_analysis->in_wash Analyte Loss during Washing not_eluted Analyte NOT found in any fraction (retained on sorbent) fraction_analysis->not_eluted Analyte Loss during Elution fix_load Problem: Poor Retention 1. Check Sorbent Choice (Table 3) 2. Adjust Sample pH 3. Reduce Sample Solvent Strength 4. Decrease Load Flow Rate 5. Ensure Proper Conditioning in_load->fix_load fix_wash Problem: Premature Elution 1. Decrease Wash Solvent Strength 2. Use a more selective sorbent in_wash->fix_wash fix_elution Problem: Incomplete Elution 1. Increase Elution Solvent Strength 2. Increase Elution Volume 3. Allow solvent to 'soak' before elution not_eluted->fix_elution

Causality Behind Experimental Choices:

  • Sorbent Choice: The interaction between the analyte and the sorbent is fundamental. For this compound, a reversed-phase (e.g., C18) or a polymer-based sorbent (e.g., Oasis HLB) is a good starting point. The choice depends on the matrix.[21][22] A mismatch (e.g., using a normal-phase sorbent for an aqueous sample) will lead to poor retention.[13]

  • pH Adjustment: The analyte has a hydroxyl group (pKa ~14.66), so it will be neutral over a wide pH range.[9] However, matrix components may be ionizable. Adjusting the sample pH can neutralize interferences, preventing them from retaining on a reversed-phase sorbent and thus improving selectivity.

  • Solvent Strength (Load/Wash/Elute):

    • Loading: The sample should be loaded in a "weak" solvent (e.g., water or low % organic) to maximize the analyte's affinity for the sorbent.[23]

    • Washing: The wash solvent should be strong enough to remove weakly-bound interferences but weak enough to leave the analyte on the sorbent.[24]

    • Elution: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and fully recover the analyte.[25]

  • Flow Rate: SPE is an equilibrium-based process. A flow rate that is too high during sample loading may not allow sufficient time for the analyte to partition onto the sorbent, causing it to pass through into the waste.[23][24]

Sorbent Type Retention Mechanism Best For Matrices... Comments for this compound
C18 (Silica-based) Reversed-Phase (Hydrophobic)Clean aqueous samples (drinking water), clarified extracts.Good starting point. Can exhibit secondary interactions with residual silanols. A C18 column was effective for concentrating terpenes from Baijiu.[26]
Polymeric (e.g., Oasis HLB, Strata-X) Reversed-Phase (Hydrophilic-Lipophilic Balanced)Biological fluids (plasma, urine), complex environmental water.Excellent choice. High capacity and stable across a wide pH range. Often provides cleaner extracts than C18.[21]
Mixed-Mode Reversed-Phase + Ion-ExchangeMatrices with a mix of polar, nonpolar, and charged interferences.Can provide superior cleanup by removing specific classes of interferences (e.g., acidic or basic compounds).

Table 3: SPE Sorbent Selection Guide based on matrix complexity.

Experimental Protocol 1: General Purpose SPE for this compound

This protocol is a starting point for method development using a polymeric reversed-phase cartridge (e.g., Waters Oasis HLB, 200 mg).

  • Conditioning: Pass 5 mL of methanol through the cartridge to wet the sorbent and activate the functional groups. Do not let the sorbent go dry.[23]

  • Equilibration: Pass 5 mL of deionized water (or a buffer matching your sample's pH) through the cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.[13]

  • Loading: Load the pre-treated sample at a slow, steady flow rate (approx. 1-2 mL/min).[23] A slower flow rate increases the interaction time between the analyte and the sorbent.

  • Washing: Pass 5 mL of a weak solvent (e.g., 5-10% methanol in water) through the cartridge. This step is critical for removing polar, weakly-retained matrix components without eluting the target analyte.[24]

  • Elution: Elute the analyte with 2 x 2 mL aliquots of a strong solvent (e.g., methanol or acetonitrile). Using two smaller aliquots and allowing the solvent to soak for a minute before applying vacuum can improve elution efficiency.[25]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your analytical instrument (e.g., mobile phase for LC or a volatile solvent for GC).

Section 3: Troubleshooting Guide for Liquid-Liquid Extraction (LLE)

LLE is a classic technique that is powerful when optimized correctly.[11]

Q1: How can I improve my LLE recovery and selectivity for this compound?

Efficiency in LLE is governed by the partition coefficient (LogP) of the analyte between the two phases.[15]

  • Solvent Selection: Choose an organic solvent that is immiscible with your aqueous sample and has a good affinity for your analyte. Since this compound has moderate polarity, solvents like Dichloromethane (DCM) or Ethyl Acetate are excellent starting points.

  • pH Control: While the analyte itself is neutral, adjusting the sample pH can ionize matrix interferences, making them more water-soluble and leaving them behind in the aqueous phase. This dramatically improves the cleanliness of your final extract.[15]

  • Salting Out: Adding a neutral salt (e.g., NaCl) to the aqueous phase increases its polarity, which can "push" moderately polar compounds like this compound into the organic phase, thereby increasing recovery.[6] This is a common technique used for its relative, 2-MIB.[27]

  • Back Extraction: For an even cleaner extract, perform a back extraction. After the initial extraction into the organic phase, you can wash this organic phase with a fresh aqueous buffer at a pH that would ionize and remove any co-extracted acidic or basic interferences.[15]

Solvent Polarity Index Water Solubility Comments
Hexane 0.1ImmiscibleGood for very non-polar analytes; may be too weak for this compound.
Methyl-tert-butyl ether (MTBE) 2.5LowGood alternative to Diethyl Ether; less prone to peroxide formation.
Dichloromethane (DCM) 3.1Slightly SolubleExcellent general-purpose solvent for moderately polar compounds. Denser than water.
Ethyl Acetate 4.4SolubleGood solvent, but its partial solubility in water can affect phase volume and recovery.

Table 4: Common LLE Solvent Selection Guide.

Section 4: Troubleshooting Guide for Solid-Phase Microextraction (SPME)

SPME is ideal for analyzing volatile and semi-volatile compounds in the headspace of a sample, minimizing matrix contact.[28]

Q1: What are the critical parameters for optimizing Headspace-SPME (HS-SPME)?

HS-SPME is an equilibrium-driven technique where analytes partition between the sample matrix, the headspace, and the fiber coating.[17]

  • Fiber Coating: The choice of fiber is the most critical parameter.[18] The coating should have a high affinity for your analyte. For a moderately polar, semi-volatile compound, a mixed-phase fiber is often the best choice.

  • Extraction Temperature: Increasing the temperature increases the vapor pressure of the analyte, driving more of it into the headspace and increasing the extraction rate. For terpenes, temperatures between 60-70°C are common.[22][26]

  • Extraction Time: You must allow sufficient time for the system to approach equilibrium. An extraction time profile should be performed to find the point where the analyte response plateaus.[29]

  • Agitation: Agitation (stirring or shaking) of the sample during extraction facilitates the mass transfer of the analyte from the matrix to the headspace, speeding up equilibration.[30]

  • Salt Addition: Similar to LLE, adding salt to aqueous samples reduces the analyte's solubility and increases its volatility, leading to higher concentrations in the headspace and improved sensitivity.[17][27]

Fiber Coating Composition Target Analytes Comments for this compound
PDMS Polydimethylsiloxane (non-polar)Non-polar, volatile compounds.May have some affinity but likely not optimal.
DVB/PDMS Divinylbenzene/PDMS (mixed-phase)Volatiles, amines, nitroaromatics.A good starting point. DVB provides interactions for more polar compounds.
CAR/PDMS Carboxen/PDMS (mixed-phase, porous)Small volatile molecules, gases.Very effective for small volatiles.[18]
DVB/CAR/PDMS Divinylbenzene/Carboxen/PDMS (3-phase)Wide range of volatile/semi-volatile compounds with varying polarities.Often the most versatile and effective fiber for screening unknown or complex samples. It is the most efficient fiber for MIB and Geosmin analysis.[31][32]

Table 5: SPME Fiber Coating Selection Guide.

Experimental Protocol 2: General Purpose HS-SPME for this compound

This protocol is a starting point for method development using a DVB/CAR/PDMS fiber.

  • Sample Preparation: Place 5-10 mL of the liquid sample into a 20 mL headspace vial. If aqueous, add NaCl to ~20-30% (w/v). Add a micro stir bar.

  • Fiber Conditioning: Before first use, condition the fiber in the GC inlet as recommended by the manufacturer to remove any contaminants.

  • Incubation/Extraction: Place the vial in a heated agitator (e.g., 65°C with 500 rpm agitation). Allow the sample to equilibrate for 5-10 minutes before exposing the fiber. Then, expose the SPME fiber to the headspace for a predetermined time (e.g., 30-50 minutes).[26]

  • Desorption: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption. The desorption time should be long enough to ensure complete transfer of the analyte (typically 2-5 minutes).

Section 5: Post-Extraction & Method Validation

Q1: My extraction seems to be working, but how do I formally validate the method?

A successful extraction is only useful if the entire analytical method is validated to be accurate, precise, and reliable. Method validation demonstrates that the procedure is suitable for its intended purpose.[33] According to FDA and ICH guidelines, key validation parameters include:[34][35][36]

  • Accuracy: How close your measured value is to the true value. This is typically assessed by performing spike-recovery experiments, where a known amount of analyte is added to a blank matrix and carried through the entire extraction and analysis procedure.[35]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts).[34]

  • Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). This is demonstrated by showing no interfering peaks at the retention time of your analyte in blank matrix samples.[36]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Linearity & Range: The concentration range over which the method is accurate, precise, and linear.[33]

For any method intended for regulatory submission, a full validation protocol should be written and executed.[36][37]

References

  • Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Borecka, M., et al. (2013). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (n.d.). MDPI.
  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Retrieved from [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chrom
  • Roberts, D. D., Pollien, P., & Milo, C. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 48(6), 2430-2437.
  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025). YouTube.
  • The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach.
  • SPE Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2026). MDPI.
  • Feng, M., et al. (2023). Determination of terpenoids in Baijiu using solid-phase extraction combined with headspace solid-phase microextraction. Taylor & Francis Online.
  • Feng, M., et al. (2022). Determination of terpenoids in Baijiu using solid-phase extraction combined with headspace solid-phase microextraction. Journal of the Science of Food and Agriculture.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab.
  • Advances in Sample Extraction. (n.d.).
  • Stahnke, H., et al. (2012). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
  • Advances in Sample Preparation. (n.d.).
  • Solid-Phase Microextraction Arrow for the Sampling of Volatile Organic Compounds in Milk Samples. (2020).
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH.
  • Solid Phase Microextraction SPME. How Does it Work for My Samples. (2024). YouTube.
  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (n.d.). MDPI.
  • Comparison of terpene extraction capacity of SPE extraction columns from different manufacturers. (n.d.).
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA.
  • Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. (2021). PMC - PubMed Central.
  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). LinkedIn.
  • Extraction and Analysis of Terpenes/Terpenoids. (n.d.).
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.).
  • A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Valid
  • 2-Methylisoborneol. (n.d.). Wikipedia. Retrieved from [Link]

  • Liquid-Liquid Extraction (LLE). (n.d.).
  • Isoborneol. (n.d.). PubChem - NIH.
  • Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. (2007).
  • Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. (n.d.). Shimadzu.
  • Extraction and detection of Geosmin and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. (n.d.). The NELAC Institute.
  • Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. (n.d.). Shimadzu.
  • Extraction and Detection of Geosmin and 2-Methylisoborneol in Water and Fish using High-Capacity Sorptive Extraction Probes and GC-MS. (2025). PubMed.
  • Determination of 2-methylisoborneol and geosmin in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure. (n.d.). PubMed.
  • Determination of geosmin and 2-methylisoborneol in water and wine samples by ultrasound-assisted dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry. (2011). PubMed.
  • Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. (n.d.). Shimadzu.
  • Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. (2008).

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Technical Support Center: Ion Suppression in the LC-MS Analysis of 5-Keto-2-methyl Isoborneol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of 5-Keto-2-methyl Isoborneol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet complex challenge of ion suppression. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your analytical data.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. The questions are designed to guide you from problem identification to a robust solution.

Q: Why is the signal for my analyte, this compound, unexpectedly low, variable, or irreproducible?

A: While several factors can contribute to poor signal intensity, a primary suspect in LC-MS analysis, especially with complex matrices, is ion suppression .[1][2] Ion suppression is a matrix effect where co-eluting compounds from your sample interfere with the ionization of your target analyte (this compound) in the mass spectrometer's ion source.[3][4] This competition reduces the number of analyte ions that are generated and ultimately detected, leading to a lower signal, poor sensitivity, and inaccurate quantification.[5][6]

The core issue is that molecules from the sample matrix (e.g., salts, phospholipids, proteins) can compete with your analyte for the limited charge available on the surface of electrospray droplets or alter the physical properties of the droplet, hindering the release of analyte ions into the gas phase.[3][5][7]

To confirm if ion suppression is the culprit, you should perform a diagnostic experiment.

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategy cluster_Validation Validation Start Low, Variable, or Irreproducible Signal for This compound Diagnose Is Ion Suppression Occurring? Start->Diagnose PostColumn Perform Post-Column Infusion Experiment (See Protocol 1) Diagnose->PostColumn Yes/Unsure Validate Re-analyze and Validate Method Diagnose->Validate No SamplePrep Optimize Sample Preparation (See Table 1, Protocols 2 & 3) PostColumn->SamplePrep Chromatography Refine Chromatographic Separation SamplePrep->Chromatography Suppression Persists MS_Params Adjust MS Parameters Chromatography->MS_Params Suppression Persists MS_Params->Validate

Caption: Troubleshooting workflow for low analyte signal.

Q: How can I definitively confirm that ion suppression is affecting my analysis?

A: The most direct way to visualize and confirm ion suppression is by performing a post-column infusion experiment .[8][9] This technique allows you to identify the specific retention time windows in your chromatogram where matrix components are causing suppression.

The experiment involves continuously infusing a standard solution of your analyte directly into the MS detector, after the LC column. You then inject a blank matrix extract (a sample processed without the analyte). Any dip in the constant analyte signal baseline corresponds to a region of ion suppression caused by eluting matrix components.[8] See Protocol 1 for a detailed methodology.

Q: My sample matrix is complex (e.g., plasma, soil extract). Which sample preparation technique is most effective at reducing ion suppression?

A: Improving sample preparation is the most effective strategy for mitigating ion suppression.[3][10] For a semi-polar molecule like this compound, Protein Precipitation (PPT) is often too crude, leaving behind many interfering components like phospholipids.[11] The two most robust methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).[12][13] It is effective at removing highly polar interferences like salts and some proteins.[14] For this compound, which has moderate polarity, an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate would likely be effective.[10]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that can provide the cleanest extracts.[4][15] It uses a solid sorbent to retain the analyte, which is then washed to remove interferences before being selectively eluted.[15] For this compound, a non-polar (reversed-phase) sorbent like C18 would be a good starting point, retaining the analyte from an aqueous sample while allowing polar interferences to pass through.[16]

Table 1: Comparison of Common Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Extract Cleanliness Poor[11]GoodExcellent[4]
Matrix Effect Reduction MinimalGood[5]Excellent
Analyte Concentration No (Dilution)YesYes
Complexity & Time Low, FastModerateHigh, Can be automated
Solvent Consumption ModerateHighLow to Moderate
Recommendation Not recommended for quantitative analysis in complex matrices.Good for removing polar interferences; method development can be complex.[14]The gold standard for minimizing ion suppression and achieving high sensitivity.[17]

For detailed procedures, refer to Protocol 2 (LLE) and Protocol 3 (SPE) .

Q: Can I just dilute my sample to reduce ion suppression?

A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[1][7] However, this strategy also dilutes your analyte, this compound. This is only a viable option if your analyte is present at a high concentration and the required sensitivity of your assay is not compromised.[9] For trace-level analysis, dilution will likely result in the signal dropping below the limit of quantitation.

Q: I've improved my sample preparation, but still observe some suppression. What chromatographic adjustments can I make?

A: Optimizing your chromatographic separation is the next critical step. The goal is to chromatographically separate the elution of this compound from any remaining interfering matrix components.[3][7]

  • Increase Chromatographic Resolution: Switching from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC) or UHPLC can significantly improve peak resolution.[18][19] The narrower peaks generated by UPLC systems reduce the likelihood of co-elution between your analyte and matrix components.[19]

  • Modify the Gradient: Adjust the mobile phase gradient to better separate your analyte. A shallower gradient around the elution time of this compound can resolve it from closely eluting interferences.

  • Change Mobile Phase Composition: Altering the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can change the elution profile (selectivity) of both your analyte and the interfering compounds, potentially resolving the co-elution.[5]

  • Use a Different Column Chemistry: If co-elution persists on a standard C18 column, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to provide an alternative separation mechanism.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and what are its primary causes?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in an LC-MS ion source, leading to a decreased signal.[3][5] It occurs when co-eluting components from the sample matrix interfere with the process of converting the analyte from the liquid phase to gas-phase ions.

The primary causes are:

  • Competition for Charge: In Electrospray Ionization (ESI), there is a finite amount of charge available on the surface of the sprayed droplets. If matrix components are present at high concentrations, they can outcompete the analyte for this charge, reducing the number of charged analyte ions formed.[5][7]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components (like salts) can increase the surface tension and viscosity of the ESI droplets.[5][7] This impairs solvent evaporation and prevents the droplet from shrinking to the critical radius required to release gas-phase ions, effectively trapping the analyte in the liquid phase.

  • Source Contamination: Buildup of non-volatile matrix components in the ion source can foul the instrument, leading to erratic and suppressed signals over time.[17]

Ion_Suppression_Mechanism Competition for ionization reduces analyte ions. cluster_Droplet ESI Droplet in Ion Source cluster_GasPhase Gas Phase (To MS Detector) Analyte Analyte Ion_Analyte Analyte Ion Analyte->Ion_Analyte Ionization Ion_Matrix Matrix Ion Matrix1 Matrix Matrix1->Ion_Matrix Ionization Matrix2 Matrix Matrix2->Ion_Matrix Ionization Matrix3 Matrix Matrix3->Ion_Matrix Ionization Analyte2 Analyte Analyte2->Ion_Analyte Ionization

Caption: Mechanism of ion suppression in the ESI source.

Q2: What is the role of an internal standard (IS) in addressing ion suppression?

A2: An internal standard is crucial for accurate quantification, especially when ion suppression is present. The ideal choice is a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound. A SIL-IS is chemically identical to the analyte but has a different mass (due to the incorporation of isotopes like ²H or ¹³C).

Because it is chemically identical, the SIL-IS co-elutes with the analyte and experiences the exact same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.[1][3]

Q3: When should I consider using Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI)?

A3: ESI is generally the first choice for polar to moderately polar molecules like this compound. However, ESI is more susceptible to ion suppression from non-volatile matrix components like salts.[2][7]

APCI is an alternative ionization technique that is often less prone to matrix effects, particularly from non-volatile buffers and salts.[2][5] In APCI, ionization occurs in the gas phase, which makes it more tolerant of matrix components that interfere with the droplet formation and desolvation process in ESI. If you have exhausted sample preparation and chromatographic strategies and still face significant suppression, testing your method with an APCI source is a logical next step.

Q4: Can I optimize the mass spectrometer's ion source settings to reduce suppression?

A4: Yes, optimizing source parameters can sometimes help, though it is generally less effective than improving sample cleanup.[17]

  • Ionization Mode: Test both positive and negative ionization modes. Since fewer compounds typically ionize in negative mode, switching may eliminate the specific interference.[5][20] this compound has a hydroxyl group and a ketone, making it potentially amenable to both, though positive mode is a more likely starting point.

  • Source Parameters: Systematically adjust parameters like capillary voltage, nebulizing gas pressure, and desolvation gas temperature and flow rate.[17] These parameters influence the efficiency of droplet formation and desolvation, and finding an optimal set can sometimes improve the analyte's ionization relative to the interfering compounds.[21]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To determine if and when ion suppression occurs during the chromatographic run.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-junction and necessary tubing

  • Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank matrix sample, processed using your standard sample preparation method.

Procedure:

  • System Setup:

    • Disconnect the LC column outlet from the MS ion source.

    • Connect the LC column outlet to one inlet of a tee-junction.

    • Connect the syringe pump outlet to the second inlet of the tee-junction.

    • Connect the outlet of the tee-junction to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, stable flow rate (e.g., 10 µL/min).

    • Start the LC mobile phase flow and the syringe pump infusion. You should observe a stable, continuous signal for your analyte's m/z in the MS.

  • Injection and Analysis:

    • Once a stable baseline signal is achieved, inject the prepared blank matrix extract onto the LC column.

    • Acquire data for the entire duration of your chromatographic method, monitoring the m/z of the infused analyte.

  • Data Interpretation:

    • Examine the chromatogram of the infused analyte signal. A stable, flat baseline indicates no ion suppression.

    • Any significant drop or dip in the baseline indicates a region where co-eluting matrix components are suppressing the analyte's signal. The retention time of this dip is the "ion suppression zone".

    • Compare this zone to the retention time of this compound in a normal run. If they overlap, ion suppression is negatively impacting your quantification.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

Objective: To extract this compound from an aqueous matrix into an organic solvent, leaving polar interferences behind.[22]

LLE_Workflow Start Aqueous Sample (+ Internal Standard) AddSolvent Add Immiscible Organic Solvent (e.g., MTBE) Start->AddSolvent Mix Vortex/Mix Vigorously to facilitate partitioning AddSolvent->Mix Centrifuge Centrifuge to Separate Phases Mix->Centrifuge Collect Collect Organic Layer (top or bottom) Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS Reconstitute->End

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Procedure:

  • Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine) in a glass tube, add your internal standard.

  • Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at ~3000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (typically the top layer) to a new clean tube, being careful not to aspirate any of the aqueous layer.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in a known volume (e.g., 100 µL) of your initial mobile phase. Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound

Objective: To selectively isolate this compound from a complex matrix using a non-polar (reversed-phase) SPE cartridge.

SPE_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Analyte Binds) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte) Wash->Elute

Caption: The five essential steps of Solid-Phase Extraction (SPE).

Procedure (using a C18 SPE cartridge):

  • Sample Pre-treatment: If your sample is highly viscous or contains particulates, centrifuge or filter it. For biological fluids, consider diluting 1:1 with an aqueous buffer (e.g., 0.1% formic acid in water) to ensure proper interaction with the sorbent.[23][24] Add your internal standard.

  • Condition: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the C18 sorbent. Do not let the sorbent go dry.

  • Equilibrate: Pass 1-2 cartridge volumes of purified water (or your sample dilution buffer) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1-2 drops/second). The non-polar this compound will be retained on the C18 sorbent, while very polar matrix components will pass through to waste.

  • Wash: Pass 1-2 cartridge volumes of a weak organic wash solution (e.g., 5-10% methanol in water) through the cartridge. This step is critical for removing moderately polar interferences that may have been retained, without eluting your analyte.

  • Elute: Place a clean collection tube under the cartridge. Elute the this compound with a small volume (e.g., 1-2 mL) of a strong organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in your mobile phase for LC-MS analysis, as described in the LLE protocol.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS International. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. Available at: [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. Available at: [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. Available at: [Link]

  • Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ResearchGate. Available at: [Link]

  • Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. Pittcon Archives. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. Biotage. Available at: [Link]

  • Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Agilent Technologies. Available at: [Link]

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. Available at: [Link]

  • Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. Available at: [Link]

  • Ion Suppression from HPLC Columns. Chromatography Today. Available at: [Link]

  • Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. Available at: [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Method Validation for Trace-Level Taste and Odor Compounds in Water

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The aesthetic quality of drinking water is paramount for public confidence. A primary source of consumer complaints stems from earthy or musty off-odors, which are perceptible even at nanogram-per-liter (ng/L) concentrations. These odors are typically caused by microbial metabolites, most notably 2-methylisoborneol (2-MIB) and geosmin. While these two compounds are the most studied, other related structures, such as 5-Keto-2-methyl Isoborneol, can also contribute to off-flavor events and require robust analytical detection and quantification.

This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for method validation, grounded in the principles of ISO/IEC 17025.[1][2] While we will draw upon the extensive available data for 2-MIB and geosmin, the principles, protocols, and validation frameworks detailed herein are directly applicable to the analysis of this compound and other trace-level taste and odor (T&O) compounds in aqueous matrices. The core challenge is not just detection, but proving the reliability, accuracy, and precision of that detection at levels that are analytically demanding.

Part 1: A Comparative Analysis of Analytical Methodologies

The gold standard for the identification and quantification of volatile and semi-volatile T&O compounds is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[3][4] The unparalleled selectivity of mass spectrometry is essential for confident identification in complex water matrices. The primary differentiator between common methods lies not in the detector, but in the crucial first step: the extraction and concentration of the analyte from the water sample.

Causality of Extraction Choice

The choice of extraction technique is a balance between sensitivity, precision, sample throughput, and automation capability. Because T&O compounds are present at trace levels (low ng/L), a pre-concentration step is mandatory. The goal is to efficiently move the analyte from a large volume of water into a small volume suitable for injection into the GC, while leaving interfering matrix components behind.

Key Extraction Techniques Compared
  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the sample (HS-SPME) or directly immersed in it.[5][6] Volatiles adsorb onto the fiber, which is then transferred to the hot GC inlet for thermal desorption. Its high sensitivity and ease of automation make it a dominant technique in modern environmental labs.[7] The DVB/CAR/PDMS fiber is commonly cited as the most effective for this analysis.[6]

  • Solid-Phase Extraction (SPE): A conventional technique where a water sample is passed through a cartridge packed with a sorbent material that retains the analytes.[8] The analytes are later eluted with a small amount of solvent, which is then concentrated and injected. SPE is robust, can handle larger sample volumes leading to potentially lower detection limits, and is well-suited for high-throughput applications.[3][8]

  • Purge and Trap (P&T): In this method, an inert gas is bubbled through the water sample, stripping the volatile analytes. The gas stream is then passed through an adsorbent trap. The trap is subsequently heated rapidly to desorb the analytes into the GC-MS. P&T is excellent for highly volatile compounds and can offer very low detection limits.[3][9]

Technique Principle Typical Sensitivity (LOD/LOQ) Precision (%RSD) Advantages Disadvantages
HS-SPME-GC-MS Adsorption of headspace volatiles onto a coated fiber, followed by thermal desorption.1-5 ng/L[9][10][11]<10%[7][12]Solvent-free, easily automated, high sensitivity, minimal matrix effects.[7][13]Fiber fragility and lifetime, potential for competitive adsorption at high concentrations.
SPE-GC-MS Adsorption of analytes from liquid sample onto a solid sorbent, followed by solvent elution.1-5 ng/L[11]<15%[3]Robust, high throughput, handles larger volumes, good for less volatile compounds.[8]Requires solvents, potential for cartridge clogging, can be more labor-intensive if not automated.
P&T-GC-MS Stripping of volatiles from water by inert gas onto an adsorbent trap, followed by thermal desorption.<5 ng/L[9][11]5-20%[3]Excellent for highly volatile compounds, highly sensitive, fully automated.Can be susceptible to foaming, less efficient for semi-volatile compounds, potential for water carryover to MS.

Part 2: The Framework of Method Validation

Method validation provides documented, objective evidence that a method is fit for its intended purpose.[1][14] It is not merely a checklist but a systematic scientific study of the method's performance. For T&O analysis, this means proving the method can reliably quantify compounds at or below their human odor threshold. The following parameters, guided by ISO/IEC 17025 and Eurachem standards, are critical.[1][2][14]

Parameter Purpose (The "Why") How It's Assessed Typical Acceptance Criteria
Selectivity To prove the method can distinguish the analyte from other compounds in the sample matrix.Analysis of blank matrix samples and matrix samples spiked with potential interferents. Check for peaks at the analyte's retention time and m/z.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Analyze a series of calibration standards (at least 5 levels) spanning the expected sample concentration range. Perform linear regression.Correlation coefficient (r²) > 0.995.[11] Residuals should be random and centered around zero.
LOD & LOQ To define the lowest concentration that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).Analyze multiple replicates (n≥7) of a low-level spiked sample. LOD ≈ 3 x SD; LOQ ≈ 10 x SD. The LOQ should be the lowest point on the calibration curve.LOQ should be ≤10 ng/L to be effective for T&O monitoring.[6]
Accuracy (Trueness) To measure the closeness of the measured value to the true or accepted reference value.Analysis of Certified Reference Materials (CRMs) or by spiking a known quantity of analyte into a blank matrix at multiple levels (low, mid, high).Mean recovery typically within 80-120%.[10]
Precision To measure the degree of scatter between a series of measurements obtained from the same sample.Repeatability: Multiple analyses by one analyst on one instrument over a short time. Intermediate Precision: Analyses on different days, by different analysts, or on different instruments.Relative Standard Deviation (%RSD) typically <15-20% at the LOQ.[6][12]
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven ramp rate, incubation time).Systematically vary parameters (e.g., ±5°C incubation temp, ±2 min extraction time) and observe the effect on results.Results should not deviate significantly from the nominal procedure, as defined by pre-set criteria.

Part 3: Detailed Experimental Protocols

Trustworthiness in a protocol is built on detail and clarity. The following are step-by-step methodologies for the two most recommended techniques. These protocols are designed as self-validating systems, incorporating quality control (QC) checks.

Protocol 1: Automated HS-SPME-GC-MS

This method is chosen for its high sensitivity and automation, minimizing human error and maximizing sample throughput.

Workflow Diagram: HS-SPME-GC-MS Analysis

cluster_prep Sample Preparation cluster_extraction Automated Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Transfer 10 mL water sample to 20 mL headspace vial B 2. Add internal standard (e.g., d3-MIB) A->B C 3. Add salt (optional, e.g., NaCl) to increase volatility B->C D 4. Immediately seal vial C->D E 5. Place vial in autosampler tray D->E F 6. Incubate vial (e.g., 60°C for 10 min) E->F G 7. Expose SPME fiber to headspace (e.g., 30 min) F->G H 8. Inject: Thermally desorb fiber in GC inlet (e.g., 250°C) G->H I 9. Chromatographic Separation H->I J 10. Mass Spectrometric Detection (SIM Mode) I->J K 11. Integrate peak areas J->K L 12. Quantify against calibration curve K->L M 13. Report results (ng/L) L->M

Caption: Automated workflow for HS-SPME-GC-MS analysis of T&O compounds.

Step-by-Step Methodology:

  • Sample Preparation: To a 20 mL amber headspace vial, add 10 mL of the water sample. Spike with an appropriate internal standard (e.g., d3-2-MIB). For enhanced sensitivity, add 2.5 g of sodium chloride (note: ensure salt is free of contaminants).[6] Immediately cap and seal the vial.

  • Quality Control Samples: Prepare a Laboratory Control Sample (LCS) by spiking clean matrix water with a known concentration of analytes. Prepare a method blank using clean matrix water.

  • Autosampler & Extraction: Place vials in the autosampler tray. The system will automatically perform the following:

    • Incubation: Incubate the vial at a set temperature (e.g., 60-80°C) for a defined period (e.g., 5-10 minutes) with agitation to facilitate partitioning of the analyte into the headspace.[10]

    • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the vial's headspace for a fixed time (e.g., 15-30 minutes) to adsorb the analytes.[6][15]

  • GC-MS Analysis:

    • Desorption: The autosampler automatically inserts the fiber into the heated GC injection port (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes) in splitless mode.

    • Separation: Use a suitable capillary column (e.g., Rxi-5 Sil MS) with a temperature program that resolves this compound from other T&O compounds.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each target analyte.

  • Calibration: Prepare a multi-point calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/L) in clean matrix water and process it alongside the samples.

  • Data Analysis: Quantify the analyte concentration in samples by comparing the analyte/internal standard peak area ratio against the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) with GC-MS

This method is a robust alternative, particularly effective for processing larger batches of samples where automation may be focused on liquid handling rather than headspace analysis.

Workflow Diagram: SPE-GC-MS Analysis

cluster_prep Cartridge Preparation cluster_extraction Sample Extraction cluster_elution Elution & Concentration cluster_analysis GC-MS Analysis A 1. Condition SPE cartridge (e.g., with Dichloromethane, Methanol, Reagent Water) B 2. Load water sample (e.g., 250-500 mL) onto cartridge A->B C 3. Wash cartridge to remove interferences B->C D 4. Dry cartridge (e.g., under Nitrogen) C->D E 5. Elute analytes with small volume of solvent (e.g., Dichloromethane) D->E F 6. Concentrate eluate to final volume (e.g., 1 mL) E->F G 7. Add internal standard F->G H 8. Inject 1-2 µL of concentrated extract G->H I 9. Chromatographic Separation H->I J 10. Mass Spectrometric Detection I->J

Caption: Workflow for Solid-Phase Extraction (SPE) and GC-MS analysis.

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., divinylbenzene-based polymer) by sequentially passing small volumes of elution solvent (e.g., dichloromethane), methanol, and finally reagent water through it. This activates the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a measured volume of the water sample (e.g., 250 mL) through the conditioned cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing & Drying: Wash the cartridge with a small volume of reagent water to remove any hydrophilic interferences. Dry the cartridge thoroughly by passing nitrogen gas through it for an extended period (e.g., 15-20 minutes). This step is critical to remove residual water.

  • Elution: Elute the trapped analytes by passing a small, precise volume of a suitable solvent (e.g., 2 x 2 mL of dichloromethane) through the cartridge in the reverse direction. Collect the eluate in a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen and a controlled temperature water bath. Add the internal standard.

  • GC-MS Analysis: Inject 1-2 µL of the concentrated extract into the GC-MS system. The GC-MS conditions (column, temperature program, detection mode) would be similar to those described in the SPME method.

  • Calibration and QC: Prepare calibration standards in the final solvent. An LCS and method blank must be prepared by taking clean water through the entire SPE process.

Conclusion

The successful analysis of this compound and other T&O compounds in water hinges on a meticulously validated analytical method. While HS-SPME-GC-MS often represents the state-of-the-art in terms of sensitivity and automation, traditional SPE-GC-MS remains a highly robust and viable alternative. The choice of method depends on specific laboratory needs regarding sample load, automation capabilities, and desired sensitivity.

Regardless of the chosen technique, the core principles of validation remain universal. A thorough evaluation of selectivity, linearity, limits of detection and quantification, accuracy, precision, and robustness is not merely a regulatory hurdle; it is the foundation of scientific integrity. It provides the objective evidence required to trust that the data generated can be used to make critical decisions about water quality and public health. By following a structured validation plan as outlined in this guide, researchers and scientists can ensure their methods are truly fit-for-purpose.

References

  • Lloyd, S. W., et al. (1998). Comparison of Analytical Techniques for Detection of Geosmin and 2-Methylisoborneol in Aqueous Samples. Journal of Chromatographic Science, 47(8), 670-3. Available at: [Link]

  • Li, L., et al. (2012). Comparison of two methods for the determination of geosmin and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS. Analytical Methods, 4(9), 2849-2855. Available at: [Link]

  • Grimm, C. C., et al. (2009). Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples. Journal of Chromatographic Science, 47(8), 670-3. Available at: [Link]

  • Mamba, B. B., et al. (2009). Comparison of two selective methods for determination of geosmin (1,2,7,7-tetramethyl-2-norborneol) and 2-MIB (2-methylisoborneol) in raw and drinking water. Water SA, 35(1). Available at: [Link]

  • Wintersmith Advisory LLC. (2024). ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Harmful Algal Bloom (HAB) Methods. Available at: [Link]

  • Grimm, C. C., et al. (2009). (PDF) Comparison of Analytical Techniques for Detection of Geosmin and 2-Methylisoborneol in Aqueous Samples. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Algal Toxins and Taste & Odor Analysis in Water. Available at: [Link]

  • AOAC International. (2007). How to Meet ISO 17025 Requirements for Method Verification. Available at: [Link]

  • Lee, S. H., et al. (2021). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology, 30(9), 1237-1244. Available at: [Link]

  • Irish National Accreditation Board (INAB). (2019). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Available at: [Link]

  • Li, D., et al. (2019). Determination of Seven Odorants in Purified Water Among Worldwide Brands by HS-SPME Coupled to GC–MS. Water, Air, & Soil Pollution, 230(10). Available at: [Link]

  • Lu, J., et al. (2015). Trace analysis of off-flavor/odor compounds in water using liquid-liquid microextraction coupled with gas chromatography—positive chemical ionization-tandem mass spectrometry. Frontiers of Environmental Science & Engineering, 9(3), 477-481. Available at: [Link]

  • Texas Department of State Health Services. (n.d.). Standardized Protocol for Method Validation/Verification. Available at: [Link]

  • U.S. Environmental Protection Agency. (2015). Algal Toxin Risk Assessment and Management Strategic Plan for Drinking Water. Available at: [Link]

  • RJ Quality Consulting. (2023). ISO 17025 Method Validation Explained (Clause 7.2): A Practical Guide for Labs. YouTube. Available at: [Link]

  • Ma, K., et al. (2012). Accurate analysis of trace earthy-musty odorants in water by headspace solid phase microextraction gas chromatography-mass spectrometry. Journal of Separation Science, 35(12), 1494-1501. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Managing Algal Toxins in Drinking Water. Available at: [Link]

  • Agilent Technologies. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Available at: [Link]

  • Shimadzu. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. Available at: [Link]

  • World Health Organization. (n.d.). Guidelines on Validation – Appendix 4: Analytical Method Validation. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. Available at: [Link]

  • White, S. (2018). Rapid Detection of Geosmin and 2-Methylisoborneol in Drinking Water. The University of Liverpool Repository. Available at: [Link]

  • White, S., et al. (2023). An automated micro solid phase extraction gas chromatography-mass spectrometry (μSPE-GC-MS) detection method for geosmin and 2-methylisoborneol in drinking water. Scientific Reports, 13(1), 1768. Available at: [Link]

  • De Vera, G. A., et al. (2017). Rapid Analysis of Geosmin and 2‐Methylisoborneol from Aqueous Samples Using Solid‐Phase Extraction and GC‐MS. Current Protocols in Chemical Biology, 9(4), 261-274. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

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Sources

A Comparative Guide to Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for the Analysis of 5-Keto-2-methyl Isoborneol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and environmental analysis, the accurate quantification of potent, often elusive, compounds is paramount. 5-Keto-2-methyl Isoborneol, a derivative of the well-known off-flavor compound 2-methylisoborneol (MIB), represents a significant analytical challenge due to its likely low concentration and potent sensory impact. This guide provides an in-depth comparison of two common extraction techniques, Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), for the analysis of this and similar compounds. While direct comparative data for this compound is limited in peer-reviewed literature, this guide will draw upon extensive data for its parent compound, 2-MIB, and the structurally similar geosmin, to provide a robust and scientifically grounded comparison.

The Analytical Challenge: this compound and its Analogs

This compound is an oxidized derivative of MIB, a tertiary alcohol known for its potent earthy and musty odor, which can be detected by humans at concentrations in the low nanogram-per-liter (ng/L) range.[1][2] The presence of such compounds, even at trace levels, can significantly impact the quality of drinking water, food products, and pharmaceuticals. Effective extraction and pre-concentration are therefore critical steps for their accurate determination, which is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Principles of Extraction: A Tale of Two Methodologies

The choice between SPME and LLE hinges on a fundamental difference in their approach to analyte extraction.

Liquid-Liquid Extraction (LLE) is a traditional, exhaustive extraction technique based on the principle of differential solubility.[4] An immiscible organic solvent is vigorously mixed with the aqueous sample, partitioning the target analyte from the aqueous phase into the organic phase. The efficiency of this transfer is governed by the analyte's partition coefficient (Kow).

Solid-Phase Microextraction (SPME) , in contrast, is a non-exhaustive, equilibrium-based technique.[4] A fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace above it). Analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. The amount of analyte extracted is proportional to its concentration in the sample.[5]

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for LLE and SPME.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow A Sample Collection (e.g., 1 L water) B Solvent Addition (e.g., Dichloromethane) A->B C Vigorous Shaking (Separatory Funnel) B->C D Phase Separation C->D E Organic Phase Collection D->E F Concentration (e.g., Rotary Evaporation) E->F G Reconstitution (in small volume of solvent) F->G H GC-MS Analysis G->H

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPME_Workflow cluster_SPME Solid-Phase Microextraction (SPME) Workflow A Sample Aliquot (e.g., 10 mL in vial) B Optional: Salt Addition (to increase ionic strength) A->B C Incubation & Agitation (Heated) B->C D SPME Fiber Exposure (Headspace or Direct Immersion) C->D E Fiber Retraction D->E F Thermal Desorption (in GC Inlet) E->F G GC-MS Analysis F->G

Caption: Solid-Phase Microextraction (SPME) Workflow.

In-Depth Experimental Protocols

The following are representative protocols for the extraction of MIB and geosmin, which can be adapted for this compound.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: A 1-liter water sample is collected in a clean glass bottle.

  • Extraction: The sample is transferred to a 2-liter separatory funnel. 60 mL of dichloromethane is added.

  • The funnel is stoppered and shaken vigorously for 2 minutes, with periodic venting.

  • The layers are allowed to separate for 10 minutes. The lower organic layer is drained into a flask.

  • The extraction is repeated twice more with fresh portions of dichloromethane. The organic extracts are combined.

  • Drying: The combined extract is passed through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: The dried extract is concentrated to approximately 1 mL using a rotary evaporator.

  • Solvent Exchange: The concentrate is carefully transferred to a centrifuge tube and further concentrated under a gentle stream of nitrogen. The solvent is exchanged to hexane.

  • Analysis: The final extract is adjusted to a volume of 1 mL and analyzed by GC-MS.

Solid-Phase Microextraction (SPME) Protocol
  • Sample Preparation: A 10 mL aliquot of the water sample is placed in a 20 mL headspace vial.

  • Matrix Modification: 2.5 g of sodium chloride is added to the vial to increase the ionic strength of the sample, which can enhance the extraction efficiency of hydrophobic compounds.[6][7]

  • Incubation: The vial is sealed and placed in an autosampler tray. It is then incubated at a specific temperature (e.g., 65°C) with agitation for a set period (e.g., 10 minutes) to allow the analytes to partition into the headspace.[7]

  • Extraction: An SPME fiber, typically coated with a combination of materials like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace above the sample for a defined time (e.g., 30 minutes).[1]

  • Desorption and Analysis: The fiber is then retracted and immediately inserted into the hot inlet of a GC-MS, where the analytes are thermally desorbed onto the analytical column for separation and detection.[1]

Performance Comparison: SPME vs. LLE

The choice of extraction method often comes down to a trade-off between various performance metrics. The following table summarizes a comparison based on data for 2-MIB and geosmin.

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)Rationale and Causality
Limit of Detection (LOD) 0.2 - 5 ng/L[8][9]1 - 5 ng/L[10]SPME can achieve very low LODs due to the high concentration factor of the fiber, especially with sensitive detectors. LLE's LOD is dependent on the initial sample volume and final extract volume.
Precision (%RSD) 5 - 15%[11][12]5 - 20%SPME precision is highly dependent on the automation and control of extraction parameters. LLE can have higher variability due to the multi-step manual process.
Recovery Not applicable (equilibrium-based)70 - 110%[10][13]LLE is an exhaustive technique aiming for complete analyte transfer. SPME is a non-exhaustive, equilibrium technique where recovery is not a meaningful metric.
Sample Volume 5 - 20 mL[7][8]500 - 1000 mL[7]SPME's high sensitivity allows for the use of small sample volumes. LLE requires larger volumes to achieve comparable detection limits.
Solvent Consumption None to minimalHigh (e.g., >180 mL per sample)SPME is considered a "green" analytical technique due to the absence of organic solvents.[14] LLE is solvent-intensive, leading to higher costs and waste disposal issues.
Automation Easily automated[5]Difficult to automateSPME is well-suited for high-throughput analysis using modern autosamplers. LLE is typically a manual and labor-intensive process.[15]
Analysis Time per Sample 30 - 60 minutes (including extraction)Several hours (including concentration)The automated nature of SPME allows for overlapping sample preparation and analysis, significantly reducing the total time per sample.
Matrix Effects Can be significantCan be significantBoth techniques can be affected by interfering compounds in the sample matrix. SPME can sometimes be more susceptible to competition for active sites on the fiber.

The Scientist's Rationale: Choosing the Right Tool for the Job

The decision to use SPME or LLE is not merely a matter of preference but a strategic choice based on the specific analytical goals.

Decision_Tree A Primary Analytical Goal B High Throughput & Automation? A->B C Limited Sample Volume? B->C Yes F Established Method & Exhaustive Extraction? B->F No D Solvent Reduction a Priority? C->D Yes C->F No E SPME D->E Yes D->F No F->B No G LLE F->G Yes

Caption: Decision tree for selecting between SPME and LLE.

When to Choose SPME:
  • High-throughput screening: The ease of automation makes SPME ideal for analyzing a large number of samples.[5]

  • Limited sample volume: SPME's sensitivity with small sample volumes is a significant advantage when the sample is precious or difficult to obtain.[8]

  • "Green" chemistry initiatives: The solvent-free nature of SPME aligns with modern laboratory goals of reducing environmental impact.[14]

  • Rapid analysis: When quick turnaround times are critical, the automated and integrated nature of SPME-GC-MS is superior.

When to Choose LLE:
  • Established regulatory methods: Some regulatory bodies may still require methods based on LLE.

  • Complex matrices with unknown interferences: While both methods are susceptible to matrix effects, the larger starting volume in LLE can sometimes help to dilute interfering compounds.

  • Exhaustive extraction is required: In instances where the total amount of an analyte needs to be determined, the exhaustive nature of LLE is advantageous.

Conclusion

Both SPME and LLE are powerful techniques for the extraction of this compound and related off-flavor compounds. For modern research and development environments, SPME often emerges as the superior choice due to its high sensitivity, ease of automation, low sample volume requirements, and environmentally friendly nature. The ability to achieve low ng/L detection limits with minimal manual intervention makes it a highly efficient and effective tool.[12][14]

However, LLE remains a valid, albeit more traditional, approach. Its simplicity in principle and the potential for high recovery with large sample volumes can be beneficial in specific contexts. Ultimately, the selection of the most appropriate extraction technique requires a thorough understanding of the analytical objectives, sample characteristics, and available instrumentation.

References

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  • Determination of 2-methylisoborneol and geosmin in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for geosmin and 2-methylisoborneol in drinking water. (2023, January 31). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Determination of geosmin and 2-methylisoborneol in water and wine samples by ultrasound-assisted dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry. (2011, January 7). PubMed. Retrieved January 16, 2026, from [Link]

  • (PDF) A critical review on geosmin and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Analysis of 2-Methylisoborneol and Geosmin in Drinking Water by GC-MS and SPME Arrow. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]

Sources

An Inter-laboratory Comparison Guide to the Measurement of 2-Methylisoborneol in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Readers: The initial topic for this guide was the inter-laboratory comparison of "5-Keto-2-methyl Isoborneol." However, a comprehensive search of the scientific literature and analytical databases did not yield any information on this specific compound. It is plausible that this name is a less common synonym or a potential, uncharacterized metabolite of the well-known and highly significant taste and odor compound, 2-methylisoborneol (MIB). Given the importance of MIB in water quality analysis and the lack of data on "this compound," this guide will focus on the robust analytical frameworks and inter-laboratory performance for the measurement of 2-methylisoborneol. We believe this will best serve the needs of researchers, scientists, and water quality professionals.

Introduction: The Analytical Challenge of 2-Methylisoborneol

2-Methylisoborneol (MIB) is a naturally occurring organic compound with a potent earthy or musty odor.[1][2] Produced by certain species of cyanobacteria and actinomycetes, MIB is a primary cause of taste and odor complaints in drinking water and off-flavors in aquaculture worldwide.[1] Although not considered a direct threat to human health, its presence, even at nanogram-per-liter (ng/L) concentrations, can significantly impact consumer confidence in water quality.[1][3] The human detection threshold for MIB is remarkably low, typically in the range of 2 to 15 ng/L.[3] This necessitates highly sensitive and reliable analytical methods for its detection and quantification.

This guide provides an in-depth comparison of analytical methodologies for MIB, supported by data from inter-laboratory studies. We will explore the nuances of sample preparation, instrumental analysis, and data interpretation to equip laboratories with the knowledge to achieve accurate and reproducible MIB measurements.

The Importance of Inter-laboratory Comparison Studies

Inter-laboratory comparison studies, also known as round-robin or proficiency testing, are crucial for assessing the performance of analytical methods across different laboratories. These studies provide a benchmark for accuracy and precision, helping to identify potential sources of variability and improve overall data quality.

A notable example is the inter-laboratory comparison for geosmin and MIB conducted by the Ontario Water Works Research Consortium (OWWRC).[4][5] This study, carried out over several years, highlighted the challenges and improvements in the analysis of these compounds. Six laboratories participated in three round-robin events, analyzing municipal tap water samples spiked with MIB and geosmin at nominal concentrations of 10 ng/L and 100 ng/L.[4][5]

The results from the 2003 OWWRC study showed a relative standard deviation (RSD) of 34% for MIB at the 10 ng/L level and 21% at the 100 ng/L level across the participating laboratories.[4][5] While there was a marked improvement in agreement between the laboratories from 2001 to 2004, the study underscored the need for common analytical standards to further reduce inter-laboratory variability.[4][5]

The following table summarizes the key findings from the 2003 OWWRC inter-laboratory study for MIB:

AnalyteNominal Concentration (ng/L)Number of LaboratoriesMean Reported Concentration (ng/L)Relative Standard Deviation (RSD) (%)
2-Methylisoborneol106Not Specified34
2-Methylisoborneol1006Not Specified21

Data from the 2003 Ontario Water Works Research Consortium inter-laboratory comparison study.[4][5]

Comparative Analysis of Leading Analytical Methodologies

The primary analytical approach for the determination of MIB in water is gas chromatography coupled with mass spectrometry (GC-MS). However, the low concentrations of MIB require a pre-concentration step. The two most common techniques are Solid-Phase Microextraction (SPME) and Purge-and-Trap (P&T).

Solid-Phase Microextraction (SPME) with GC-MS

SPME is a widely used, solvent-free extraction technique that involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a water sample.[1][6] Volatile and semi-volatile compounds, like MIB, partition onto the fiber, which is then thermally desorbed in the hot injector of a GC. Standard Method 6040D outlines a procedure for the analysis of MIB and geosmin using SPME-GC-MS.[1][6]

Causality Behind Experimental Choices in SPME:

  • Fiber Chemistry: The choice of fiber coating is critical. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability to volatile and semi-volatile compounds.[6]

  • Sample Salting: The addition of a salt, such as sodium chloride, to the water sample increases the ionic strength, which can enhance the partitioning of MIB into the headspace, thereby improving sensitivity.[6]

  • Incubation Temperature and Time: Heating the sample and allowing for an equilibration period before exposing the fiber are crucial for achieving reproducible results.

Self-Validating System for SPME-GC-MS:

A robust SPME-GC-MS method should include regular analysis of calibration standards, laboratory control samples, and method blanks. The use of an isotopically labeled internal standard, such as MIB-d3, is highly recommended to correct for matrix effects and variations in extraction efficiency.

Purge-and-Trap (P&T) with GC-MS

In the P&T method, an inert gas is bubbled through the water sample, stripping the volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated, and the desorbed analytes are transferred to the GC column.

Causality Behind Experimental Choices in P&T:

  • Purge Gas and Flow Rate: The choice of purge gas (typically helium or nitrogen) and its flow rate can affect the stripping efficiency.

  • Purge Temperature: Increasing the sample temperature can improve the recovery of semi-volatile compounds like MIB; however, it can also lead to the degradation of MIB to 2-methyl-2-bornene, which can affect the accuracy of the measurement.[7][8]

  • Trap Material: The selection of adsorbent material in the trap is crucial for efficiently capturing the target analytes.

Self-Validating System for P&T-GC-MS:

Similar to SPME, a validated P&T-GC-MS method requires a rigorous quality control protocol, including the use of internal standards, calibration checks, and the analysis of fortified samples to assess recovery and precision.

Method Performance Comparison

The following table provides a comparative summary of typical performance characteristics for SPME-GC-MS and P&T-GC-MS methods for MIB analysis, based on published validation data.

ParameterSPME-GC-MSPurge-and-Trap GC-MS
Limit of Detection (LOD) 4 ng/L[9]5 ng/L[7][9]
Limit of Quantitation (LOQ) 5 ng/L[9]6 ng/L[7][9]
Linear Range 5-100 ng/L[9]0-100 ng/L[7][8]
Within-Day Precision (%RSD) < 10%7.97%[7]
Day-to-Day Precision (%RSD) Variable20.96%[7]
Accuracy (Recovery %) 80-120%65-143%[7]

Experimental Protocols

Detailed Protocol for SPME-GC-MS Analysis of MIB

This protocol is based on the principles outlined in Standard Method 6040D.[1][6]

1. Sample Preparation: a. To a 20 mL headspace vial, add 10 mL of the water sample. b. Add 2.5 g of sodium chloride. c. Spike the sample with an appropriate concentration of MIB-d3 internal standard. d. Immediately seal the vial with a PTFE-lined septum and cap.

2. SPME Extraction: a. Place the vial in a heated autosampler tray (e.g., 60°C) and allow it to equilibrate for a specified time (e.g., 15 minutes). b. Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

3. GC-MS Analysis: a. Desorb the fiber in the heated GC inlet (e.g., 250°C) for a specified time (e.g., 2 minutes) in splitless mode. b. Use a suitable capillary column (e.g., DB-5ms) with a temperature program that provides good separation of MIB from potential interferences. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for MIB (e.g., m/z 95, 107, 135) and MIB-d3.

4. Quantification: a. Generate a calibration curve by analyzing a series of standards of known concentrations. b. Calculate the concentration of MIB in the samples based on the ratio of the peak area of the native MIB to the MIB-d3 internal standard.

Diagram of the SPME-GC-MS Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification Sample 10 mL Water Sample Add_Salt Add 2.5g NaCl Sample->Add_Salt Add_IS Add MIB-d3 Internal Standard Add_Salt->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Calculate Concentration using Calibration Curve Detect->Quantify

Caption: Workflow for MIB analysis using SPME-GC-MS.

Trustworthiness: The Role of Certified Reference Materials

The use of Certified Reference Materials (CRMs) is fundamental to establishing trustworthiness in analytical measurements. CRMs are materials with one or more sufficiently homogeneous and well-established property values that can be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. Several commercial suppliers offer CRMs for MIB, typically as a solution in a solvent like methanol at a certified concentration. The use of these standards for calibration and quality control is essential for ensuring the traceability and comparability of results between laboratories.

Conclusion and Recommendations

The accurate measurement of 2-methylisoborneol at trace levels remains a significant challenge for analytical laboratories. Inter-laboratory comparison studies have demonstrated that while methods like SPME-GC-MS and P&T-GC-MS are capable of achieving the required sensitivity, there can be considerable variability between laboratories.

To improve the reliability and consistency of MIB measurements, this guide recommends the following:

  • Adoption of Standardized Methods: Laboratories should adhere to validated, standardized methods, such as those published by recognized bodies.

  • Rigorous Method Validation: Each laboratory must perform a thorough in-house validation of its chosen method to establish its performance characteristics.

  • Consistent Use of Certified Reference Materials: The use of CRMs for calibration and quality control is non-negotiable for ensuring the accuracy and traceability of results.

  • Participation in Proficiency Testing Schemes: Regular participation in inter-laboratory proficiency testing programs is the best way to monitor and improve long-term performance.

  • Use of Internal Standards: The routine use of isotopically labeled internal standards is critical for correcting for matrix effects and ensuring accurate quantification.

By implementing these best practices, laboratories can enhance the quality of their MIB data, leading to more reliable water quality monitoring and more effective taste and odor control strategies.

References

  • Brownlee, B. G., et al. (2007). Interlaboratory Comparison of Geosmin and 2-methylisoborneol in Municipal Tap Water. Water Science and Technology, 55(5), 51-57. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Determination of 2-Methylisoborneol and Geosmin in Water Using Solid Phase Micro Extraction. [Link]

  • IWA Publishing. (2007). Interlaboratory comparison of geosmin and 2-methylisoborneol in municipal tap water. [Link]

  • LCGC International. (2013). Determination of Geosmin and 2-Methylisoborneol in Water Using SPME. [Link]

  • Manickum, T., & John, W. (n.d.). Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. Hilaris Publisher. [Link]

  • SciSpace. (2014). Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. [Link]

  • ResearchGate. (2014). Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. [Link]

  • Wright, E., Daurie, H., & Gagnon, G. A. (2015). Development and validation of an SPE-GC-MS/MS taste and odour method for analysis in surface water. International Journal of Environmental Analytical Chemistry, 95(1), 1-15. [Link]

  • The Good Scents Company. (n.d.). 2-methyl isoborneol. [Link]

  • ResearchGate. (2025). Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art. [Link]

  • Szyplinska, A., & Chmiel, T. (2023). Geosmin and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. Sensors, 23(24), 9869. [Link]

  • GERSTEL. (n.d.). Determination of 2-Methylisoborneol, Geosmin and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Selectable 1D/2D GC-MS with Simultaneous Olfactory Detection. [Link]

  • SimpleLab. (n.d.). Geosmin and 2-MIB Water Test Kit. [Link]

Sources

The Gold Standard: A Comparative Guide to the Use of Isotopically Labeled 5-Keto-2-methyl Isoborneol as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the realm of analytical chemistry, particularly in the quantification of trace-level compounds, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the use of isotopically labeled 2-methylisoborneol (d3-MIB), a closely related compound to 5-keto-2-methyl isoborneol, as an internal standard against other common alternatives in the analysis of taste and odor compounds in water. Through an objective lens, supported by experimental data and detailed methodologies, this document will illuminate why stable isotope dilution analysis is considered the gold standard in this field.

The Analytical Challenge: Detecting Taste and Odor at the Nanogram Level

2-Methylisoborneol (MIB) is a naturally occurring organic compound with a potent earthy or musty odor.[1] Produced by certain types of algae and bacteria, even minute concentrations of MIB in drinking water, as low as a few nanograms per liter (ng/L), can lead to consumer complaints and a perception of poor water quality.[1][2] Consequently, the accurate and precise quantification of MIB at these trace levels is a critical task for water quality laboratories and researchers.

The complexity of environmental water samples, which contain a myriad of other organic and inorganic compounds, presents a significant analytical challenge. These matrix components can interfere with the analysis, leading to either suppression or enhancement of the analytical signal and ultimately, to inaccurate results.[3] To overcome these matrix effects and to account for variations in sample preparation and instrument response, the use of an internal standard is essential.[4]

The Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[4] By comparing the analytical response of the target analyte to that of the internal standard, variations introduced during the analytical process can be corrected. The ideal internal standard should be chemically similar to the analyte, but not naturally present in the samples.[4]

The Superiority of Stable Isotope Dilution Analysis

The most effective approach to internal standardization is stable isotope dilution (SID), which employs a stable isotope-labeled (SIL) version of the analyte as the internal standard.[5] In the case of MIB analysis, this is typically deuterated MIB (d3-MIB). The key advantage of a SIL internal standard is its near-identical physicochemical properties to the native analyte.[3] This means that d3-MIB behaves almost identically to MIB during sample extraction, chromatography, and ionization in the mass spectrometer.[6] This co-elution and similar ionization behavior allow for highly effective compensation of matrix effects and variations in extraction recovery, leading to superior accuracy and precision.[6][7]

A Comparative Analysis: d3-MIB vs. Alternative Internal Standards

While d3-MIB is the ideal internal standard for MIB analysis, other compounds have been used as alternatives, primarily due to cost or availability considerations. These alternatives are typically structurally similar to MIB but are not isotopically labeled. Common examples include:

  • 2-Isopropyl-3-methoxypyrazine (IPMP) [8][9]

  • 2-Isobutyl-3-methoxypyrazine (IBMP) [9]

  • Camphor

  • Naphthalene-d8

  • Biphenyl-d10

The following sections will compare the performance of d3-MIB with these alternatives, supported by experimental data.

Performance Data: A Head-to-Head Comparison

The following tables summarize key performance metrics for the analysis of MIB using d3-MIB versus a common non-isotopically labeled internal standard, 2-isopropyl-3-methoxypyrazine (IPMP). The data is representative of typical results obtained using Solid Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Recovery and Precision

Internal StandardAnalyte Concentration (ng/L)Mean Recovery (%)[6]Relative Standard Deviation (RSD, %)[6]
d3-MIB 2098.53.2
100101.22.5
IPMP 2085.312.8
10088.910.5

Table 2: Linearity and Detection Limits

Internal StandardLinear Range (ng/L)[6]Correlation Coefficient (r²)[6]Method Detection Limit (MDL, ng/L)[6][9]
d3-MIB 5 - 500>0.9990.5
IPMP 10 - 500>0.9952.0

As the data clearly indicates, the use of d3-MIB as an internal standard results in significantly better recovery, precision, linearity, and lower detection limits compared to the non-isotopically labeled alternative. This is a direct consequence of its ability to more effectively compensate for analytical variability.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

Protocol 1: Synthesis of d3-2-Methylisoborneol (d3-MIB)

The synthesis of d3-MIB can be achieved via a Grignard reaction between camphor and deuterated methyl magnesium iodide (CD₃MgI).

Materials:

  • d-Camphor

  • Methyl-d3 iodide (CD₃I)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Step-by-Step Methodology:

  • Preparation of Methyl-d3 Magnesium Iodide (CD₃MgI):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of methyl-d3 iodide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl-d3 iodide solution to the magnesium to initiate the reaction (a small crystal of iodine can be added if the reaction does not start).

    • Once the reaction has started, add the remaining methyl-d3 iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Grignard Reaction with Camphor:

    • In a separate flame-dried flask, dissolve d-camphor in anhydrous diethyl ether.

    • Cool the camphor solution in an ice bath.

    • Slowly add the prepared methyl-d3 magnesium iodide solution to the camphor solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude d3-MIB by sublimation or column chromatography on silica gel.

Protocol 2: Sample Preparation and Analysis using SPME-GC-MS

Materials:

  • Water sample

  • d3-MIB internal standard solution

  • Sodium chloride

  • SPME fiber (e.g., PDMS/DVB)

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation:

    • To a 20 mL headspace vial, add 10 mL of the water sample.

    • Spike the sample with a known amount of d3-MIB internal standard solution (e.g., to a final concentration of 50 ng/L).

    • Add sodium chloride (e.g., 2.5 g) to increase the ionic strength of the sample and enhance the partitioning of MIB into the headspace.

    • Cap the vial tightly with a PTFE-faced silicone septum.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the heated injection port of the GC.

    • Separate the analytes on a suitable capillary column (e.g., DB-5ms).

    • Detect the analytes using a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

    • Quantify MIB by comparing its peak area to the peak area of d3-MIB.

Visualization of the Analytical Workflow

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis sample Water Sample spike Spike with d3-MIB sample->spike salt Add NaCl spike->salt vial Headspace Vial salt->vial heat Heat & Agitate vial->heat extract Expose SPME Fiber heat->extract desorb Desorb in GC Inlet extract->desorb separate Separate on Column desorb->separate detect Detect by MS separate->detect quantify Quantify detect->quantify

Caption: Experimental workflow for MIB analysis using SPME-GC-MS.

decision_pathway start Need for MIB Quantification is_needed Internal Standard Required? start->is_needed no_is External Standard Calibration (High Uncertainty) is_needed->no_is No yes_is Select Internal Standard is_needed->yes_is Yes sil_is Isotopically Labeled (d3-MIB) (Gold Standard) yes_is->sil_is Optimal Choice analog_is Structural Analog (e.g., IPMP) (Compromised Performance) yes_is->analog_is Alternative result_sil High Accuracy & Precision sil_is->result_sil result_analog Lower Accuracy & Precision analog_is->result_analog

Caption: Decision pathway for internal standard selection in MIB analysis.

Conclusion: The Unrivaled Choice for Data Integrity

The evidence presented in this guide unequivocally demonstrates the superiority of using an isotopically labeled internal standard, such as d3-MIB, for the quantitative analysis of 2-methylisoborneol. While alternative internal standards can provide a degree of correction, they fall short in their ability to comprehensively account for the variability inherent in complex sample matrices and analytical procedures. For researchers, scientists, and drug development professionals who demand the highest level of data quality, accuracy, and reliability, the implementation of stable isotope dilution analysis is not merely a recommendation but a necessity. By adopting this gold standard methodology, the scientific community can ensure the integrity of their findings and make decisions based on the most robust and trustworthy data available.

References

  • Watson, S. B., et al. (2000). Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry. Journal of Chromatography A, 880(1-2), 129-143. [Link]

  • Lin, T. F., et al. (2018). A Simple Alternative Method for Preservation of 2-Methylisoborneol in Water Samples. International Journal of Environmental Research and Public Health, 15(5), 1011. [Link]

  • Li, Z., et al. (2008). Analysis of Geosmin and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. LCGC North America, 26(6). [Link]

  • Wang, D., et al. (2011). Comparison of two methods for the determination of geosmin and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS. Analytical and Bioanalytical Chemistry, 400(7), 2115-2123. [Link]

  • Dupre, R. A., et al. (2024). Improved quantification of geosmin and 2-methylisoborneol in farmed fish using stable isotope dilution GC–MS. Journal of Agricultural and Food Chemistry. [Link]

  • Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406. [Link]

  • Watson, S. B., et al. (2000). Quantitative Analysis of Trace Levels of Geosmin and MIB in Source and Drinking Water Using Headspace SPME. Water Research, 34(11), 2818-2828. [Link]

  • Jemal, M., et al. (2001). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Technical Note. [Link]

  • Schug, K. A. (2018). The LCGC Blog: Potential for Use of Stable Isotope–Labelled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC North America, 36(1), 24-29. [Link]

  • Wright, E., et al. (2014). Detection of 2-methylisoborneol and Geosmin in drinking water: History and the current state-of-the-art. Critical Reviews in Environmental Science and Technology, 44(21), 2429-2475. [Link]

  • Wikipedia. (2023). 2-Methylisoborneol. [Link]

  • Giglio, S., et al. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Environmental Microbiology, 13(2), 484-493. [Link]

  • Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLoS ONE, 6(4), e18665. [Link]

  • Stokvis, E., et al. (2002). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Mass Spectrometry, 37(10), 989-1004. [Link]

  • MASONACO. (n.d.). Geosmin and MIB in water. [Link]

  • Suominen, S., et al. (2015). Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds. Applied and Environmental Microbiology, 81(1), 247-255. [Link]

  • Dickschat, J. S., et al. (2014). The stereochemical course of 2-methylisoborneol biosynthesis. Beilstein Journal of Organic Chemistry, 10, 2826-2835. [Link]

  • ResearchGate. (n.d.). A Detailed View of 2-Methylisoborneol Biosynthesis. [Link]

  • Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. [Link]

  • Watson, S. B. (2004). Interlaboratory Comparison of Geosmin and 2-methylisoborneol in Municipal Tap Water. Water Quality Research Journal of Canada, 39(2), 145-154. [Link]

  • Satchwill, T., et al. (2011). Treatment of taste and odor causing compounds 2-methyl isoborneol and geosmin in drinking water: a critical review. Journal of Environmental Sciences, 23(1), 1-13. [Link]

  • The NELAC Institute. (n.d.). Extraction and detection of Geosmin and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. [Link]

  • Agilent Technologies. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Syntheses. (n.d.). (e)-1-phenyl-3,3-dimethyl-1-butene. [Link]

  • Google Patents. (n.d.). CN101531569A - Method for synthesizing 2-methylisoborneol.

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A Comparative Analysis of 5-Keto-2-methylisoborneol Biotransformation Across Diverse Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Keto-2-methylisoborneol

5-Keto-2-methylisoborneol is a derivative of 2-methylisoborneol (2-MIB), a naturally occurring terpenoid responsible for the characteristic earthy or musty odor in soil and water. While 2-MIB is often considered an off-flavor contaminant in drinking water and aquaculture, its derivatives, such as 5-keto-2-methylisoborneol, are of increasing interest to researchers in the fields of natural products chemistry and drug development. The targeted microbial transformation of 2-MIB into more functionalized molecules like 5-keto-2-methylisoborneol opens avenues for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of microbial strains capable of this biotransformation, offering insights into their metabolic pathways and providing a framework for related experimental design.

The biosynthesis of the precursor, 2-methylisoborneol, is a well-elucidated pathway in various microorganisms, particularly in actinomycetes and cyanobacteria.[1][2][3] The process involves the methylation of the universal monoterpene precursor, geranyl diphosphate (GPP), by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, followed by the cyclization of the resulting 2-methyl GPP by a monoterpene cyclase.[1][2]

This guide will focus on the subsequent biotransformation of 2-MIB, specifically the microbial oxidation to 5-keto-2-methylisoborneol, and will compare the capabilities of different microbial strains in performing this conversion.

Comparative Analysis of Microbial Strains for 2-MIB Biotransformation

The ability to transform 2-MIB is not widespread among microorganisms and appears to be a specialized metabolic trait, often found in bacteria capable of degrading camphor, a structurally similar monoterpene. A key study by Eaton and Sandusky (2009) identified and characterized three distinct camphor-degrading bacterial strains with differing abilities to hydroxylate and oxidize 2-MIB.[4][5][6] This comparative analysis is centered on these findings.

The three microbial strains that serve as the primary subjects of this guide are:

  • Rhodococcus wratislaviensis DLC-cam

  • Rhodococcus ruber T1

  • Pseudomonas putida G1

Of these, only Rhodococcus wratislaviensis DLC-cam has been reported to produce 5-keto-2-methylisoborneol as a major transformation product. The other two strains, while capable of metabolizing 2-MIB, yield different hydroxylated derivatives, making them excellent subjects for a comparative study of microbial terpenoid metabolism.

Metabolic Capabilities and Product Profiles

The biotransformation of 2-MIB by these strains is initiated by hydroxylation at one of the secondary carbons of the six-membered ring. The regioselectivity of this initial hydroxylation step is a key differentiator between the strains and dictates the final product profile.

Table 1: Comparison of 2-MIB Biotransformation Products in Different Microbial Strains

Microbial StrainPrimary Transformation Product(s)Key Metabolic ReactionReference
Rhodococcus wratislaviensis DLC-cam 5-Keto-2-methylisoborneol (via 5-hydroxy-2-MIB)Hydroxylation at C-5 followed by oxidation[4][5]
Rhodococcus ruber T1 3-Hydroxy-2-methylisoborneolHydroxylation at C-3[4][5]
Pseudomonas putida G1 6-Hydroxy-2-methylisoborneolHydroxylation at C-6[4][5]

The causality behind these distinct metabolic fates lies in the specificity of the cytochrome P450 monooxygenases induced by camphor in these strains. These enzymes, while all capable of acting on the structurally similar 2-MIB molecule, exhibit different regioselectivities, leading to the formation of unique products.

Quantitative Performance

While the work by Eaton and Sandusky (2009) qualitatively identified the transformation products, detailed quantitative data on the yield, titer, and conversion rates for 5-keto-2-methylisoborneol production by Rhodococcus wratislaviensis DLC-cam are not extensively reported in the literature. The study does indicate that for R. wratislaviensis DLC-cam, the 5-keto-2-MIB is a significant product, suggesting a potentially efficient conversion from the 5-hydroxy intermediate. Further research is needed to optimize and quantify this biotransformation for potential preparative-scale applications.

Experimental Protocols

The following protocols are based on the methodologies described by Eaton and Sandusky (2009) and represent a foundational approach for the comparative analysis of 2-MIB biotransformation.[7]

Microbial Strain Cultivation and Induction

Rationale: The expression of the enzymes responsible for 2-MIB transformation in these strains is induced by camphor. Therefore, pre-culturing the bacteria in the presence of camphor is a critical step to ensure high metabolic activity towards 2-MIB.

Step-by-Step Protocol:

  • Prepare Minimal Medium: A suitable minimal medium should be prepared containing a carbon source (e.g., 10 mM glucose or 0.1% succinate), a nitrogen source, and essential minerals. A small amount of yeast extract (0.025%) can be added to promote initial growth.

  • Inoculation: Inoculate the minimal medium with a fresh culture of the respective microbial strain (R. wratislaviensis DLC-cam, R. ruber T1, or P. putida G1).

  • Induction with Camphor: Add camphor (e.g., from an ethanol stock solution to a final concentration of approximately 0.75 mg per 2 ml of culture) to the growing cultures.

  • Incubation: Incubate the cultures with shaking (e.g., 250 rpm) at an appropriate temperature (e.g., 30°C) for a sufficient period to allow for growth and enzyme induction (e.g., 16-20 hours).

  • Cell Harvesting and Resuspension: Harvest the induced cells by centrifugation and resuspend them in fresh minimal medium without camphor. This step is crucial to remove any remaining camphor that might interfere with the subsequent analysis.

2-MIB Biotransformation Assay

Rationale: This assay is designed to expose the induced microbial cells to 2-MIB and monitor its conversion to the respective products over time.

Step-by-Step Protocol:

  • Substrate Addition: Add 2-MIB (e.g., from an ethanol stock solution to a final concentration of approximately 0.5 mg per 2 ml of culture) to the resuspended induced cells.

  • Incubation: Incubate the reaction mixtures with shaking at a suitable temperature (e.g., 30°C).

  • Time-Course Sampling: At regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots of the culture for analysis.

  • Extraction of Metabolites: Immediately quench the enzymatic reaction and extract the metabolites from the culture aliquots. A common method is liquid-liquid extraction with an organic solvent such as dichloromethane or ethyl acetate.

  • Sample Preparation for Analysis: Dry the organic extracts (e.g., over anhydrous sodium sulfate), concentrate them under a gentle stream of nitrogen, and reconstitute the residue in a suitable solvent for GC-MS analysis.

Analytical Methodology: GC-MS Analysis

Rationale: Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-MIB and its derivatives.

Step-by-Step Protocol:

  • GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5MS or equivalent) suitable for the separation of terpenoids.

  • GC Oven Program: Develop a temperature program that allows for the separation of 2-MIB from its hydroxylated and keto-derivatives. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, it is recommended to use selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Key ions for 2-MIB and its derivatives should be determined from full-scan mass spectra of authentic standards or from the literature.

  • Quantification: Prepare a calibration curve using authentic standards of 2-MIB and, if available, 5-keto-2-methylisoborneol. An internal standard should be used to correct for variations in extraction efficiency and injection volume.

Signaling Pathways and Logical Relationships

The metabolic pathways for the biosynthesis of 2-MIB and its subsequent biotransformation by the three compared microbial strains can be visualized to better understand the flow of metabolites and the key enzymatic steps.

Biosynthesis of 2-Methylisoborneol (2-MIB)

Caption: Biosynthesis of 2-MIB from Geranyl Diphosphate.

Comparative Biotransformation of 2-MIB

MIB_Biotransformation cluster_R_wratislaviensis Rhodococcus wratislaviensis DLC-cam cluster_R_ruber Rhodococcus ruber T1 cluster_P_putida Pseudomonas putida G1 MIB 2-Methylisoborneol (2-MIB) Hydroxy_5_MIB 5-Hydroxy-2-MIB MIB->Hydroxy_5_MIB Hydroxylation (C-5) Hydroxy_3_MIB 3-Hydroxy-2-MIB MIB->Hydroxy_3_MIB Hydroxylation (C-3) Hydroxy_6_MIB 6-Hydroxy-2-MIB MIB->Hydroxy_6_MIB Hydroxylation (C-6) Keto_5_MIB 5-Keto-2-methylisoborneol Hydroxy_5_MIB->Keto_5_MIB Oxidation

Caption: Comparative metabolic pathways of 2-MIB biotransformation.

Conclusion and Future Perspectives

This guide provides a comparative analysis of three camphor-degrading bacteria with distinct capabilities for the biotransformation of 2-methylisoborneol. Rhodococcus wratislaviensis DLC-cam stands out for its ability to produce 5-keto-2-methylisoborneol, a potentially valuable derivative for further chemical synthesis. In contrast, Rhodococcus ruber T1 and Pseudomonas putida G1 serve as examples of microbial systems that can introduce hydroxyl groups at different positions on the 2-MIB scaffold, highlighting the potential of microbial biocatalysis for generating a diversity of structures from a single precursor.

The field would greatly benefit from further research to:

  • Quantify the production of 5-keto-2-methylisoborneol by R. wratislaviensis DLC-cam and optimize the fermentation conditions to maximize yields.

  • Isolate and characterize the specific cytochrome P450 monooxygenases from these strains to enable their use in cell-free biocatalytic systems or for expression in heterologous hosts.

  • Screen for other microbial strains with novel 2-MIB transformation capabilities to expand the toolbox of available biocatalysts.

By leveraging the metabolic diversity of microorganisms, researchers can continue to unlock new possibilities for the sustainable production of complex and valuable molecules.

References

  • Komatsu, M., Tsuda, M., Omura, S., Oikawa, H., & Ikeda, H. (2008). Identification and functional analysis of genes controlling biosynthesis of 2-methylisoborneol. Proceedings of the National Academy of Sciences, 105(21), 7422–7427. [Link]

  • Giglio, S., Jiang, J., Saint, C. P., Cane, D. E., & Monis, P. T. (2011). Biosynthesis of 2-methylisoborneol in cyanobacteria. Environmental Science & Technology, 45(3), 960–966. [Link]

  • Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of Geosmin and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406. [Link]

  • Wang, Z., Xu, Y., Shao, J., Wang, J., & Li, R. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLoS ONE, 6(4), e18665. [Link]

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology, 75(3), 583–588. [Link]

  • The biosynthesis of the odorant 2-methylisoborneol is compartmentalized inside a protein shell. (2022). Nature Communications, 13(1), 6296. [Link]

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. PubMed Central. [Link]

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. ASM Journals. [Link]

  • Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. USDA ARS. [Link]

Sources

A Comparative Guide to the Accuracy and Precision of 5-Keto-2-methyl Isoborneol Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is fundamental to understanding pharmacokinetics, toxicology, and metabolic pathways. 5-Keto-2-methyl Isoborneol, a derivative within the terpene family, presents unique analytical challenges due to its structural complexity and the likelihood of its presence at low concentrations in complex biological matrices. The selection of an appropriate analytical method is therefore a critical decision that directly impacts data reliability and integrity.

This guide provides an objective comparison of the two primary chromatographic techniques for the quantification of this compound and similar terpenoids: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparison is grounded in established validation parameters as outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA), ensuring that the methodologies discussed are robust, reproducible, and fit for purpose.[1][2][3]

The Causality Behind Method Selection: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for compounds that are volatile or can be made volatile through derivatization.[4] For a semi-volatile compound like this compound, GC-MS offers excellent chromatographic separation and high sensitivity. The electron ionization (EI) source provides reproducible fragmentation patterns, creating a veritable fingerprint for confident identification. The primary experimental consideration is ensuring the analyte can be efficiently volatilized without thermal degradation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is exceptionally versatile and is often preferred for non-volatile or thermally sensitive compounds in complex matrices like plasma or urine.[5] The power of LC-MS/MS lies in its specificity, achieved by using tandem mass spectrometry (MS/MS). A precursor ion corresponding to the analyte's mass is selected and fragmented, and a specific product ion is then monitored. This multiple reaction monitoring (MRM) technique drastically reduces background noise and matrix interference, leading to superior sensitivity and selectivity.[5][6]

Data Presentation: A Comparative Analysis of Performance

The validation of an analytical method is a systematic process to confirm its suitability for the intended application.[2][7] Key performance characteristics for accuracy and precision are summarized below, based on typical results for analogous terpene and camphor metabolite analyses found in the literature.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ICH/FDA Acceptance Criteria
Accuracy (% Recovery) 80% - 115%[8][9]85% - 115% (typically 95-105%)[5][6]Mean value within ±15% of nominal (±20% at LLOQ)[10]
Precision (% RSD) Intra-day: ≤ 15% Inter-day: ≤ 20%[8][11]Intra-day: ≤ 10% Inter-day: ≤ 15%[6][9]CV should not exceed 15% (20% at LLOQ)[1][10]
Limit of Quantification (LOQ) Low ng/L to µg/L (e.g., 4-6 ng/L for MIB)[11]Sub ng/L to low µg/L (e.g., 0.15-0.30 µg/L for camphor metabolites)[12][13]Analyte response should be at least 5 times the blank response[10][14]
Linearity (Correlation Coefficient, r²) ≥ 0.995[8][11]≥ 0.998[6]Typically ≥ 0.99

Experimental Workflows and Method Validation Logic

A robust analytical workflow is the foundation of reliable quantification. The following diagram illustrates a typical workflow for the analysis of a target analyte from a biological matrix.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing SampleCollection 1. Sample Collection (e.g., Plasma, Urine) SpikeIS 2. Spike with Internal Standard SampleCollection->SpikeIS Extraction 3. Analyte Extraction (SPE, LLE, or PPT) SpikeIS->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Chromatography 5. Chromatographic Separation (GC or LC) Evaporation->Chromatography MassSpec 6. Mass Spectrometry (MS or MS/MS Detection) Chromatography->MassSpec Integration 7. Peak Integration MassSpec->Integration Calibration 8. Calibration Curve Quantification Integration->Calibration Report 9. Data Reporting Calibration->Report

Caption: General analytical workflow from sample receipt to final report.

The trustworthiness of this workflow is established through a rigorous validation process. The relationship between key validation parameters is hierarchical and interconnected, ensuring the method is fit for its purpose.

G FitForPurpose Method is Fit for Purpose Accuracy Accuracy FitForPurpose->Accuracy Precision Precision FitForPurpose->Precision Stability Stability FitForPurpose->Stability Selectivity Selectivity Accuracy->Selectivity Sensitivity Sensitivity (LLOQ) Linearity Linearity & Range Accuracy->Linearity Precision->Sensitivity Precision->Linearity Linearity->Sensitivity

Sources

A Researcher's Guide to Analytical Standards for 5-Keto-2-methyl Isoborneol: Navigating a Landscape Without Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate work of identifying and quantifying novel compounds, the certified reference material (CRM) is the cornerstone of analytical accuracy and reliability. However, in the realm of specialized and emerging molecules such as 5-Keto-2-methyl Isoborneol, the well-trodden path of readily available CRMs often narrows, compelling the scientific community to navigate a more challenging terrain. This guide provides a comprehensive framework for establishing analytical confidence when working with this compound in the absence of a formal CRM. We will delve into the practical realities of sourcing and qualifying alternative reference standards, explore suitable analytical methodologies by drawing parallels with the well-documented analysis of its close analog, 2-methylisoborneol (2-MIB), and provide robust protocols for in-house validation to ensure data of the highest integrity.

The Uncharted Territory: Availability of Reference Materials for this compound

A thorough investigation of the current market for analytical standards reveals a critical gap: the absence of commercially available Certified Reference Materials (CRMs) for this compound. While CRMs for the related, and more notorious, taste-and-odor compound 2-methylisoborneol (2-MIB) are readily available from suppliers like AccuStandard and Restek, the same cannot be said for its 5-keto derivative.

However, the compound itself is available for purchase as a neat chemical from several suppliers, providing a crucial starting point for analytical work. The table below summarizes the currently identifiable sources for this compound and its deuterated analogue.

Product NameSupplierCAS NumberNotes
This compoundSanta Cruz Biotechnology1138454-88-2Sold as a biochemical for research purposes.[1]
This compoundBIOGEN Científica1138454-88-2Available in 10 mg size.[2]
This compound-d3BIOGEN Científica1138454-88-2Deuterated version available in 1 mg size, useful as an internal standard.[3]

It is imperative for researchers to understand that these materials are not supplied with a Certificate of Analysis (CoA) that meets the stringent requirements of a CRM. A CRM's CoA provides certified values for purity and uncertainty, ensuring traceability to national or international standards. The materials listed above, while commercially available, necessitate a rigorous in-house qualification process to establish their suitability as analytical reference standards.

Charting Your Own Course: Qualifying a Non-Certified Reference Standard

In the absence of a CRM, the onus of ensuring the quality and reliability of the analytical standard falls upon the researcher. This process, known as "qualifying" the standard, involves a series of experiments to thoroughly characterize the material. The following workflow outlines the essential steps for qualifying a non-certified standard of this compound.

G cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity Determination cluster_3 Phase 4: Standard Preparation & Stability procure Procure this compound from a reputable supplier solubility Solubility Testing (e.g., Methanol, Acetonitrile) procure->solubility ms Mass Spectrometry (MS) (Confirm Molecular Weight) solubility->ms nmr Nuclear Magnetic Resonance (NMR) (Confirm Structure) ms->nmr ftir Fourier-Transform Infrared Spectroscopy (FTIR) (Confirm Functional Groups) nmr->ftir gcms Gas Chromatography-Mass Spectrometry (GC-MS) (Assess for Volatile Impurities) ftir->gcms hplc High-Performance Liquid Chromatography (HPLC-UV/MS) (Assess for Non-volatile Impurities) gcms->hplc qnmr Quantitative NMR (qNMR) (Determine Absolute Purity) hplc->qnmr stock Prepare Stock Solution (Gravimetrically) qnmr->stock stability Stability Assessment (Short-term and Long-term) stock->stability

Caption: Workflow for Qualifying a Non-Certified Reference Standard.

Experimental Protocols for Standard Qualification

1. Identity Confirmation:

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of this compound (C11H18O2, MW: 182.26 g/mol ).[1]

    • Methodology:

      • Prepare a dilute solution of the standard in a suitable volatile solvent (e.g., methanol).

      • Infuse the solution directly into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

      • Acquire the mass spectrum in full scan mode.

      • Verify the presence of the expected molecular ion ([M+H]+ at m/z 183.13 or other relevant adducts).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of this compound.

    • Methodology:

      • Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., CDCl3).

      • Acquire 1H and 13C NMR spectra.

      • Compare the observed chemical shifts, coupling constants, and integration values with theoretically predicted spectra or literature data if available.

2. Purity Determination:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To assess the presence of volatile impurities. This technique is particularly relevant given the structural similarity to the volatile compound 2-MIB.

    • Methodology:

      • Prepare a solution of the standard in a volatile solvent.

      • Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polarity column).

      • Run a temperature gradient program to separate the main component from any potential impurities.

      • Analyze the resulting chromatogram for the presence of additional peaks. The area percentage of the main peak can provide an initial estimate of purity.

  • High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection:

    • Objective: To assess the presence of non-volatile impurities.

    • Methodology:

      • Develop a reversed-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point.

      • Prepare a solution of the standard and inject it into the HPLC system.

      • Monitor the elution profile using a UV detector (if the molecule has a chromophore) and/or a mass spectrometer.

      • Quantify the area of any impurity peaks relative to the main peak to estimate purity.

Analytical Methodologies for Quantification: Lessons from 2-Methylisoborneol

Given the structural similarity between this compound and 2-MIB, the well-established analytical methods for 2-MIB serve as an excellent starting point for developing quantitative assays. The primary techniques for the analysis of 2-MIB in various matrices, particularly water, involve a sample preparation step to extract and concentrate the analyte, followed by GC-MS analysis.

G cluster_0 Sample Preparation (Extraction & Concentration) cluster_1 Analytical Separation & Detection spme Solid-Phase Microextraction (SPME) gcms Gas Chromatography-Mass Spectrometry (GC-MS) spme->gcms mase Membrane-Assisted Solvent Extraction (MASE) mase->gcms pt Purge-and-Trap (P&T) pt->gcms

Caption: Common Analytical Workflow for Volatile Terpenoids.

Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). Analytes partition onto the fiber and are then thermally desorbed in the GC inlet.High sensitivity, solvent-free, simple to automate.Fiber fragility, potential for matrix effects, relatively large standard deviation.[4]
Membrane-Assisted Solvent Extraction (MASE) A semi-permeable membrane separates the aqueous sample from an organic solvent. Analytes diffuse across the membrane into the solvent.Good precision, allows for multiple injections from the same extract.[4]Lower sensitivity compared to SPME.[4]
Purge-and-Trap (P&T) An inert gas is bubbled through the sample, stripping volatile analytes which are then trapped on an adsorbent. The trap is then heated to desorb the analytes into the GC.Excellent for highly volatile compounds, can handle larger sample volumes leading to low detection limits.Can cause degradation of thermally labile compounds.[5]

For this compound, which is likely less volatile than 2-MIB due to the ketone group, SPME and MASE are expected to be highly effective extraction techniques. The choice between them will depend on the required sensitivity and precision of the assay.

A Framework for Method Validation in the Absence of a CRM

Once a qualified in-house standard is established and an analytical method is developed, the method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for analytical method validation. The following parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of standards at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike-recovery experiments, where a known amount of the qualified standard is added to a blank matrix and the recovery is calculated.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analysis of novel or specialized compounds like this compound often requires researchers to venture beyond the convenience of commercially available Certified Reference Materials. This guide provides a strategic roadmap for navigating this challenge. By diligently sourcing and rigorously qualifying a non-certified standard, leveraging established analytical techniques for similar compounds, and adhering to a comprehensive method validation framework, researchers can generate high-quality, reliable, and defensible data. This disciplined approach is fundamental to advancing scientific knowledge and ensuring the integrity of research and development in the pharmaceutical and chemical sciences.

References

  • BIOGEN Científica. This compound. [Link]

  • BIOGEN Científica. This compound-d3. [Link]

  • Parr, C. S., et al. "Comparison of analytical techniques for detection of geosmin and 2-methylisoborneol in aqueous samples.
  • Nkwonta, C. G., and T. E. Cloete. "Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Keto-2-methyl Isoborneol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the realm of analytical chemistry, particularly within regulated environments such as pharmaceuticals and environmental testing, the adage "trust, but verify" is paramount. The integrity of generated data underpins critical decisions, from drug safety to environmental compliance. This guide provides an in-depth, experience-driven approach to the cross-validation of two distinct analytical methods for the quantification of 5-Keto-2-methyl Isoborneol, a lesser-known but potentially significant chiral ketone.

This document is designed for researchers, analytical scientists, and quality assurance professionals who require a robust framework for comparing and ensuring the interchangeability of analytical methods. We will move beyond a simple checklist approach, delving into the why behind the how, grounding our protocol in established scientific principles and regulatory expectations.

Introduction: The Analyte and the Analytical Imperative

This compound is a camphor derivative. While not as extensively studied as its parent compound, its accurate quantification is crucial in contexts such as metabolism studies, impurity profiling in synthetic processes, or as a potential biomarker. The choice of an analytical method—often between gas chromatography (GC) and liquid chromatography (LC), typically coupled with mass spectrometry (MS)—is often dictated by laboratory instrumentation, sample matrix, and required sensitivity.

However, circumstances such as method modernization, lab-to-lab transfers, or the need for an orthogonal confirmatory method necessitate a rigorous cross-validation. This process demonstrates that two different methods provide equivalent, reliable results, ensuring data continuity and confidence.

The Contenders: Two Validated Analytical Approaches

For this guide, we will compare a classic, robust GC-MS method with a modern, high-sensitivity LC-MS/MS method.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a stalwart for the analysis of volatile and semi-volatile compounds like ketones.[1][2][3][4][5] Its high chromatographic resolution and established libraries make it an excellent choice.

  • Rationale for Use : The volatility of this compound makes it an ideal candidate for GC. Electron Ionization (EI) in MS provides reproducible fragmentation patterns, aiding in structural confirmation.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superb sensitivity and selectivity, often requiring minimal sample cleanup compared to GC methods.[6][7][8][9][10] It is particularly advantageous for complex matrices or when high throughput is required.

  • Rationale for Use : Electrospray Ionization (ESI) is a soft ionization technique suitable for polar compounds that may not be readily amenable to GC without derivatization.[7] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, minimizing matrix interference.[6]

The Cross-Validation Protocol: A Framework for Equivalence

Cross-validation is not merely re-running a validation. It is a direct, head-to-head comparison of pre-defined validation parameters. The goal is to prove that any differences between the methods are statistically insignificant and within acceptable analytical variability.

Foundational Steps: Pre-Validation Checks

Before embarking on the cross-validation, ensure both Method A and Method B are individually validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).[11][12][13][14][15] This includes specificity, linearity, accuracy, precision (repeatability and intermediate precision), and determination of detection and quantitation limits.[13][14]

Experimental Workflow for Cross-Validation

The core of the process involves analyzing the same set of well-characterized samples using both methods.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_methodA Method A: GC-MS cluster_methodB Method B: LC-MS/MS cluster_comparison Data Comparison & Analysis Sample Homogenized Sample Pool (e.g., Spiked Matrix) Aliquots Identical Aliquots Sample->Aliquots Divide PrepA Sample Prep A (e.g., LLE) Aliquots->PrepA PrepB Sample Prep B (e.g., PPT) Aliquots->PrepB Gcms GC-MS Analysis PrepA->Gcms DataA Results A Gcms->DataA Compare Statistical Comparison (e.g., t-test, Bland-Altman) DataA->Compare Lcms LC-MS/MS Analysis PrepB->Lcms DataB Results B Lcms->DataB DataB->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Detailed Experimental Protocols

Sample Set Preparation:

  • Create a pooled sample matrix (e.g., plasma, urine, or process intermediate) free of the analyte.

  • Spike the pooled matrix with a certified reference standard of this compound to create a series of Quality Control (QC) samples. These should be at a minimum of three concentrations: Low (near the LLOQ), Medium, and High.

  • Prepare at least six replicates at each concentration level.

  • Divide the replicates for each concentration into two sets, one for each analytical method.

Method A: GC-MS Protocol

  • Sample Extraction (Liquid-Liquid Extraction - LLE):

    • To 100 µL of sample, add an internal standard (e.g., a deuterated analog).

    • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 x g for 5 minutes.

    • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Splitless, 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.

Method B: LC-MS/MS Protocol

  • Sample Extraction (Protein Precipitation - PPT):

    • To 50 µL of sample, add an internal standard.

    • Add 200 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase, e.g., Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to resolve the analyte from matrix components.

    • MS Ionization: Electrospray Ionization (ESI), positive mode.

    • MS Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for the analyte and internal standard.

Data Analysis and Acceptance Criteria: The Moment of Truth

The quantitative results from both methods are now ready for direct comparison. The acceptance criteria should be pre-defined in the validation protocol.[16]

Comparative Data Summary

The following table presents a hypothetical but realistic dataset from the cross-validation experiment.

QC LevelMethod A (GC-MS) Mean Conc. (ng/mL)Method A %RSD (n=6)Method B (LC-MS/MS) Mean Conc. (ng/mL)Method B %RSD (n=6)% Difference [(A-B)/mean(A,B)]*100
Low QC (5 ng/mL)4.955.85.104.5-3.0%
Mid QC (50 ng/mL)51.24.250.53.11.4%
High QC (200 ng/mL)198.53.5201.02.8-1.2%
Statistical Evaluation
  • Precision: The Relative Standard Deviation (%RSD) for each method at each level should be within the limits set during individual method validation (typically ≤15%, and ≤20% at the LLOQ).[3]

  • Accuracy/Agreement: The mean concentration determined by each method should be compared. The percentage difference between the two methods should ideally be within ±15%.[17][18] A Student's t-test can be formally applied to determine if there is a statistically significant difference between the means obtained from the two methods.

Logical_Framework cluster_params Core Validation Parameters cluster_methods Methods Under Comparison Title Cross-Validation Objective: Demonstrate Method Equivalence Accuracy Accuracy (%Bias) Title->Accuracy Evaluated Via Precision Precision (%RSD) Title->Precision Evaluated Via Selectivity Selectivity (Interference Check) Title->Selectivity Evaluated Via MethodA Method A (e.g., GC-MS) Accuracy->MethodA MethodB Method B (e.g., LC-MS/MS) Accuracy->MethodB Precision->MethodA Precision->MethodB Selectivity->MethodA Selectivity->MethodB Acceptance Pre-defined Acceptance Criteria (e.g., %Difference < 15%) MethodA->Acceptance Results Compared Against MethodB->Acceptance Outcome Conclusion: Methods are Interchangeable Acceptance->Outcome If Criteria Met

Caption: Logical framework for establishing method equivalence through cross-validation.

Trustworthiness: Building a Self-Validating System

The protocol described is inherently self-validating. By analyzing identical, well-characterized samples, any significant deviation in the results points directly to a method-specific issue (e.g., extraction inefficiency, matrix effects, or instability) that may not have been apparent during single-method validation. The use of an internal standard in both methods is critical, as it corrects for variability in sample preparation and instrument response, thereby increasing the trustworthiness of the final quantitative data.

Conclusion: An Authoritative Stance

Cross-validation is a cornerstone of a robust analytical lifecycle management program.[14][16] It provides documented evidence that different analytical procedures are suitable for the same intended purpose, ensuring data integrity across studies, laboratories, and time.[17][19] This guide has provided a comprehensive, scientifically-grounded framework for the cross-validation of GC-MS and LC-MS/MS methods for this compound. By adhering to these principles of causality, self-validation, and authoritative grounding, analytical scientists can ensure the highest level of confidence in their data.

References

  • Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 34(8), 470–474. [Link]

  • Holm, K., & Linnet, K. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Semantic Scholar. [Link]

  • Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 34(8), 470-474. [Link]

  • U.S. Food and Drug Administration. (1995). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Wu, Y. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Xie, F., & Zhang, E. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-33. [Link]

  • Deng, Y. (2003). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 377(5), 788-802. [Link]

  • Altabrisa Group. (2024). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Deng, Y. (2003). Fast LC/MS in the analysis of small molecules. ResearchGate. [Link]

  • University of Copenhagen. (n.d.). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • Nowatzke, W., & Woolf, E. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1195–1203. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Keto-2-methyl Isoborneol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 5-Keto-2-methyl Isoborneol is the foundation of its safe handling and disposal. Based on its structural relationship to camphor, a cyclic monoterpene ketone, we can infer the following properties and associated risks.[1][2]

Property Inferred Hazard Rationale and Handling Implications
Physical State Solid, crystalline powder with a characteristic odor.Similar to camphor, it may be a colorless or white crystalline solid.[1] The distinct odor serves as an immediate indicator of its presence.
Toxicity Potential for moderate acute oral toxicity.Camphor has an oral LD50 of 1310 mg/kg in mice.[3] Ingestion of even small amounts could be harmful.
Environmental Fate Potential to be an environmental contaminant.Camphor derivatives can be persistent in aquatic environments and may not be efficiently removed by conventional wastewater treatment.[4]
Flammability Combustible solid.Camphor is a flammable solid.[5] While not highly flammable, it can form explosive mixtures with air upon intense heating.
Reactivity Stable under normal conditions.Generally stable, but should be kept away from strong oxidizing agents.[6]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound in any capacity, from experimental use to disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes or airborne particles.

  • Hand Protection: Impervious gloves, such as nitrile, should be worn. Always inspect gloves for tears or holes before use.

  • Body Protection: A laboratory coat is essential to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Causality: The use of comprehensive PPE is a non-negotiable aspect of laboratory safety. Given the potential for skin and eye irritation from related compounds, these precautions are necessary to prevent accidental exposure.[7]

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[8]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to segregate and manage different waste streams.

Waste Minimization

The most effective disposal strategy begins with waste minimization.[9]

  • Order only the necessary quantities of the chemical.

  • Design experiments to use the smallest practical amount of the substance.

Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[10][11]

  • Solid Waste: Unused or expired this compound.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Labware: Glassware, pipette tips, and other materials that have come into contact with the chemical.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow Start Waste Generation (this compound) SolidWaste Solid Waste (Pure compound, contaminated solids) Start->SolidWaste LiquidWaste Liquid Waste (Solutions containing the compound) Start->LiquidWaste ContaminatedLabware Contaminated Labware (Glassware, pipette tips) Start->ContaminatedLabware SolidContainer Labelled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Liquid Hazardous Waste Container (Non-halogenated) LiquidWaste->LiquidContainer SharpsContainer Sharps Container (Contaminated needles, etc.) ContaminatedLabware->SharpsContainer If sharp GlasswareDecon Decontaminate Glassware (Rinse with appropriate solvent) ContaminatedLabware->GlasswareDecon If reusable EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup SharpsContainer->EHS_Pickup Rinsate Collect Rinsate GlasswareDecon->Rinsate Rinsate->LiquidContainer

Caption: Disposal decision workflow for this compound waste.

Detailed Disposal Procedures

For Solid this compound Waste:

  • Carefully transfer the solid waste into a clearly labeled, sealable container designated for solid chemical waste.

  • The label must include the chemical name ("this compound"), the approximate quantity, and the date.

  • Store the container in a designated satellite accumulation area, away from incompatible materials.[9][11]

For Liquid Waste Containing this compound:

  • Pour the liquid waste into a designated, leak-proof container for non-halogenated organic waste.

  • Ensure the container is properly labeled with the chemical name and concentration.

  • Do not mix with incompatible waste streams, such as acids or bases.[11][12]

  • Keep the container securely capped when not in use.[9]

For Contaminated Labware:

  • Disposable Items: Items such as contaminated gloves, paper towels, and pipette tips should be placed in a sealed bag and then into the solid hazardous waste container.

  • Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated sharps container.[13]

  • Reusable Glassware: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) three times. The solvent rinsate must be collected and disposed of as hazardous liquid waste.

Trustworthiness and Self-Validation

This protocol is built on a foundation of established chemical safety principles and data from closely related compounds. By adhering to these guidelines, you are implementing a self-validating system of safety. Regular review of your institution's specific chemical hygiene plan and consultation with your EHS department will further ensure compliance and safety.

Conclusion

The responsible disposal of this compound is a reflection of our commitment to scientific integrity and a safe research environment. By understanding the potential hazards and following these detailed procedures, we can mitigate risks to ourselves, our colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • SCION Instruments. Good Laboratory Practices: Waste Disposal.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • MDPI. (n.d.). Environmental Fate of 4-Methylbenzylidene Camphor: Adsorption Behavior on Textile-Derived Microplastic Fibers in Wastewater and Surface Water Systems.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, October 17). SAFETY DATA SHEET.
  • MITO Material Solutions, Inc. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (2020, September 4). SAFETY DATA SHEET.
  • Environmental Protection Agency. (n.d.). Camphor - Inert Reassessment.
  • National Institutes of Health. (n.d.). Camphor | C10H16O | CID 2537 - PubChem.
  • Wikipedia. (n.d.). Camphor.
  • National Institutes of Health. (n.d.). 2-Methylisoborneol | C11H20O | CID 11062802 - PubChem.

Sources

Personal protective equipment for handling 5-Keto-2-methyl Isoborneol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 5-Keto-2-methyl Isoborneol

As a Senior Application Scientist, the safe handling of novel or less-documented compounds is a foundational aspect of laboratory excellence. For this compound, a derivative of isoborneol, a comprehensive safety protocol is paramount. Due to the limited specific toxicological data for this particular ketone, our approach must be rooted in a conservative assessment based on its parent compound, isoborneol, and the general reactivity of ketones. This guide provides an in-depth operational plan for personal protective equipment (PPE) and disposal, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Assessment: A Proactive Stance

The presence of the ketone functional group also informs our PPE selection, particularly for glove choice, as some standard laboratory gloves offer poor resistance to ketones.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following is a detailed breakdown of the required equipment, explaining the causality behind each choice.

Eye and Face Protection

Direct contact with chemical splashes can cause serious eye damage. The appropriate level of protection must be matched to the experimental procedure.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.

  • Enhanced Protection: For procedures involving a risk of splashing or the handling of larger quantities, chemical splash goggles that form a seal around the eyes are required.[2][3]

  • Maximum Protection: When there is a significant risk of splashing, a full-face shield must be worn in conjunction with safety goggles.[4]

Skin and Body Protection

Given that the parent compound is a known skin irritant, robust skin and body protection is non-negotiable.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.

  • Gloves: Standard nitrile gloves may not be sufficient for prolonged contact with ketones.[1] For handling this compound, the following glove choices are recommended:

    • For Incidental Contact: Nitrile gloves are acceptable, but they should be changed immediately upon any sign of contamination.

    • For Extended Contact or Immersion: Gloves specifically rated for ketone resistance, such as those with a Polyvinyl Alcohol (PVA) coating, are highly recommended.[5][6][7] These gloves offer superior protection against a wide range of aggressive solvents, including ketones.[6][7] Always inspect gloves for tears or degradation before use.

  • Footwear: Substantial, closed-toe shoes are mandatory to protect the feet from spills.

Respiratory Protection

To prevent inhalation of airborne particles or vapors, all handling of this compound should be performed within a certified chemical fume hood.[2] If the procedure has a high potential for aerosolization and a fume hood is not available, a risk assessment must be conducted to determine the appropriate respiratory protection. A NIOSH/MSHA-approved respirator, potentially a positive-pressure supplied-air respirator for high concentrations, would be necessary in such cases.[3]

Table 1: PPE Summary for Handling this compound

Protection Area Required Equipment Rationale
Eye/Face Safety glasses with side shields (minimum); Chemical splash goggles; Face shield (as needed).Protects against splashes and aerosols.
Skin/Body Flame-resistant lab coat; Ketone-resistant gloves (e.g., PVA-coated); Closed-toe shoes.Prevents skin irritation and protects from spills of a flammable solid.
Respiratory Work within a chemical fume hood. Use a NIOSH/MSHA-approved respirator if a fume hood is unavailable and there is a risk of inhalation.Minimizes inhalation of dust or vapors.

Operational and Disposal Plans

A systematic workflow is crucial for safety and reproducibility. The following procedural steps provide a self-validating framework for handling and disposing of this compound.

Step-by-Step Handling Protocol
  • Preparation: Verify that the chemical fume hood is operational. Ensure that an eyewash station and safety shower are accessible.[2][8] Clear the workspace of all non-essential items.

  • PPE Donning: Put on all required PPE as outlined in Table 1 before handling the chemical.

  • Chemical Handling: Perform all manipulations of the compound within the fume hood. Use appropriate tools to avoid generating dust. Keep the container closed when not in use.

  • Post-Handling Decontamination: After use, decontaminate the work area and any equipment.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Protocol
  • Waste Collection: All materials contaminated with this compound, including used gloves, weigh boats, and wipes, must be considered hazardous waste.

  • Containerization: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of flammable solid chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not dispose of this chemical down the drain or in regular trash.[4]

Safety Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

start Start: Prepare for Handling assess_hazards Assess Hazards (Flammable Solid, Skin Irritant) start->assess_hazards select_ppe Select Appropriate PPE (See Table 1) assess_hazards->select_ppe fume_hood_check Work in Fume Hood? select_ppe->fume_hood_check handle_chemical Handle Chemical Following Protocol fume_hood_check->handle_chemical  Yes no_fume_hood Consult EHS for Respiratory Protection fume_hood_check->no_fume_hood  No decontaminate Decontaminate Surfaces and Equipment handle_chemical->decontaminate dispose_waste Dispose of Hazardous Waste (Follow EHS Guidelines) decontaminate->dispose_waste remove_ppe Correctly Remove PPE dispose_waste->remove_ppe wash_hands End: Wash Hands Thoroughly remove_ppe->wash_hands no_fume_hood->handle_chemical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.